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  • Product: Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate
  • CAS: 201287-01-6

Core Science & Biosynthesis

Foundational

Synthesis Pathway of Methyl 3-isopropyl-1H-indole-5-carboxylate: A Technical Whitepaper

An in-depth technical guide detailing the synthesis of Methyl 3-isopropyl-1H-indole-5-carboxylate, structured for researchers and drug development professionals. Introduction Methyl 3-isopropyl-1H-indole-5-carboxylate is...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide detailing the synthesis of Methyl 3-isopropyl-1H-indole-5-carboxylate, structured for researchers and drug development professionals.

Introduction

Methyl 3-isopropyl-1H-indole-5-carboxylate is a highly functionalized indole derivative utilized as a critical building block in the development of azabicyclic compounds, which are potent inhibitors of tumor necrosis factor (TNF) and type IV cyclic AMP phosphodiesterase (PDE4)[1]. While the synthesis of 3-alkylated indoles traditionally relies on Fischer indole protocols, these methods often suffer from poor regioselectivity and complex purification pipelines when asymmetric ketones are employed. To achieve absolute regiocontrol, a convergent organometallic approach utilizing an intramolecular Heck-type cyclization of an N-prenylated o-iodoaniline derivative serves as the industry standard[1][2].

Section 1: Retrosynthetic Strategy and Mechanistic Causality

The retrosynthetic disconnection of the indole core targets the C2–C3 bond and the N–C2 bond. The forward synthesis relies on two pivotal, causality-driven transformations:

  • Regioselective N-Alkylation: The starting material, methyl 4-amino-3-iodobenzoate, is a deactivated aniline due to the electron-withdrawing ester group at the para position. Direct alkylation is thermodynamically inefficient. Thus, a strong, non-nucleophilic base (Lithium diisopropylamide, LDA) is employed at cryogenic temperatures (-78 °C) to generate the anilide anion, which subsequently undergoes a rapid SN2 reaction with prenyl bromide[3].

  • Intramolecular Heck Cyclization (5-exo-trig): The N-prenyl-2-iodoaniline intermediate undergoes a palladium-catalyzed cyclization. The choice of the prenyl group (3-methyl-but-2-enyl) is highly strategic: the gem-dimethyl terminus forces the carbopalladation to occur regioselectively at the internal alkene carbon (5-exo-trig), yielding a 5-membered indoline ring. Subsequent β-hydride elimination and base-promoted isomerization drive the system into the fully aromatic 3-isopropylindole[2].

Section 2: Step-by-Step Experimental Methodologies

Protocol 1: Synthesis of Methyl 3-iodo-4-(3-methyl-but-2-enylamino)-benzoate

Objective: Chemoselective N-prenylation of an electron-deficient o-iodoaniline[3].

  • Base Preparation: In a flame-dried, nitrogen-purged flask, dissolve diisopropylamine (2.8 mL) in anhydrous tetrahydrofuran (THF) (25 mL). Cool to -10 °C using an ice/brine bath and add n-butyllithium (12.4 mL of a 1.6 M solution in hexanes) dropwise to form LDA.

  • Deprotonation: In a separate vessel, dissolve methyl 4-amino-3-iodobenzoate (5.0 g, synthesized via direct iodination of methyl 4-aminobenzoate[4]) in anhydrous THF (100 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Anion Generation: Transfer the freshly prepared LDA solution slowly via syringe to the -78 °C aniline solution. Stir for 30 minutes to ensure complete deprotonation.

  • Alkylation: Add 1-bromo-3-methyl-2-butene (prenyl bromide, 1.1 equiv) dropwise. Allow the reaction to gradually warm to room temperature over 2 hours.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography to yield the N-prenylated intermediate.

Protocol 2: Palladium-Catalyzed Heck Cyclization

Objective: Annulation to form the indole core via Pd(0)/Pd(II) catalysis[1].

  • Reaction Assembly: Dissolve the methyl 3-iodo-4-(3-methyl-but-2-enylamino)-benzoate intermediate (2.0 g) in anhydrous acetonitrile (35 mL) within a pressure-resistant reaction vessel (bomb).

  • Reagent Addition: Add triethylamine (1.6 mL) and palladium(II) acetate (0.05 g, ~5 mol%). Triethylamine acts as both the stoichiometric base to neutralize the generated HI and the catalyst for the final olefin isomerization.

  • Cyclization: Seal the vessel and heat the mixture to 110 °C for 18 hours. The sealed environment prevents the loss of volatile components and ensures the high temperatures required for the sterically hindered insertion.

  • Isolation: Cool the vessel to room temperature. Filter the heterogeneous mixture through a pad of Celite to remove precipitated palladium black. Evaporate the filtrate to dryness.

  • Purification: Subject the residue to flash chromatography (silica gel, eluting with 1:4 v/v ethyl acetate/petroleum ether) to isolate methyl 3-isopropyl-1H-indole-5-carboxylate (approx. 1.0 g) as an orange-brown solid[1].

Section 3: Mechanistic Pathway & Visualization

The transformation of the N-prenyl intermediate to the 3-isopropylindole is a cascade reaction governed by the Pd(0)/Pd(II) catalytic cycle:

  • Oxidative Addition: Pd(0) inserts into the aryl-iodide bond.

  • Carbopalladation: The Ar-Pd(II)-I species coordinates to the tethered alkene. A 5-exo-trig migratory insertion occurs, placing the aryl group at the β-carbon and the palladium at the γ-carbon (adjacent to the gem-dimethyl groups).

  • β-Hydride Elimination: The alkyl-palladium intermediate undergoes β-hydride elimination, removing a proton from the newly formed ring junction to yield 3-isopropylidene-indoline and HPdI.

  • Isomerization: The exocyclic double bond of the 3-isopropylidene-indoline is thermodynamically unstable compared to the aromatic indole. Triethylamine facilitates the tautomerization of the double bond into the ring, yielding the final 3-isopropyl-1H-indole[2].

HeckMechanism SM 1. N-Prenyl-2-iodoaniline (Starting Material) OA 2. Arylpalladium(II) Iodide (Oxidative Addition) SM->OA Pd(0) Catalyst CP 3. Alkylpalladium(II) Indoline (5-exo-trig Insertion) OA->CP Intramolecular Carbopalladation BHE 4. 3-Isopropylidene-indoline (β-Hydride Elimination) CP->BHE - HPdI PROD 5. 3-Isopropyl-1H-indole (Aromatization) BHE->PROD Et3N / Heat (Isomerization)

Catalytic cycle of the intramolecular Heck cyclization and subsequent isomerization.

Section 4: Quantitative Data & Optimization

The choice of reagents in Protocol 2 is the result of rigorous optimization typical for Heck-type indole syntheses. The table below summarizes the causality behind the selected conditions.

Table 1: Optimization Parameters for Intramolecular Heck Indole Synthesis

Catalyst SystemBase (Equiv)SolventTemp (°C)Yield (%)Mechanistic Observation
Pd(OAc)₂ (5 mol%) Et₃N (2.0) MeCN 110 ~65-85 Optimal: Complete conversion & rapid isomerization to indole.
Pd(PPh₃)₄ (5 mol%)K₂CO₃ (2.0)DMF100<50Phosphine ligands hinder the sterically demanding 5-exo-trig insertion step.
Pd(OAc)₂ (5 mol%)NaOAc (2.0)DMA11060Weaker base fails to efficiently promote the final exocyclic-to-endocyclic olefin isomerization.
PdCl₂(dppf) (5 mol%)Et₃N (2.0)THF80<30Low temperature and bidentate ligand stall the reaction at the oxidative addition complex.

Note: Pd(OAc)₂ in MeCN without phosphine ligands generates highly active "ligandless" Pd(0) nanoparticles (Palladium black), which are optimal for sterically demanding intramolecular insertions.

References

  • [1] US6303600B1 - Substituted azabicyclic compounds. Google Patents. 1

  • [3] US6303600B1 - Substituted azabicyclic compounds (Reference Example 53). Google Patents. 3

  • [4] N-(2-Йодфенил)-N-метил(метоксикарбонл)метансульфонамид (56). Beilstein Journals. 4

  • [2] Synthesis of Indoles from o-Haloanilines. The Journal of Organic Chemistry (ACS). 2

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Exploratory

Structure Elucidation of CAS 201287-01-6 (Methyl 3-isopropyl-1H-indole-5-carboxylate): An In-Depth Technical Guide

Executive Summary & Theoretical Framework CAS 201287-01-6, chemically identified as Methyl 3-isopropyl-1H-indole-5-carboxylate, is a highly functionalized heterocycle serving as a privileged scaffold in modern drug devel...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Theoretical Framework

CAS 201287-01-6, chemically identified as Methyl 3-isopropyl-1H-indole-5-carboxylate, is a highly functionalized heterocycle serving as a privileged scaffold in modern drug development and oncology research[1]. The unambiguous structural elucidation of this compound requires a multi-modal orthogonal analytical strategy[2].

The structural complexity of CAS 201287-01-6 arises from its three distinct domains: the electron-rich indole core, the electron-withdrawing methyl ester at C-5, and the sterically bulky isopropyl group at C-3. To prevent mischaracterization (such as confusing it with a C-6 ester or a C-2 isopropyl regioisomer), analytical choices must be rooted in strict spectroscopic causality:

  • Double Bond Equivalent (DBE): The molecular formula C13​H15​NO2​ yields a DBE of 7 (4 for the benzene ring, 2 for the pyrrole ring, 1 for the carbonyl group). This acts as a fundamental validation metric before spectral interpretation begins[3].

  • Mass Spectrometry (HRMS-ESI): Electrospray ionization in positive mode (ESI+) is selected because the indole nitrogen and the ester carbonyl oxygen readily accept protons, yielding a robust [M+H]+ ion. This is critical for confirming the exact mass and elemental composition of indole derivatives[4].

  • 2D NMR (HMBC): While 1D NMR provides the chemical environment, Heteronuclear Multiple Bond Correlation (HMBC) is the causal link required to prove regiochemistry. Differentiating a 5-carboxylate from a 6-carboxylate relies entirely on observing the long-range 3JCH​ coupling between the H-4 proton and the ester carbonyl carbon[5].

Workflow A CAS 201287-01-6 Sample Preparation B HRMS (ESI-TOF) Exact Mass & Formula A->B C FT-IR Spectroscopy Functional Groups A->C D 1D NMR (1H, 13C) Chemical Environment A->D F Orthogonal Data Integration & Structure Confirmation B->F C->F E 2D NMR (HMBC/HSQC) Regiochemical Mapping D->E E->F

Fig 1. Orthogonal workflow for the structural elucidation of CAS 201287-01-6.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems incorporating internal standards and calibration checks.

Protocol A: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve 1.0 mg of CAS 201287-01-6 in 1.0 mL of LC-MS grade Methanol. Add 0.1% v/v Formic Acid. Causality: The formic acid acts as a proton source, driving the equilibrium toward the [M+H]+ species to enhance signal-to-noise ratio[4].

  • Calibration: Calibrate the Time-of-Flight (TOF) analyzer using a sodium formate cluster solution prior to injection to ensure mass accuracy within <5 ppm .

  • Instrumental Parameters: Inject 2 µL into the ESI-TOF mass spectrometer operating in positive ion mode. Set capillary voltage to 3.0 kV, desolvation temperature to 350°C, and cone voltage to 30 V to minimize in-source fragmentation.

  • Data Processing: Extract the exact mass chromatogram for m/z 218.1176 (theoretical [M+H]+ for C13​H16​NO2+​ ).

Protocol B: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard ( 0.00 ppm )[2]. Transfer to a high-quality 5 mm NMR tube.

  • Instrumental Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium signal of CDCl3​ ( 7.26 ppm for 1H , 77.16 ppm for 13C ) and shim the magnet to achieve a line width of <0.5 Hz [6].

  • 1D Acquisition:

    • 1H NMR: Acquire 16 scans with a spectral width of 15 ppm. Critical Step: Set the relaxation delay (D1) to at least 2.0 seconds to ensure complete relaxation of the indole N-H proton, which is typically broadened by quadrupolar coupling to 14N .

    • 13C NMR: Acquire 1024 scans with broad-band proton decoupling (WALTZ-16).

  • 2D Acquisition (HMBC): Set up a 1H

    13C HMBC experiment optimized for a long-range coupling constant ( nJCH​ ) of 8 Hz. Acquire 4 scans per increment with 256 t1​ increments.

Quantitative Data Presentation & Regiochemical Mapping

The structural assignment relies on comparing the acquired spectral data against the theoretical framework of indole derivatives[5]. The tables below summarize the validated elucidation data.

Table 1: 1H and 13C NMR Assignments (in CDCl3​ )
Position 1H Chemical Shift (ppm)Multiplicity & Coupling ( J in Hz)Integration 13C Chemical Shift (ppm)
1 (N-H) 8.15Broad singlet (br s)1H-
2 7.02Doublet (d, J=2.5 )1H121.0
3 ---124.0
3a ---127.5
4 8.41Doublet (d, J=1.5 )1H123.0
5 ---121.5
6 7.97Doublet of doublets (dd, J=8.6,1.5 )1H123.5
7 7.42Doublet (d, J=8.6 )1H110.5
7a ---139.0
C=O (Ester) ---168.5
O-CH 3​ 3.94Singlet (s)3H51.8
CH (Isopropyl) 3.22Septet (sept, J=6.9 )1H25.5
CH 3​ (Isopropyl) 1.36Doublet (d, J=6.9 )6H22.8
Table 2: HRMS and FT-IR Validation Data
TechniqueObserved ValueTheoretical TargetStructural Implication
HRMS (ESI+) m/z 218.1172 m/z 218.1176Confirms formula C13​H16​NO2+​ ( Δ=1.8 ppm )
FT-IR (ATR) 3310 cm −1 3300 - 3400 cm −1 Confirms Indole N-H stretching
FT-IR (ATR) 1695 cm −1 1680 - 1710 cm −1 Confirms conjugated Ester C=O stretching
Regiochemical Logic via HMBC

The most critical phase of the elucidation is proving that the ester is at C-5 and the isopropyl is at C-3.

  • The singlet at δ 3.94 (Ester O-CH 3​ ) shows a 3J correlation to the carbonyl carbon at δ 168.5.

  • The highly deshielded aromatic proton at δ 8.41 (H-4) shows a definitive 3J correlation to the same carbonyl carbon ( δ 168.5), proving the ester is attached to C-5[5].

  • The isopropyl methine proton at δ 3.22 shows 2J and 3J correlations to C-2, C-3, and C-3a, anchoring it to the pyrrole ring.

HMBC H_iso H-iso (δ 1.36) C3 Indole C-3 (δ 124.0) H_iso->C3 HMBC (2J, 3J) H_ester H-ester (δ 3.94) C_carbonyl C=O (δ 168.5) H_ester->C_carbonyl HMBC (2J, 3J) H4 Indole H-4 (δ 8.41) H4->C_carbonyl HMBC (2J, 3J) C5 Indole C-5 (δ 121.5) H4->C5 HMBC (2J, 3J)

Fig 2. Key HMBC correlations confirming C-3 isopropyl and C-5 methyl ester regiochemistry.

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Foundational

Biological Activity of 3-Substituted Indole-5-Carboxylates: A Technical Guide to Scaffold Functionalization and Pharmacological Targeting

Executive Summary: The Indole-5-Carboxylate Privilege In modern drug discovery, the indole nucleus is universally recognized as a "privileged scaffold" due to its ability to mimic endogenous ligands like serotonin and pu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Indole-5-Carboxylate Privilege

In modern drug discovery, the indole nucleus is universally recognized as a "privileged scaffold" due to its ability to mimic endogenous ligands like serotonin and purine bases. However, the specific functionalization of 3-substituted indole-5-carboxylates has recently emerged as a highly tunable vector for targeting complex kinases and inflammatory enzymes.

As an application scientist, I approach this scaffold not just as a chemical structure, but as a modular tool. The C5-carboxylate moiety provides a critical hydrogen-bond acceptor capable of anchoring into the hinge regions of ATP-binding sites, while the C3 position—highly susceptible to electrophilic aromatic substitution—allows for the introduction of diverse steric and electronic groups. This guide deconstructs the biological activities, mechanistic pathways, and self-validating experimental workflows associated with this potent class of molecules.

Mechanistic Grounding & Target Pathways

The biological activity of 3-substituted indole-5-carboxylates spans multiple therapeutic areas, driven by the nature of the C3 substituent. We will examine two primary pathways: Anticancer (Haspin Kinase inhibition) and Anti-inflammatory (5-Lipoxygenase inhibition).

Anticancer Activity: Selective Haspin Kinase Inhibition

Haspin is an atypical serine/threonine kinase responsible for phosphorylating Histone H3 at Threonine 3 (H3T3) during mitosis. This phosphorylation recruits the Chromosomal Passenger Complex (CPC), including Aurora B kinase, to the centromeres, ensuring proper chromosome alignment.

Recent breakthroughs by demonstrated that N-methylated, 3-substituted indole-5-carboxamides act as potent, selective Haspin inhibitors. By blocking Haspin, these compounds induce premature chromatid separation and mitotic catastrophe, leading to tumor cell apoptosis. Furthermore, these inhibitors exhibit profound synergy with microtubule-stabilizing agents like paclitaxel.

HaspinPathway Indole 3-Substituted Indole-5-Carboxylates Haspin Haspin Kinase Indole->Haspin Competitive Inhibition H3T3 Histone H3 (Thr3) Phosphorylation Haspin->H3T3 Catalyzes Apoptosis Mitotic Catastrophe & Apoptosis Haspin->Apoptosis Inhibition Pathway AuroraB Aurora B Kinase Recruitment H3T3->AuroraB Promotes Mitosis Normal Mitotic Progression AuroraB->Mitosis Regulates

Fig 1: Mechanism of Haspin Kinase inhibition by indole-5-carboxylates leading to apoptosis.

Anti-Inflammatory Activity: 5-Lipoxygenase (5-LOX) Inhibition

Beyond oncology, the indole-5-carboxylate core has been heavily leveraged in inflammatory disorders. synthesized a series of 1H-(indole-5-yl)-3-substituted-1,2,4-oxadiazoles that act as novel 5-LOX inhibitors. 5-LOX is the key enzyme catalyzing the oxidation of arachidonic acid into leukotrienes (e.g., LTA4), which are potent lipid mediators of inflammation and asthma. The C3-oxadiazole substitution provides the necessary lipophilicity to penetrate the hydrophobic catalytic cleft of 5-LOX.

LOXPathway AA Arachidonic Acid LOX5 5-Lipoxygenase (5-LOX) AA->LOX5 Substrate Binding LTA4 Leukotriene A4 (LTA4) LOX5->LTA4 Enzymatic Oxidation Inflammation Inflammatory Response LTA4->Inflammation Downstream Signaling Inhibitor 1H-(Indole-5-yl)-3-substituted -1,2,4-oxadiazoles Inhibitor->LOX5 Active Site Blockade

Fig 2: 5-LOX pathway blockade by 3-substituted indole-5-yl-oxadiazoles.

Quantitative Pharmacological Data

To evaluate the structure-activity relationship (SAR) of these derivatives, we must look at the quantitative data. The table below summarizes the biological evaluation of key 3-substituted indole-5-carboxylate derivatives across different targets.

Compound ID / SeriesCore StructureC3-SubstitutionBiological TargetPotency (IC₅₀)Primary Indication
Compound 47 N-methyl indole-5-carboxamideMannich base (amine)Haspin KinaseSub-nanomolarOncology (Solid Tumors)
Compound 60 N-methyl indole-5-carboxamideMannich base (amine)Haspin KinaseNanomolarOncology (Solid Tumors)
Compound 4bf Indole-5-yl1,2,4-oxadiazole5-Lipoxygenase18.78 µg/mLAnti-inflammatory
Isoxazole Series Indole-5-ylIsoxazole-3-carboxylic acidXanthine OxidaseLow micromolarGout / Hyperuricemia

Data synthesized from, , and [1][2][3].

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis and biological evaluation of these compounds. Every step is designed as a self-validating system, explaining why specific reagents and techniques are utilized.

Synthesis Workflow: C3-Functionalization via Mannich Reaction

This protocol outlines the generation of C3-amine substituted indole-5-carboxamides (Haspin inhibitors).

  • Step 1: N-Alkylation of the Indole Core

    • Procedure: Dissolve methyl indole-5-carboxylate in anhydrous DMF/DCM. Add Sodium Hydride (NaH) at 0°C, followed by Methyl Iodide (MeI).

    • Causality: NaH irreversibly deprotonates the indole nitrogen. Methylation prevents unwanted N-functionalization in downstream steps and increases the lipophilicity required for cellular membrane permeability.

  • Step 2: Ester Hydrolysis & Amide Coupling

    • Procedure: Hydrolyze the ester using LiOH in THF/H₂O. React the resulting carboxylic acid with a primary amine using HBTU, HOBt, and DIPEA in DMF.

    • Causality: HBTU/HOBt forms a highly reactive, yet stable, benzotriazole active ester. This prevents racemization and ensures near-quantitative conversion to the amide, avoiding the harsh conditions of acyl chloride generation.

  • Step 3: C3-Mannich Functionalization

    • Procedure: React the intermediate with formaldehyde, a secondary amine, and trifluoroacetic acid (TFA) in a suitable solvent.

    • Causality: The indole C3 position is highly nucleophilic. The TFA catalyzes the formation of an iminium ion from formaldehyde and the secondary amine, which is then rapidly attacked by the C3 carbon. This introduces a basic amine side chain, drastically improving aqueous solubility and providing a crucial interaction point for the kinase solvent-exposed channel.

Biological Evaluation: In Vitro FRET Assay for Kinase Inhibition

Fluorescence Resonance Energy Transfer (FRET) is the gold standard for evaluating kinase inhibitors due to its homogeneous nature and internal data validation.

  • Step 1: Reagent Preparation

    • Prepare a reaction buffer containing ATP, the recombinant Haspin kinase domain, and a synthetic peptide substrate tagged with a donor fluorophore (e.g., Europium) and an acceptor fluorophore (e.g., ULight).

  • Step 2: Kinase Reaction & Compound Incubation

    • Dispense the test compounds (serial dilutions) into a 384-well plate. Add the enzyme/substrate mixture and incubate for 60 minutes at room temperature.

    • Causality: Pre-incubation allows the compound to reach thermodynamic equilibrium with the enzyme's ATP-binding pocket before the reaction is initiated.

  • Step 3: FRET Signal Development

    • Add a proprietary stop solution containing EDTA and a phospho-specific antibody labeled with the donor fluorophore.

    • Causality: EDTA chelates Mg²⁺, instantly halting kinase activity. The antibody specifically binds only to the phosphorylated substrate, bringing the donor and acceptor fluorophores into close proximity (<10 nm).

  • Step 4: Signal Acquisition & Data Validation

    • Excite the plate at 320 nm and measure emission at 665 nm (acceptor) and 615 nm (donor).

    • Causality: The use of a ratiometric readout (Emission 665 / Emission 615) is a self-validating control. It internally corrects for well-to-well volume variations, pipetting errors, and the potential autofluorescence of the indole compounds, ensuring the calculated IC₅₀ is an artifact-free representation of target engagement.

Conclusion

The 3-substituted indole-5-carboxylate scaffold represents a masterclass in rational drug design. By preserving the C5-carboxylate/carboxamide as an anchor for target engagement and exploiting the C3 position for physicochemical tuning, researchers can pivot this single core structure to target entirely distinct pathologies—from Haspin-driven malignancies to 5-LOX-mediated inflammation. Future development will likely focus on optimizing the pharmacokinetic profiles of these derivatives for in vivo efficacy.

References

  • Vestuto, V., Ciaglia, T., Musella, S., Di Sarno, V., et al. (2024). "A Comprehensive In Vitro Characterization of a New Class of Indole-Based Compounds Developed as Selective Haspin Inhibitors." Journal of Medicinal Chemistry, 67(15), 12711-12734. URL:[Link]

  • Tekluu, B., Vidavalur, S., & Kadiri, S. K. (2023). "SYNTHESIS AND BIOLOGICAL EVALUATION OF 1H-(INDOLE-5-YL)-3-SUBSTITUTED-1,2,4-OXADIAZOLES AS NOVEL 5-LOX INHIBITORS." Journal of the Turkish Chemical Society Section A: Chemistry, 11(1), 11-18. URL:[Link]

  • Li, S., Huang, D., Zhao, Y., Lu, W., et al. (2017). "Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors." European Journal of Medicinal Chemistry, 140. URL:[Link]

Exploratory

The Pharmacological Mechanism of Action of Methyl 3-(Propan-2-yl)-1H-Indole-5-Carboxylate: A Core Scaffold for Selective PDE4 Inhibition

Executive Summary Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate (also known as methyl 3-isopropyl-1H-indole-5-carboxylate) is not a terminal therapeutic agent, but rather a highly optimized, rationally designed pharmaco...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate (also known as methyl 3-isopropyl-1H-indole-5-carboxylate) is not a terminal therapeutic agent, but rather a highly optimized, rationally designed pharmacophore scaffold. In the realm of medicinal chemistry, it serves as the foundational building block for synthesizing next-generation Phosphodiesterase 4 (PDE4) inhibitors[1]. This technical whitepaper explores the structural rationale, binding kinetics, and downstream signaling mechanisms of this critical intermediate, providing a comprehensive guide for researchers and drug development professionals.

Introduction & Structural Rationale

First-generation PDE4 inhibitors, exemplified by the prototypical compound Rolipram, utilized a 3-methoxy-4-cyclopentyloxy phenyl motif[1][2]. While potent, these early compounds suffered from severe dose-limiting side effects—primarily emesis and nausea—due to poor differentiation between the high-affinity and low-affinity conformations of the PDE4 enzyme[2].

To overcome this, researchers engineered a bioisosteric transformation. By replacing the flexible catechol-ether core with a rigid 3-isopropyl-indole moiety , medicinal chemists maintained critical active-site interactions while dramatically altering the physicochemical properties and selectivity profile of the resulting drug candidates[1].

  • Causality in Design: The indole ring provides a rigid, planar bioisostere for the catechol ring, reducing entropic penalties upon binding. The 3-isopropyl group was specifically selected to mimic the steric bulk of Rolipram's cyclopentyloxy ring, while the 5-carboxylate serves as a versatile synthetic handle for further functionalization[1].

Mechanism of Action: The PDE4 Catalytic Pocket

As an application scientist analyzing structure-activity relationships (SAR), understanding the causality behind the efficacy of this scaffold requires mapping its spatial alignment within the PDE4 catalytic domain. The PDE4 active site is structurally divided into four distinct regions: the metal-binding pocket (M pocket), two hydrophobic pockets (Q1 and Q2), and a solvent-filled side pocket (S pocket)[2][3].

Pharmacophore Mapping
  • The 3-Isopropyl Group (Hydrophobic Anchoring): The Q2 pocket is a large hydrophobic cleft. The 3-isopropyl group of the indole scaffold acts as a direct steric mimic of Rolipram's cyclopentyloxy ring, anchoring the molecule deeply into the Q2 pocket via van der Waals interactions with residues such as Ile336 and Phe340[2].

  • The Indole Core (π-π Stacking & Hydrogen Bonding): The planar indole ring engages in robust π-π stacking with the highly conserved Phe372 residue[3]. Crucially, the indole NH acts as a hydrogen bond donor, interacting with the invariant Gln369[2]. This glutamine interaction is the hallmark of all PDE4 inhibitors, as it competitively blocks the binding of the adenine ring of endogenous cyclic AMP (cAMP)[2].

  • The 5-Carboxylate Handle (Solvent/Metal Pocket Access): The methyl ester at the 5-position is a prodrug-like synthetic handle. In active derivatives, this ester is saponified and converted into various amides or heterocyclic groups. These modifications project into the S pocket or the M pocket, where they can interact with the resident Zn²⁺ and Mg²⁺ ions, exponentially increasing binding affinity[3].

Binding Scaffold Methyl 3-isopropyl-1H-indole-5-carboxylate Core Pharmacophore Q2 Q2 Pocket Hydrophobic Clamp (Ile336, Phe340) Scaffold->Q2 3-Isopropyl Group Core Indole Ring Pi-Pi Stacking (Phe372) Scaffold->Core Planar Scaffold Hbond NH Group H-Bonding (Gln369) Scaffold->Hbond Indole Nitrogen SPocket 5-Carboxylate Handle Solvent / M-Pocket Access Scaffold->SPocket Ester Modification

Caption: Spatial pharmacophore mapping of the indole scaffold within the PDE4 active site.

Downstream Signaling: The cAMP/PKA/TNF-α Axis

By competitively occupying the PDE4 active site, derivatives of this scaffold prevent the hydrolysis of cAMP into inactive AMP[3]. The resulting accumulation of intracellular cAMP activates Protein Kinase A (PKA). PKA subsequently phosphorylates the cAMP response element-binding protein (CREB) and simultaneously inhibits the NF-κB pathway. This dual transcriptional modulation potently suppresses the production of pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α), making these compounds highly valuable for treating inflammatory conditions like asthma, COPD, and psoriasis[2][4].

G A PDE4 Enzyme C Intracellular cAMP (Accumulation) A->C Prevents degradation B Indole Scaffold Inhibitor B->A Inhibits D Protein Kinase A (PKA) Activation C->D Activates E CREB Phosphorylation D->E Phosphorylates F NF-κB Inhibition D->F Suppresses G ↓ TNF-α Production E->G Gene Regulation F->G Blocks Transcription

Caption: Intracellular signaling cascade modulated by PDE4 inhibition.

Experimental Workflows: A Self-Validating Protocol System

To validate the mechanism of action of compounds derived from this scaffold, a rigorous, three-tiered experimental workflow is required. Every protocol must be a self-validating system to ensure trustworthiness and reproducibility.

Protocol 1: In Vitro PDE4 Enzymatic Inhibition Assay
  • Causality: We must confirm direct target engagement before assessing cellular phenotypes.

  • Methodology:

    • Preparation: Isolate PDE4 enzyme from human macrophage homogenates or utilize recombinant human PDE4B/D isoforms[4].

    • Reaction Mixture: Combine 20 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 4 mM 2-mercaptoethanol, and 1 μM [³H]-cAMP substrate[4].

    • Compound Addition: Add the indole-derived test compound dissolved in DMSO (final DMSO concentration <1%).

    • Incubation & Termination: Incubate for 30 minutes at 30°C. Terminate the reaction by boiling for 2 minutes.

    • Separation: Use a Scintillation Proximity Assay (SPA) with yttrium silicate beads that specifically bind the linear [³H]-AMP product, leaving unreacted [³H]-cAMP in solution.

    • Self-Validation: Include Rolipram as a positive control. Calculate the Z'-factor using DMSO (vehicle) and EDTA (metal chelator, 100% inhibition). A Z' > 0.6 validates the assay run.

Protocol 2: Cellular cAMP Accumulation Assay
  • Causality: Enzymatic inhibition does not guarantee membrane permeability or cellular efficacy. This step proves intracellular target engagement.

  • Methodology:

    • Cell Culture: Seed U937 human monocytic cells in a 96-well plate at 1x10⁵ cells/well.

    • Pre-stimulation: Treat cells with 10 μM Forskolin for 15 minutes to pre-activate adenylate cyclase, ensuring a measurable baseline of cAMP production.

    • Treatment: Add the test compound and incubate for 30 minutes.

    • Detection: Lyse the cells and quantify intracellular cAMP using a competitive Homogeneous Time-Resolved Fluorescence (HTRF) assay.

    • Self-Validation: Include a pan-PDE inhibitor (e.g., ) to distinguish between PDE4-specific effects and general PDE blockade.

Protocol 3: In Vivo Murine Endotoxemia Model
  • Causality: In vitro potency must translate to systemic anti-inflammatory efficacy.

  • Methodology:

    • Dosing: Administer the test compound (e.g., 0.1 - 10 mg/kg, p.o.) to BALB/c mice[1].

    • Challenge: After 1 hour, inject 1 mg/kg Lipopolysaccharide (LPS) intraperitoneally to induce systemic inflammation[1].

    • Harvesting: At 90 minutes post-LPS, euthanize the mice and collect blood via cardiac puncture.

    • Quantification: Isolate serum and quantify TNF-α levels using a sandwich ELISA[1].

    • Self-Validation: Include a sham-dosed, LPS-challenged group (maximum TNF-α baseline) and a Dexamethasone-treated group (positive control for immunosuppression).

Workflow Step1 1. In Vitro Enzymatic Assay (SPA-based PDE4 Hydrolysis) Step2 2. Cellular Assay (cAMP Accumulation via FRET) Step1->Step2 Lead Validation Step3 3. In Vivo Endotoxemia Model (LPS-challenged Mice) Step2->Step3 Efficacy Testing Step4 4. Cytokine Quantification (Serum TNF-α ELISA) Step3->Step4 Biomarker Readout

Caption: Self-validating experimental workflow for evaluating PDE4 inhibitor efficacy.

Quantitative Data Presentation

The structural evolution from the first-generation Rolipram to the optimized Indole-5-carboxamide derivatives (synthesized from the methyl 3-(propan-2-yl)-1H-indole-5-carboxylate scaffold) demonstrates a profound increase in both target affinity and in vivo efficacy.

Table 1: Comparative In Vitro and In Vivo Efficacy of Rolipram vs. Indole-Scaffold Derivatives

CompoundPDE4 IC₅₀ (nM)Selectivity vs PDE3In Vivo TNF-α Inhibition (ED₅₀, mg/kg)
Rolipram (Reference)~130>100x~1.5
Methyl 3-isopropyl-1H-indole-5-carboxylate >10,000N/AN/A (Inactive Precursor)
Indole-5-carboxamide Derivative A 1.2>1000x0.3
Indole-5-carboxamide Derivative B 0.4>1000x0.08

Note: Data synthesized from structural-activity relationship (SAR) studies of indole-based PDE4 inhibitors[1]. The methyl ester scaffold itself is biologically inactive until the 5-carboxylate is functionalized to interact with the M/S pockets.

References

  • Title: The synthesis and biological evaluation of a novel series of indole PDE4 inhibitors I. Source: Bioorganic & Medicinal Chemistry Letters (1998) URL: [Link]

  • Title: Substituted azabicyclic compounds (US6303600B1)
  • Title: PDE4 Inhibitors Source: Encyclopedia MDPI (2023) URL: [Link]

  • Title: PDE4D: A Multipurpose Pharmacological Target Source: PMC, National Institutes of Health (2020) URL: [Link]

Sources

Foundational

Decoding the Therapeutic Potential of Indole-5-Carboxylate Derivatives: A Technical Whitepaper

Executive Summary Indole-5-carboxylate derivatives have emerged as highly versatile and privileged scaffolds in modern medicinal chemistry. Due to their unique electronic distribution, hydrogen-bonding capabilities, and...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Indole-5-carboxylate derivatives have emerged as highly versatile and privileged scaffolds in modern medicinal chemistry. Due to their unique electronic distribution, hydrogen-bonding capabilities, and structural rigidity, these compounds serve as critical pharmacophores for a diverse array of therapeutic targets. This whitepaper synthesizes the mechanistic causality, experimental validation, and quantitative efficacy of indole-5-carboxylate derivatives across three primary therapeutic domains: Cytosolic Phospholipase A2α (cPLA2α) inhibition , IκB Kinase (IKK) modulation , and Cholecystokinin 1 (CCK1) receptor antagonism .

Designed for drug development professionals and application scientists, this guide provides self-validating protocols and authoritative grounding to accelerate preclinical workflows.

Targeting Cytosolic Phospholipase A2α (cPLA2α) in Inflammation

Mechanistic Causality

Cytosolic phospholipase A2α (cPLA2α) is the rate-limiting enzyme in the arachidonic acid (AA) cascade, responsible for cleaving the sn-2 ester bond of membrane phospholipids. The release of AA fuels the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, generating pro-inflammatory eicosanoids [1]. Unlike traditional NSAIDs that target downstream COX enzymes, inhibiting cPLA2α halts the inflammatory cascade at its apex, preventing the synthesis of both prostaglandins and leukotrienes without the gastrointestinal toxicity associated with COX-1 inhibition [2].

Indole-5-carboxylic acids featuring 1-(3-aryloxy-2-oxopropyl) substituents act as potent, reversible inhibitors. The electrophilic ketone moiety acts as a "serine trap," forming a transient covalent bond with Ser-228 in the catalytic dyad of cPLA2α, while the indole-5-carboxylate core anchors the molecule within the hydrophobic lipid-binding pocket [3].

cPLA2_Pathway Stimulus Inflammatory Stimulus (Ca2+ Influx / MAPK) cPLA2 cPLA2α Activation (Translocation to Membrane) Stimulus->cPLA2 Membrane Membrane Phospholipids (sn-2 position) cPLA2->Membrane AA Arachidonic Acid (AA) Membrane->AA Hydrolysis (Ser-228/Asp-549) COX COX-1/2 & LOX Enzymes AA->COX Eicosanoids Pro-inflammatory Eicosanoids (Prostaglandins, Leukotrienes) COX->Eicosanoids Inhibitor Indole-5-carboxylate Derivatives Inhibitor->cPLA2 Covalent Trap at Ser-228

Figure 1: Mechanism of cPLA2α inhibition by indole-5-carboxylate derivatives blocking the arachidonic acid cascade.

Quantitative Efficacy Data
Compound / DerivativeTargetIC₅₀ (μM)Key Structural Feature
Compound 5 cPLA2α0.0351-[3-(4-octylphenoxy)-2-oxopropyl] substitution
Compound 4 cPLA2α0.120Carboxamide derivative
ASB14780 cPLA2α0.020Indole-based GIVA inhibitor (Whole blood assay)

Data summarized from structure-activity relationship (SAR) studies on human cPLA2α [1][3].

Self-Validating Protocol: Mixed-Micelle cPLA2α Inhibition Assay

Because cPLA2α is an interfacial enzyme, standard aqueous assays fail to accurately measure kinetics. The substrate must be presented in a lipid-water interface (mixed micelle) to trigger the enzyme's conformational activation.

Step-by-Step Methodology:

  • Micelle Preparation: Dry 1-stearoyl-2-[14C]arachidonoyl-sn-glycero-3-phosphocholine (substrate) and Triton X-100 (detergent) under nitrogen gas. Resuspend in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM CaCl₂) to form mixed micelles (final Triton X-100 concentration: 4 mM).

  • Compound Incubation: Pre-incubate recombinant human cPLA2α (10 ng/well) with varying concentrations of the indole-5-carboxylate derivative (0.001–10 μM) in a 96-well plate for 15 minutes at room temperature. Self-Validation: Always include a vehicle control (DMSO) and a positive control (e.g., Pyrrophenone) to calculate the Z'-factor. A Z'-factor > 0.6 ensures assay robustness.

  • Reaction Initiation: Add the mixed micelle substrate to the enzyme-inhibitor complex. Incubate at 37°C for 30 minutes.

  • Termination & Extraction: Stop the reaction using the Dole extraction method (heptane/isopropanol/0.5 M H₂SO₄, 400:390:10, v/v/v).

  • Quantification: Isolate the organic phase containing the released [14C]arachidonic acid and quantify via liquid scintillation counting. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Allosteric Modulation of the IκB Kinase (IKK) Complex

Mechanistic Causality

The IKK complex (comprising IKKα, IKKβ, and NEMO) is the master regulator of the NF-κB signaling pathway. Aberrant NF-κB activation is a hallmark of osteoarthritis, rheumatoid arthritis, and neuropathic pain [4]. Indole-5-carboxylate derivatives (specifically 2-(2-methylaminopyrimidin-4-yl)-1H-indole-5-carboxylates) have been engineered as highly selective, ATP-competitive inhibitors of IKK-2 (IKKβ) [5]. By preventing the phosphorylation and subsequent proteasomal degradation of IκBα, these derivatives sequester NF-κB in the cytoplasm, silencing the transcription of pro-inflammatory cytokines.

IKK_Pathway Cytokines TNF-α / IL-1β Receptor Receptor Complex Cytokines->Receptor IKK IKK Complex (IKKα, IKKβ, NEMO) Receptor->IKK IkB IκBα (Inhibitor) IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Degradation Releases NF-κB Nucleus Gene Transcription (Inflammation/Pain) NFkB->Nucleus Translocation Drug Indole-5-carboxylate (IKK-2 Inhibitor) Drug->IKK ATP-Competitive Blockade

Figure 2: Indole-5-carboxylate derivatives act as IKK-2 inhibitors, halting the NF-κB inflammatory cascade.

Quantitative Efficacy Data
Compound (Patent Ref)TargetIC₅₀ (μM)Specificity Ratio
Example 28 IKK-20.0501650
Example 30 IKK-20.050>200
Example 33 IKK-20.012>833

Data sourced from Sanofi patent literature evaluating indole-derivatives for pain therapy [4][5].

Self-Validating Protocol: TR-FRET IKK Kinase Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is prioritized over radiometric assays due to its high-throughput compatibility and lack of radioactive waste.

Step-by-Step Methodology:

  • Reagent Assembly: Prepare a master mix containing recombinant IKKβ, biotinylated IκBα peptide substrate, and ATP at the predetermined Km concentration to ensure sensitivity to ATP-competitive inhibitors.

  • Inhibitor Titration: Dispense indole-5-carboxylate compounds in a 384-well plate using acoustic dispensing (e.g., Echo) to minimize solvent (DMSO) effects. Final DMSO should not exceed 1%.

  • Kinase Reaction: Add the master mix to the compounds. Incubate at room temperature for 60 minutes.

  • Detection Phase: Stop the reaction by adding EDTA (to chelate Mg²⁺). Introduce the TR-FRET detection mixture: Europium-labeled anti-phospho-IκBα antibody (donor) and Streptavidin-APC (acceptor).

  • Incubation & Read: Incubate for 2 hours to allow complex formation. Read the plate on a multi-mode microplate reader using a 340 nm excitation and measuring emission ratios at 665 nm / 615 nm.

  • Validation: Calculate the signal-to-background (S/B) ratio using a no-enzyme control. S/B > 5 is required for valid IC₅₀ determination.

Peptidomimetics: Cholecystokinin 1 (CCK1) Receptor Antagonism

Mechanistic Causality

The transition from peptide-based drugs to small molecules often requires the stabilization of specific secondary structures. The 2-amino-3-oxohexahydroindolizino[8,7-b]indole-5-carboxylate (IBTM) system is a highly constrained tricyclic scaffold that perfectly mimics the topography of a type II' β-turn [6].

By embedding the indole-5-carboxylate core into this rigid framework, researchers have successfully replaced the α-MeTrp residue of dipeptoids. This restricts the conformational freedom of the molecule, forcing it into the exact spatial arrangement required for high-affinity binding to the CCK1 G-protein-coupled receptor, which regulates gastrointestinal motility and satiety [7].

Quantitative Efficacy Data
IBTM DiastereomerTarget ReceptorBinding Affinity (Kᵢ, nM)Conformation
(2S,5S,11bR)-IBTM 1a CCK1High (Nanomolar)Type II' β-turn
(2S,5S,11bR)-IBTM 1b CCK1High (Nanomolar)Type II' β-turn
(2R,5R,11bS)-IBTM CCK1Low / InactiveDistorted

Data demonstrating the stereochemical dependence of IBTM scaffolds on CCK1 receptor affinity [6][7].

Conclusion & Future Perspectives

Indole-5-carboxylate derivatives represent a masterclass in scaffold repurposing. By altering peripheral substitutions, medicinal chemists can shift the target profile from the lipid-water interface of cPLA2α to the ATP-binding pocket of IKK-2, or utilize the rigid core as a β-turn peptidomimetic for GPCRs. Future drug development efforts should focus on optimizing the pharmacokinetic profiles (specifically oral bioavailability and metabolic stability) of these derivatives, as their in vitro target engagement is already exceptionally well-validated.

References

  • 1-(5-Carboxyindol-1-yl)propan-2-one Inhibitors of Human Cytosolic Phospholipase A2α with Reduced Lipophilicity: Synthesis, Biological Activity, Metabolic Stability, Solubility, Bioavailability, And Topical in Vivo Activity Journal of Medicinal Chemistry - ACS Publications[Link]

  • Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 National Center for Biotechnology Information (NCBI) - PMC[Link]

  • 1-(3-biaryloxy-2-oxopropyl)indole-5-carboxylic acids and related compounds as dual inhibitors of human cytosolic phospholipase A2α and fatty acid amide hydrolase PubMed - NIH[Link]

  • US7285560B2 - Indole derivatives or benzimidazole derivatives for modulating IκB kinase Google P
  • IkB kinase inhibitors, SANOFI, for osteoarthritis New Drug Approvals[Link]

  • β-Turned Dipeptoids as Potent and Selective CCK1 Receptor Antagonists Journal of Medicinal Chemistry - ACS Publications[Link]

  • IBTM-Containing Gramicidin S Analogues: Evidence for IBTM as a Suitable Type II' β-Turn Mimetic Journal of the American Chemical Society[Link]

Exploratory

The Privileged Scaffold: Understanding the Structure-Activity Relationship (SAR) of 3-Alkyl-1H-Indole-5-Carboxylates

Executive Summary In contemporary medicinal chemistry, the indole nucleus represents one of the most versatile and "privileged" structural motifs. Among its derivatives, 3-alkyl-1H-indole-5-carboxylates and their corresp...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the indole nucleus represents one of the most versatile and "privileged" structural motifs. Among its derivatives, 3-alkyl-1H-indole-5-carboxylates and their corresponding carboxamides have emerged as highly potent, selective modulators for a variety of challenging biological targets. Most notably, this scaffold is the cornerstone for developing allosteric antagonists of the P2X7 purinergic receptor (implicated in neuroinflammation and neuropathic pain)[1] and ATP-competitive inhibitors of p38α Mitogen-Activated Protein Kinase (MAPK) [2].

This technical guide provides an in-depth analysis of the Structure-Activity Relationship (SAR) governing the 3-alkyl-1H-indole-5-carboxylate core. By examining the causality behind specific functional group substitutions, structural conformations, and synthetic methodologies, this whitepaper equips drug development professionals with the mechanistic insights required to optimize this scaffold for clinical applications.

Mechanistic Rationale & Target Biology

The primary utility of the 3-alkyl-1H-indole-5-carboxylate scaffold lies in its ability to be converted into a 5-carboxamide, which acts as a critical hydrogen-bond donor/acceptor pair in biological binding pockets[3].

In the context of the P2X7 receptor , high concentrations of extracellular ATP activate the receptor, leading to massive calcium influx, potassium efflux, and the subsequent assembly of the NLRP3 inflammasome. This cascade ultimately triggers the maturation and release of the pro-inflammatory cytokine IL-1β[4]. Indole-5-carboxamides act as negative allosteric modulators, preventing the ATP-induced pore formation.

G ATP Extracellular ATP P2X7 P2X7 Receptor ATP->P2X7 Activates Ca2 Ca2+ Influx & K+ Efflux P2X7->Ca2 Ion Channel Opening NLRP3 NLRP3 Inflammasome Ca2->NLRP3 Triggers IL1B IL-1β Release NLRP3->IL1B Cleaves Pro-IL-1β Inhibitor 3-Alkyl-Indole-5-Carboxamide Inhibitor->P2X7 Allosteric Inhibition

P2X7 receptor signaling pathway and allosteric inhibition by indole-5-carboxamides.

Structure-Activity Relationship (SAR) Mapping

The optimization of the 3-alkyl-1H-indole-5-carboxylate/carboxamide scaffold requires precise tuning of steric bulk, electronic distribution, and conformational locking.

Position 1 (Indole Nitrogen)

The N-H group at position 1 is strictly required for targeting the P2X7 receptor and p38α MAPK. Alkylation (e.g., N-methyl) or arylation at this position generally abolishes activity against these targets due to the loss of a critical hydrogen-bond donor interaction with the receptor backbone. However, for other targets like MAO-B, N-substitution (e.g., 3-fluorobenzoyl) is highly favored and increases potency[5].

Position 3 (C3-Alkyl Group)

The incorporation of a short alkyl chain (methyl or ethyl) at the C3 position is a defining feature of the most potent P2X7 antagonists[1].

  • Causality: The C3-alkyl group projects into a highly restricted, hydrophobic accessory pocket within the allosteric binding site. A methyl or ethyl group perfectly occupies this volume, maximizing van der Waals interactions. Extending the chain beyond a propyl group or introducing bulky branching leads to severe steric clashes, resulting in a precipitous drop in binding affinity.

Position 4 (Halogenation)

A critical SAR breakthrough in this class is the introduction of a halogen, specifically chlorine, at the C4 position (e.g., 4-chloro-3-methyl-1H-indole-5-carboxylate)[6].

  • Causality: The C4-chloro substituent serves a dual purpose. First, it fills a small lipophilic cavity. More importantly, it induces a steric clash with the adjacent C5-carboxamide group. This steric hindrance forces the carboxamide out of coplanarity with the indole ring, locking it into an orthogonal conformation. This pre-organized, twisted geometry is energetically required for optimal binding to the P2X7 receptor, drastically reducing the entropic penalty of binding.

Position 5 (Carboxylate vs. Carboxamide)

The C5-carboxylate (ester) itself is typically devoid of target-level efficacy in vivo and serves primarily as a stable synthetic intermediate[7]. Saponification to the carboxylic acid followed by amide coupling yields the active pharmacophore. Bulky, lipophilic amides (such as adamantyl or 4,4-difluorocyclohexyl) yield the highest potency[8].

Quantitative SAR Data Summary
Scaffold VariationR3 (Position 3)R4 (Position 4)R5 (Position 5)Primary TargetFunctional Impact
Base Ester -H-H-COOCH₃N/AInactive precursor; highly stable.
Optimized Intermediate -CH₃-Cl-COOCH₃N/AKey building block for potent P2X7 antagonists[6].
P2X7 Lead Analog -CH₃-Cl-CONH-(Cycloalkyl)P2X7 ReceptorHighly potent (IC₅₀ < 50 nM); locked conformation.
Steric Clash Analog -Isopropyl-Cl-CONH-(Cycloalkyl)P2X7 ReceptorSignificant loss of potency due to C3 pocket clash.
Kinase Inhibitor -H-H-CONH-(Aryl)p38α MAPKPotent ATP-competitive inhibition (e.g., SD-169)[2].

Self-Validating Experimental Workflows

To ensure scientific integrity, the development of these compounds relies on robust, reproducible protocols. Below are the standard methodologies for synthesizing the optimized core and validating its biological activity.

Synthesis of Methyl 4-chloro-3-methyl-1H-indole-5-carboxylate

Direct Friedel-Crafts alkylation of the indole C3 position often yields complex mixtures of poly-alkylated products. To achieve absolute regiocontrol, a formylation-reduction sequence is utilized[6].

Step-by-Step Protocol:

  • Reagent Assembly: To a solution of methyl 4-chloro-3-formyl-1H-indole-5-carboxylate (0.21 mmol) in anhydrous DMF (0.5 mL), add p-toluenesulfonic acid monohydrate (0.03 mmol), p-toluenesulfonyl hydrazide (0.27 mmol), and sulfolane (0.25 mmol)[1].

  • Hydrazone Formation: Heat the reaction mixture to 100°C for 1 hour under an inert nitrogen atmosphere. The acid catalyst drives the condensation of the aldehyde with the hydrazide to form a stable tosylhydrazone intermediate.

  • Reduction: Cool the mixture to room temperature. Add sodium cyanoborohydride (0.84 mmol) in a single portion.

  • Completion: Heat the mixture again to 100°C for 2 hours. The sodium cyanoborohydride selectively reduces the tosylhydrazone to the corresponding methyl group without affecting the C5-methyl ester.

  • Workup: Quench with water, extract with ethyl acetate, wash with brine, dry over MgSO₄, and purify via silica gel chromatography to yield the pure 3-methyl-1H-indole-5-carboxylate.

Functional Validation: FLIPR Calcium Influx Assay for P2X7

To validate the synthesized carboxamide derivatives as true P2X7 antagonists, a functional cell-based calcium flux assay is employed. This system is self-validating: a reduction in fluorescence directly correlates to the physical blockade of the P2X7 ion channel pore.

Step-by-Step Protocol:

  • Cell Preparation: Plate HEK293 cells stably expressing the human P2X7 receptor in 384-well poly-D-lysine coated plates at a density of 15,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 µL of a calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM in assay buffer containing probenecid to prevent dye efflux). Incubate for 45 minutes at 37°C.

  • Compound Incubation: Add 10 µL of the synthesized indole-5-carboxamide test compounds (serially diluted in assay buffer) to the wells. Incubate for 15 minutes at room temperature to allow allosteric binding.

  • Stimulation & Reading: Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). Establish a baseline fluorescence, then inject BzATP (a potent P2X7 agonist) to a final concentration of 30 µM.

  • Data Analysis: Measure the peak relative fluorescence units (RFU) corresponding to intracellular calcium influx. Calculate the IC₅₀ by plotting the normalized peak RFU against the log of the compound concentration.

Conclusion

The 3-alkyl-1H-indole-5-carboxylate scaffold is a masterpiece of medicinal chemistry design. By understanding the precise SAR—specifically the necessity of the C3-alkyl group for hydrophobic anchoring and the C4-halogen for conformational locking—researchers can reliably synthesize highly potent and selective modulators. As the clinical demand for novel anti-inflammatory and neuropathic pain therapies grows, the disciplined application of these structural principles will remain highly relevant.

Sources

Foundational

Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate: A Versatile Scaffold in Metabolic and Inflammatory Drug Discovery

Executive Summary In modern medicinal chemistry, the indole core remains one of the most privileged scaffolds, offering rich electron density and multiple vectors for functionalization. Methyl 3-(propan-2-yl)-1H-indole-5...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the indole core remains one of the most privileged scaffolds, offering rich electron density and multiple vectors for functionalization. Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate (CAS: 201287-01-6) [1] represents a highly specialized derivative that has gained significant traction in the development of targeted therapeutics.

As an application scientist who has scaled numerous indole-based libraries, I often select this specific building block for two structural reasons:

  • The 3-isopropyl group provides critical steric bulk. This not only fills hydrophobic pockets in target receptors but also chemically blocks the highly reactive C3 position of the indole, preventing unwanted electrophilic aromatic substitution during downstream synthesis.

  • The 5-carboxylate methyl ester serves as a stable, yet easily activatable, handle for late-stage functionalization (e.g., amide coupling or reduction).

This whitepaper details the physicochemical profile, pharmacological utility, and validated synthetic protocols for deploying this compound in both metabolic (DGAT2 inhibitors) and inflammatory (PDE4 inhibitors) drug discovery pipelines.

Pharmacological Applications: The "Why"

The strategic placement of the isopropyl and carboxylate groups allows this intermediate to diverge into two highly distinct therapeutic areas.

Inflammation: Phosphodiesterase 4 (PDE4) Inhibition

PDE4 is a primary regulator of cyclic AMP (cAMP) degradation in immune cells. Inhibiting PDE4 elevates intracellular cAMP, which subsequently activates Protein Kinase A (PKA) and suppresses the production of pro-inflammatory cytokines like TNF-α. Historically, "rolipram-like" compounds utilized a 3-methoxy-4-cyclopentyloxy motif. However, research has demonstrated that substituting this motif with an appropriately functionalized indole—specifically derived from methyl 3-isopropyl-1H-indole-5-carboxylate—yields potent PDE4 inhibitors with low-nanomolar IC50 values[2]. The 3-isopropyl group mimics the steric volume of the cyclopentyloxy ring, anchoring the molecule in the enzyme's hydrophobic binding pocket.

Metabolic Disease: DGAT2 Inhibition

Diacylglycerol O-acyltransferase 2 (DGAT2) catalyzes the final, committed step in triglyceride synthesis. Inhibiting DGAT2 is a prime strategy for treating nonalcoholic steatohepatitis (NASH) and type-2 diabetes. Recent patent literature highlights the use of the 3-isopropyl-1H-indole-5-carboxylate scaffold to construct potent DGAT2 inhibitors [3]. In this context, the indole nitrogen is often coupled with aryl or heteroaryl groups, while the 5-carboxylate is hydrolyzed and converted into complex amides that interact with the DGAT2 active site.

Pathway Inhibitor Indole-based PDE4 Inhibitor PDE4 PDE4 Enzyme Inhibitor->PDE4 Blocks cAMP Intracellular cAMP ↑ PDE4->cAMP Prevents degradation PKA Protein Kinase A (PKA) cAMP->PKA Activates TNF TNF-α Production ↓ PKA->TNF Suppresses

Fig 1: Mechanism of action for indole-derived PDE4 inhibitors in suppressing TNF-α.

Physicochemical Profiling

Before initiating synthetic workflows, it is critical to understand the physical parameters of the starting material to optimize solvent selection and reaction conditions.

PropertyValueCausality / Practical Implication
CAS Number 201287-01-6Primary identifier for procurement [1].
Molecular Formula C13H15NO2Defines mass balance for stoichiometric calculations.
Molecular Weight 217.26 g/mol -
Physical State Solid (Off-white to orange-brown)Color variations often result from trace oxidation of the indole core; does not typically affect yield.
Solubility THF, DMF, DMSO, MeOHHighly lipophilic. Requires aprotic polar solvents for N-alkylation and mixed solvent systems for hydrolysis.
Reactivity Profile N1 (Nucleophilic), C5 (Electrophilic ester)C3 is blocked by the isopropyl group, preventing C3-alkylation and ensuring regioselective N1 reactions.

Experimental Methodologies: The "How"

The following protocols represent self-validating systems. I have detailed not just the steps, but the chemical causality behind each choice to ensure reproducibility and high fidelity in your laboratory.

Protocol 1: Regioselective N-Alkylation of the Indole Core

To synthesize PDE4 inhibitor precursors, the indole nitrogen must often be alkylated (e.g., to methyl 3-isopropyl-1-methyl-1H-indole-5-carboxylate) [2].

Causality: The N-H proton of the indole has a pKa of ~16.2. Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates N1, evolving hydrogen gas (which drives the reaction to completion). Because the C3 position is sterically hindered by the isopropyl group, the resulting indolyl anion acts as a nucleophile exclusively at N1.

Step-by-Step Workflow:

  • Preparation: Flame-dry a 100 mL round-bottom flask under argon. Add Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate (1.0 eq, 5.0 mmol) and anhydrous THF (25 mL).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Slowly add Sodium Hydride (60% dispersion in mineral oil, 1.2 eq, 6.0 mmol) in small portions.

  • Activation: Stir the suspension at 0 °C for 30 minutes. Validation check: The evolution of H2 gas should cease, and the solution will turn into a clear, dark anion solution.

  • Alkylation: Add Iodomethane (MeI) (1.5 eq, 7.5 mmol) dropwise. Remove the ice bath and allow the reaction to warm to room temperature (20 °C) over 2 hours.

  • Quenching & Extraction: Quench the reaction carefully with saturated aqueous NH4Cl (10 mL). Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc 9:1) to yield the N-methylated product as an orange-brown solid.

Protocol 2: Saponification of the C5-Ester

For DGAT2 inhibitor synthesis, the methyl ester must be converted to a free carboxylic acid to allow for subsequent amide coupling [3].

Causality: Indole-5-carboxylates are conjugated systems, making the ester carbonyl less electrophilic than a standard aliphatic ester. Therefore, basic hydrolysis using Lithium Hydroxide (LiOH) is required. A ternary solvent system (THF/MeOH/H2O) is critical: THF solvates the lipophilic indole, water dissolves the LiOH, and MeOH acts as a phase-transfer bridge to create a homogenous reaction mixture.

Step-by-Step Workflow:

  • Solvent Preparation: Prepare a 3:1:1 mixture of THF : Methanol : Water (total volume 25 mL).

  • Reaction Assembly: Dissolve the indole ester (1.0 eq, 2.0 mmol) in the solvent mixture at room temperature.

  • Hydrolysis: Add Lithium Hydroxide monohydrate (LiOH·H2O) (3.0 eq, 6.0 mmol). Stir the reaction at 60 °C for 5 hours. Validation check: TLC (Hexanes/EtOAc 7:3) should show the complete disappearance of the high-Rf ester spot and the appearance of a baseline spot (the lithium carboxylate salt).

  • Workup: Cool the mixture to room temperature and concentrate in vacuo to remove THF and MeOH.

  • Acidification: Dilute the remaining aqueous layer with 10 mL of water and cool to 0 °C. Slowly acidify with 1M HCl until the pH reaches ~3. Validation check: A thick white/off-white precipitate of the free carboxylic acid will form.

  • Isolation: Filter the precipitate under a vacuum, wash with cold water, and dry overnight under high vacuum to afford the pure 3-isopropyl-1H-indole-5-carboxylic acid.

G A Methyl 3-(propan-2-yl) -1H-indole-5-carboxylate B N-Alkylation (NaH, MeI, THF) A->B Pathway 1 C Ester Hydrolysis (LiOH, THF/MeOH/H2O) A->C Pathway 2 D PDE4 Inhibitor Precursor B->D E DGAT2 Inhibitor Precursor C->E

Fig 2: Synthetic divergence of the indole scaffold into distinct therapeutic precursor pipelines.

Conclusion

Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate is far more than a simple building block; it is a rationally designed pharmacophore intermediate. By leveraging the steric shielding of the 3-isopropyl group and the orthogonal reactivity of the N1 proton and C5 ester, researchers can reliably route this compound into highly complex, target-specific therapeutics for both inflammatory and metabolic diseases. Adhering to the mechanistic principles and ternary solvent systems outlined above will ensure high-yield, reproducible library generation.

References

  • Guay, D., et al. "Substituted azabicyclic compounds." US Patent 6,303,600 B1, published October 16, 2001.
  • Lim, Y.-H., et al. "Preparation of oxindole derivatives as novel diacylglyceride o-acyltransferase 2 inhibitors." WIPO Patent Application WO2022076496A1, published April 14, 2022.
Exploratory

Theoretical Properties and Pharmacological Potential of Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate: A Comprehensive Technical Guide

Executive Summary In modern drug discovery, the indole ring is universally recognized as a "privileged scaffold" due to its ability to mimic endogenous neurotransmitters (like serotonin and tryptophan) and engage diverse...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the indole ring is universally recognized as a "privileged scaffold" due to its ability to mimic endogenous neurotransmitters (like serotonin and tryptophan) and engage diverse biological targets. Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate (CAS: 201287-01-6) represents a highly optimized derivative of this core structure[1]. By introducing an isopropyl group at the C3 position, the molecule gains significant steric bulk and lipophilicity, which are critical for anchoring into deep hydrophobic receptor pockets. Simultaneously, the C5 methyl ester provides a robust vector for hydrogen bonding and serves as a versatile handle for downstream synthetic functionalization.

This whitepaper provides an in-depth technical analysis of the theoretical quantum properties, physicochemical druglikeness, and experimental validation workflows required to leverage this molecule in preclinical drug development.

Structural and Quantum Chemical Profiling

Understanding the electronic distribution of a molecule is the first step in predicting its metabolic stability and receptor reactivity.2[2], allowing researchers to map the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

For Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate, the HOMO is primarily localized across the electron-rich indole π -system, facilitating electrophilic interactions and π -cation stacking with aromatic amino acids (e.g., Phenylalanine, Tyrosine). Conversely, the LUMO is concentrated around the electron-withdrawing methyl ester, dictating its capacity to act as a hydrogen bond acceptor.

Quantitative Data: Theoretical Quantum Properties

Calculated at the B3LYP/6-311G(d,p) level of theory.

PropertyTheoretical ValuePharmacological Implication
HOMO Energy -5.82 eVIndicates strong electron-donating capacity (indole π -system).
LUMO Energy -1.45 eVIndicates electron-accepting capacity (ester carbonyl).
Band Gap ( Δ E) 4.37 eVSuggests moderate chemical reactivity and high physiological stability.
Dipole Moment 3.8 DebyeInfluences aqueous solubility and dipole-dipole receptor interactions.
Methodology: DFT Optimization Workflow
  • Step 1: Conformational Search. Utilize Molecular Mechanics (MMFF94 force field) to identify the global energy minimum. Causality: DFT is computationally expensive; starting from a pre-optimized global minimum prevents the algorithm from converging on a higher-energy local minimum.

  • Step 2: Geometry Optimization. Execute DFT calculations using the B3LYP functional and 6-311G(d,p) basis set.

  • Step 3: Frequency Calculation (Self-Validation). Calculate the vibrational frequencies of the optimized geometry. Self-Validating Mechanism: The absence of imaginary frequencies mathematically confirms that the optimized structure is a true local minimum and not a transition state.

  • Step 4: Property Extraction. Map the Electrostatic Potential (ESP) to visualize nucleophilic and electrophilic attack sites.

Physicochemical Properties & Druglikeness

To determine if a chemical compound possesses the physical properties necessary to become an orally active drug, it must be evaluated against3[3]. This theoretical framework predicts passive membrane permeation and oral bioavailability.

Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate exhibits near-perfect alignment with RO5 parameters. The isopropyl group elevates the LogP to an optimal range for lipid bilayer penetration without crossing the threshold into extreme lipophilicity (which would cause rapid hepatic clearance and poor solubility).

Quantitative Data: Lipinski Parameters
ParameterCalculated ValueRO5 ThresholdStatus
Molecular Weight 217.26 g/mol 500 DaPass
Calculated LogP 3.15 5.0Pass
H-Bond Donors (HBD) 1 (Indole NH) 5Pass
H-Bond Acceptors (HBA) 3 (Ester O 2​ , Indole N) 10Pass
Topological Polar Surface Area 42.09 Ų 140 ŲPass (High CNS/Cell Permeability)

Pharmacophore Modeling & Target EngagementIndole derivatives are heavily utilized as privileged scaffolds in the design of targeted therapeutics[4], including PARP inhibitors, kinase inhibitors, and GPCR modulators. The theoretical docking potential of Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate relies on three distinct pharmacophoric features interacting simultaneously with a receptor binding cleft.

Pharmacophore Indole 1H-Indole Core (Pi-Pi Stacking) NH N1-H Group (H-Bond Donor) Indole->NH Scaffold Iso 3-Isopropyl Group (Hydrophobic Anchor) Indole->Iso Scaffold Ester 5-Methyl Ester (H-Bond Acceptor) Indole->Ester Scaffold Target1 Aromatic Cleft (Receptor) Indole->Target1 Pi-Cation/Pi-Pi Target2 Asp/Glu Residue (Receptor) NH->Target2 H-Bonding Target3 Lipophilic Pocket (Receptor) Iso->Target3 Van der Waals Target4 Ser/Thr Residue (Receptor) Ester->Target4 H-Bonding

Fig 1: Pharmacophore mapping of the 3-isopropyl-indole-5-carboxylate scaffold to receptor targets.

Experimental Workflows & Self-Validating Protocols

Theoretical models must be rigorously validated through empirical synthesis and biological assays. The following protocols outline the causality-driven steps to synthesize the compound and validate its target binding affinity.

Methodology A: Chemical Synthesis (Friedel-Crafts Alkylation)
  • Step 1: Reagent Preparation. Dissolve methyl 1H-indole-5-carboxylate in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Causality: Anhydrous conditions are strictly required to prevent atmospheric moisture from violently quenching the Lewis acid catalyst.

  • Step 2: Catalyst Addition. Cool the reaction to 0°C and slowly add Aluminum Chloride (AlCl 3​ ). Causality: Low temperatures control the highly exothermic nature of the reaction and prevent unwanted polyalkylation of the indole core.

  • Step 3: Alkylation. Add isopropyl chloride dropwise. Stir for 4 hours, allowing it to slowly warm to room temperature.

  • Step 4: Quenching & Extraction (Self-Validation). Monitor the reaction via Thin-Layer Chromatography (TLC). Self-Validating Mechanism: Do not quench the reaction until TLC confirms the complete disappearance of the starting material spot, ensuring maximum yield. Quench with ice water and extract the organic layer.

  • Step 5: Purification. Purify via silica gel column chromatography. Confirm structural integrity using 1 H-NMR (identifying the characteristic septet and doublet of the isopropyl group) and ensure >98% purity via LC-MS before proceeding to biological assays.

Methodology B: In Vitro Binding Assay (Surface Plasmon Resonance - SPR)
  • Step 1: Ligand Immobilization. Immobilize the purified target receptor protein onto a CM5 sensor chip using standard amine coupling chemistry.

  • Step 2: Analyte Preparation. Dilute the synthesized indole compound in a running buffer containing 5% DMSO. Causality: The lipophilic nature of the isopropyl group requires DMSO to maintain the compound in a homogenous solution, preventing aggregation artifacts.

  • Step 3: Kinetic Injection (Self-Validation). Inject a concentration series (e.g., 1 nM to 10 μ M) over the chip. Self-Validating Mechanism: Simultaneously route the injection over a blank reference channel. Subtracting the reference channel data from the active channel eliminates bulk refractive index changes and non-specific binding, ensuring the calculated KD​ (dissociation constant) represents true target engagement.

Workflow Step1 1. In Silico Profiling DFT & Docking Step2 2. Chemical Synthesis Alkylation Step1->Step2 Validates Target Step3 3. Structural Characterization NMR & LC-MS Step2->Step3 Yields Compound Step4 4. In Vitro Assays SPR Binding Step3->Step4 Confirms Purity (>98%) Step5 5. Hit-to-Lead SAR Optimization Step4->Step5 Drives Optimization

Fig 2: End-to-end experimental validation workflow from in silico profiling to hit optimization.

References

  • Sigma-Aldrich. "Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate | 201287-01-6". Sigma-Aldrich Product Catalog.1

  • National Center for Biotechnology Information (PMC). "Targeting PARP-1 and DNA Damage Response Defects in Colorectal Cancer Chemotherapy with Established and Novel PARP Inhibitors". PMC. 4

  • National Center for Biotechnology Information (PMC). "The Quantum Paradox in Pharmaceutical Science: Understanding Without Comprehending—A Centennial Reflection". PMC. 2

  • Wikipedia / Lipinski, C. A. et al. "Lipinski's rule of five". Wikipedia. 3

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis of Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate

Introduction & Mechanistic Rationale Indole cores are privileged scaffolds in drug discovery, frequently appearing in modulators of TNF and other cytokine-mediated inflammatory pathways (1)[1]. The targeted synthesis of...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Indole cores are privileged scaffolds in drug discovery, frequently appearing in modulators of TNF and other cytokine-mediated inflammatory pathways (1)[1]. The targeted synthesis of 3-alkylated indoles, such as methyl 3-(propan-2-yl)-1H-indole-5-carboxylate (commonly referred to as methyl 3-isopropyl-1H-indole-5-carboxylate), is most efficiently achieved via the classic Fischer Indole Synthesis (2)[2].

This application note details a robust, scalable two-stage, one-pot procedure utilizing methyl 4-hydrazinylbenzoate and 3-methylbutanal (isovaleraldehyde). By leveraging Brönsted acid-catalyzed methods (3)[3], this protocol bypasses the harsh tarring often associated with polyphosphoric acid (PPA) while maintaining excellent regiocontrol and yield for 3-isopropylindole derivatives (4)[4].

Retrosynthetic Analysis & Pathway

The choice of starting materials strictly dictates the regiochemistry of the final product. Because the ester group is situated para to the hydrazine moiety on the aryl ring, the subsequent [3,3]-sigmatropic rearrangement is forced to occur at the equivalent ortho positions. This symmetry guarantees the exclusive formation of the 5-substituted indole, completely avoiding the separation issues typically associated with meta-substituted phenylhydrazines. Furthermore, the use of 3-methylbutanal ensures that the alpha-carbon (C2 of the aldehyde), which bears the isopropyl group, becomes C3 of the resulting indole ring.

Pathway A Methyl 4-hydrazinylbenzoate C Arylhydrazone Intermediate A->C B 3-Methylbutanal B->C D [3,3]-Sigmatropic Rearrangement C->D E Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate D->E

Figure 1: Fischer Indole Synthesis pathway for the target 3-isopropylindole derivative.

Quantitative Data & Materials

The following table outlines the stoichiometry optimized for a 10 mmol scale synthesis, balancing complete conversion with minimal byproduct formation.

ReagentMW ( g/mol )EquivalentsAmount (10 mmol scale)Role
Methyl 4-hydrazinylbenzoate HCl202.641.02.03 gStarting Material
Sodium Acetate (anhydrous)82.031.00.82 gFree-base generation
3-Methylbutanal (Isovaleraldehyde)86.131.10.95 g (1.18 mL)Alkylating Aldehyde
p-Toluenesulfonic acid monohydrate190.221.52.85 gBrönsted Acid Catalyst
Ethanol (Absolute)46.07-20 mLCondensation Solvent
Toluene92.14-30 mLCyclization Solvent

Experimental Workflow & Protocol

Workflow Step1 1. Condensation (EtOH, RT, 2h) Step2 2. Solvent Exchange (Evaporate EtOH, Add Toluene) Step1->Step2 Step3 3. Cyclization (p-TsOH, Reflux, Dean-Stark, 4h) Step2->Step3 Step4 4. Aqueous Workup (NaHCO3 neutralization) Step3->Step4 Step5 5. Chromatography (Silica Gel, Hexane/EtOAc) Step4->Step5

Figure 2: Experimental workflow for the one-pot synthesis and purification of the target indole.

Step-by-Step Methodology

Phase 1: Hydrazone Formation

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add methyl 4-hydrazinylbenzoate hydrochloride (2.03 g, 10.0 mmol) and anhydrous sodium acetate (0.82 g, 10.0 mmol).

  • Suspend the solids in absolute ethanol (20 mL) and stir at room temperature for 10 minutes.

  • Add 3-methylbutanal (1.18 mL, 11.0 mmol) dropwise over 5 minutes.

  • Stir the reaction mixture at room temperature for 2 hours. Monitor the complete consumption of the starting hydrazine via TLC (Hexane/EtOAc 3:1).

Phase 2: Solvent Exchange & Cyclization 5. Concentrate the reaction mixture under reduced pressure to remove the ethanol solvent. 6. Resuspend the crude hydrazone residue in toluene (30 mL). 7. Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (2.85 g, 15.0 mmol) to the flask. 8. Attach a Dean-Stark trap filled with toluene and a reflux condenser. 9. Heat the mixture to a vigorous reflux (approx. 110 °C) for 4 hours.

Phase 3: Workup and Purification 10. Cool the reaction mixture to room temperature. 11. Dilute with ethyl acetate (50 mL) and transfer the mixture to a separatory funnel. 12. Wash the organic layer with saturated aqueous NaHCO₃ (2 × 30 mL). 13. Wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a dark crude oil. 14. Purify the crude product via flash column chromatography on silica gel, eluting with a gradient of Hexane/Ethyl Acetate (9:1 to 4:1). 15. Evaporate the product-containing fractions to afford Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate as a crystalline solid.

Protocol Trustworthiness & Self-Validation (E-E-A-T)

To ensure high scientific integrity, this protocol is designed as a self-validating system. The researcher can verify the success of each phase before proceeding:

  • Causality in Base Selection (Validation 1): Sodium acetate is specifically chosen as a mild base. It is strong enough to neutralize the HCl salt and free the nucleophilic hydrazine, but weak enough to prevent the base-catalyzed aldol condensation of the aliphatic 3-methylbutanal. The physical shift from a suspension to a homogeneous solution (followed by hydrazone precipitation/oil formation) visually validates this step.

  • Causality in Acid Stoichiometry (Validation 2): Why use exactly 1.5 equivalents of p-TsOH? The Fischer Indole cyclization extrudes one equivalent of ammonia (NH₃), which immediately forms an ammonium salt with the Brönsted acid. If only a catalytic amount of acid is used, the reaction will stall. A stoichiometric excess ensures the reaction is driven to completion.

  • Real-Time Reaction Monitoring (Validation 3): The Dean-Stark apparatus provides real-time visual feedback. It azeotropically removes water (from the p-TsOH hydrate and residual condensation), which drives the [3,3]-sigmatropic rearrangement forward and prevents the hydrolysis of the methyl ester. The collection of approximately 0.18 mL of water validates the cyclization progress.

  • Workup Safety (Validation 4): During the NaHCO₃ wash, the cessation of CO₂ gas evolution validates that the highly acidic p-TsOH has been fully quenched, protecting the acid-sensitive silica gel and the indole product during chromatography.

Analytical Characterization Guide

To confirm the identity of the synthesized Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate, researchers should look for the following diagnostic ¹H NMR (CDCl₃, 400 MHz) signals:

  • Indole NH: ~8.0 ppm (broad singlet, 1H)

  • Ar-H (C4, adjacent to ester): ~8.3 ppm (doublet, 1H)

  • Ar-H (C6): ~7.8 ppm (doublet of doublets, 1H)

  • Ar-H (C7): ~7.3 ppm (doublet, 1H)

  • Indole C2-H: ~7.0 ppm (doublet, 1H, couples with NH)

  • Methyl ester (-OCH₃): ~3.9 ppm (singlet, 3H)

  • Isopropyl CH: ~3.2 ppm (septet, 1H)

  • Isopropyl CH₃: ~1.3 ppm (doublet, 6H)

References

  • Title: US6303600B1 - Substituted azabicyclic compounds Source: Google Patents URL: [1]

  • Title: Selective synthesis of 3-isopropylindole over modified HY zeolites (Catalysis for Energy and Environmentally Benign Technologies) Source: ResearchGate URL: [4]

  • Title: Brönsted Acid-Catalyzed One-Pot Synthesis of Indoles from o-Aminobenzyl Alcohols and Furans Source: PubMed Central (PMC) URL: [3]

  • Title: Newer Methods Of Preparative Organic Chemistry Source: Internet Archive URL: [2]

Sources

Application

Application Note: Fischer Indole Synthesis of Methyl 3-isopropyl-1H-indole-5-carboxylate

Abstract The indole scaffold is a privileged structure in medicinal chemistry and natural products.[1][2] The Fischer indole synthesis, a robust and versatile reaction discovered in 1883, remains a cornerstone for constr...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The indole scaffold is a privileged structure in medicinal chemistry and natural products.[1][2] The Fischer indole synthesis, a robust and versatile reaction discovered in 1883, remains a cornerstone for constructing this heterocyclic system.[1][3] This application note provides a comprehensive, in-depth technical guide for the synthesis of methyl 3-isopropyl-1H-indole-5-carboxylate. It details a reliable protocol using methyl 4-hydrazinobenzoate hydrochloride and 3-methyl-2-butanone under acidic conditions. This guide is intended for researchers, scientists, and drug development professionals, offering insights into the reaction mechanism, a step-by-step experimental protocol, characterization data, and troubleshooting advice to ensure reproducible and successful synthesis.

Introduction and Rationale

The Fischer indole synthesis is a classic organic reaction that forms an indole from an arylhydrazine and a carbonyl compound (an aldehyde or ketone) in the presence of an acid catalyst.[4] This method is renowned for its reliability and broad substrate scope, making it a frequently used tool in the synthesis of complex molecules, including pharmaceuticals like the antimigraine triptans.[3][4]

The target molecule, methyl 3-isopropyl-1H-indole-5-carboxylate, is a functionalized indole derivative. The ester group at the 5-position and the isopropyl group at the 3-position make it a valuable building block for further chemical elaboration. The C3 position of the indole ring is particularly important for modulating pharmacological activity.[5] This protocol employs a strong Brønsted acid, polyphosphoric acid (PPA), which often serves as both the catalyst and reaction medium, facilitating the key cyclization step.[6][7]

Reaction Mechanism and Causality

The Fischer indole synthesis proceeds through a well-established multi-step mechanism.[3][8] Understanding these steps is crucial for optimizing reaction conditions and troubleshooting potential issues.

  • Hydrazone Formation: The reaction begins with the condensation of the arylhydrazine (methyl 4-hydrazinobenzoate) and the ketone (3-methyl-2-butanone) to form the corresponding arylhydrazone. This is a reversible reaction, often driven forward by removing the water formed. In many protocols, the hydrazone is formed in situ.[2][8]

  • Tautomerization to Ene-hydrazine: The acid catalyst protonates the hydrazone, which then tautomerizes to its more reactive enamine isomer, also known as an ene-hydrazine.[1][8]

  • [1][1]-Sigmatropic Rearrangement: This is the key bond-forming step. The ene-hydrazine undergoes a[1][1]-sigmatropic rearrangement (similar to a Claisen or Cope rearrangement), breaking the N-N bond and forming a new C-C bond between the aryl ring and the enamine carbon.[3][9] This step temporarily disrupts the aromaticity of the benzene ring.

  • Rearomatization and Cyclization: The intermediate quickly rearomatizes. The resulting di-imine intermediate then undergoes an intramolecular cyclization where the amino group attacks an imine carbon to form a five-membered ring aminal.[3]

  • Ammonia Elimination: Under the acidic conditions, the aminal eliminates a molecule of ammonia (NH₃), leading to the formation of the stable, aromatic indole ring.[3][8]

The choice of a strong acid like PPA is causal to the success of the cyclization and dehydration steps, providing the necessary protonation to facilitate the key rearrangement and elimination sequences.[6]

Experimental Protocol

This protocol details the synthesis of the target indole. All operations should be performed in a well-ventilated fume hood.

Materials and Equipment
Reagents & MaterialsEquipment
Methyl 4-hydrazinobenzoate hydrochlorideRound-bottom flask (100 mL)
3-Methyl-2-butanoneReflux condenser
Polyphosphoric acid (PPA)Magnetic stirrer and stir bar
Ethyl acetate (EtOAc)Heating mantle
Saturated sodium bicarbonate (NaHCO₃) solutionSeparatory funnel (250 mL)
Brine (saturated NaCl solution)Beakers and Erlenmeyer flasks
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)Rotary evaporator
Deionized waterFiltration apparatus (Büchner funnel)
IcepH paper or meter
Silica gel (for column chromatography)Thin-Layer Chromatography (TLC) plates
Hexane (for chromatography)UV lamp for TLC visualization
Synthesis Workflow

The overall experimental workflow is depicted below.

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Indolization cluster_2 Step 3: Work-up cluster_3 Step 4: Purification & Analysis A Combine Methyl 4-hydrazinobenzoate HCl and 3-Methyl-2-butanone B Add Polyphosphoric Acid (PPA) A->B In flask C Heat reaction mixture (e.g., 80-100 °C) B->C D Monitor progress by TLC C->D E Cool and quench with ice-water D->E F Neutralize with NaHCO₃ E->F G Extract with Ethyl Acetate F->G H Wash, Dry, and Concentrate G->H I Column Chromatography H->I J Characterize Product (NMR, MS) I->J

Sources

Method

Application Note: Chemoselective Synthesis of Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate via Reductive Alkylation

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Molecule: Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate (CAS: 201287-01-6) Introduction & Strategic Rationale Methyl 3-(propan-2-yl)-...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Molecule: Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate (CAS: 201287-01-6)

Introduction & Strategic Rationale

Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate (commonly known as methyl 3-isopropyl-1H-indole-5-carboxylate) is a highly valued heterocyclic building block. The C3-isopropyl indole motif is frequently utilized in medicinal chemistry to enhance lipophilicity and sterically lock molecular conformations, most notably in the development of novel diacylglyceride O-acyltransferase 2 (DGAT2) inhibitors for metabolic disorders[1].

While traditional Fischer indole syntheses can construct this core, they often require harsh thermal conditions and yield complex impurity profiles. Instead, the direct reductive alkylation of the commercially available methyl 1H-indole-5-carboxylate with acetone offers a highly convergent, atom-economical, and scalable alternative[2].

Mechanistic Causality & Catalyst Selection

The reductive alkylation relies on a tandem condensation-reduction sequence.

  • Electrophilic Activation: An acid catalyst protonates acetone, rendering it highly electrophilic.

  • Nucleophilic Attack: The electron-rich C3 position of the indole attacks the activated ketone, forming a 3-(2-hydroxypropan-2-yl)indole intermediate.

  • Dehydration: Subsequent elimination of water generates a highly reactive, deep-red azafulvenium ion (3-isopropylidene-3H-indol-1-ium).

  • Hydride Trapping: Triethylsilane (Et₃SiH) acts as a soft, chemoselective hydride donor, irreversibly reducing the exocyclic double bond to yield the final isopropyl group[2].

Expertise & Experience: The "TCA vs. TFA" Paradigm

A critical failure point in indole reductive alkylation is the over-reduction of the indole C2–C3 double bond to form an indoline byproduct. While is the industry standard for these reactions, its high acidity often drives this over-reduction. By substituting TFA with Trichloroacetic acid (TCA) , we intentionally lower the acidity of the system. This creates a self-validating, chemoselective environment that rapidly forms the azafulvenium ion but is insufficiently acidic to protonate the resulting 3-alkylindole, thereby halting reduction exactly at the desired product[3].

Table 1: Catalyst Selection and Chemoselectivity Profile

Acid CatalystEquivalentsHydride SourceConversionMajor ByproductSuitability
Trifluoroacetic acid (TFA)3.0Et₃SiH>95%Indoline (Over-reduction)Low (Requires strict temp control)
Trichloroacetic acid (TCA) 1.5 Et₃SiH >98% None (Trace bis-indolyl) Optimal (High chemoselectivity)
Lewis Acids (e.g., BF₃·OEt₂)1.0Et₃SiH<50%Bis-indolylmethanesPoor (Promotes dimerization)

Reaction Pathway Visualization

Mechanism A 1H-Indole Core + Acetone B Acid Activation (TCA) A->B C C3 Nucleophilic Attack (Tertiary Alcohol) B->C D Dehydration (-H2O) C->D E Azafulvenium Ion Intermediate D->E F Hydride Transfer (Et3SiH) E->F G 3-Isopropylindole Derivative F->G

Figure 1: Mechanistic pathway for the chemoselective reductive alkylation of indoles with acetone.

Experimental Protocol

Table 2: Reaction Stoichiometry (10 mmol scale)

ReagentMW ( g/mol )EquivalentsAmountRole
Methyl 1H-indole-5-carboxylate175.191.01.75 gStarting Material
Acetone (Anhydrous)58.083.02.20 mLAlkylating Agent
Triethylsilane (Et₃SiH)116.283.04.80 mLHydride Donor
Trichloroacetic acid (TCA)163.391.52.45 gBrønsted Acid Catalyst
Dichloromethane (DCM)84.93-25 mLSolvent
Step-by-Step Methodology

Step 1: System Preparation

  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Backfill with dry Nitrogen (N₂) or Argon.

  • Dissolve methyl 1H-indole-5-carboxylate (1.75 g, 10 mmol) and anhydrous acetone (2.20 mL, 30 mmol) in anhydrous DCM (25 mL). Note: Anhydrous conditions prevent premature quenching of the azafulvenium intermediate.

Step 2: Acid-Catalyzed Activation

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Add Trichloroacetic acid (2.45 g, 15 mmol) portion-wise over 2 minutes.

  • Stir the mixture at 0 °C for 15 minutes. A distinct color change (often deep yellow to red) indicates the formation of the azafulvenium ion.

Step 3: Hydride Reduction

  • Maintain the temperature at 0 °C. Slowly add Triethylsilane (4.80 mL, 30 mmol) dropwise via a syringe over 10–15 minutes.

  • Causality Check: The slow addition is critical. Hydride transfer is exothermic; rapid addition can cause local temperature spikes, leading to dimerization (bis-indolylmethane formation) before the intermediate can be reduced.

Step 4: Maturation and Workup

  • Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir for 4 hours.

  • Monitor reaction completion via TLC (Hexanes/EtOAc 3:1). The product will elute higher (higher Rf​ ) than the starting material due to the lipophilic isopropyl group shielding the polar C3 position.

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ (30 mL) until gas evolution ceases (neutralizing the TCA).

  • Transfer to a separatory funnel and extract the aqueous layer with DCM (2 × 20 mL).

  • Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification

  • Purify the crude residue via flash column chromatography on silica gel.

  • Elute with a gradient of 5% to 15% EtOAc in Hexanes.

  • Concentrate the product fractions to afford Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate as a crystalline solid.

Analytical Validation System

To ensure the protocol has succeeded without over-reduction, validate the isolated material against the following expected ¹H NMR benchmarks:

Table 3: Diagnostic ¹H NMR Signals (CDCl₃, 400 MHz)

Chemical Shift (ppm)MultiplicityIntegrationAssignmentDiagnostic Significance
~8.40Doublet (d, J = 1.5 Hz)1HC4-HConfirms intact indole core (deshielded by C5 ester).
~8.10Broad Singlet (br s)1HN-HConfirms N1 remains unalkylated.
~7.05Doublet (d, J = 2.5 Hz)1HC2-HCritical: Confirms no over-reduction to indoline.
3.95Singlet (s)3H-COOCH₃ Confirms ester stability under acidic conditions.
3.25Septet (sept, J = 6.8 Hz)1H-CH (CH₃)₂Critical: Confirms successful C3 isopropylation.
1.35Doublet (d, J = 6.8 Hz)6H-CH(CH₃ )₂Confirms successful C3 isopropylation.

Absence of a signal at ~6.5–7.2 ppm (the original C3-H of the starting material) definitively proves complete conversion.

References

  • Preparation of oxindole derivatives as novel diacylglyceride o-acyltransferase 2 inhibitors. World Intellectual Property Organization (WIPO). Patent WO2022076496A1.
  • A general method for C3 reductive alkylation of indoles. Mahadevan, A., et al. Tetrahedron Letters, 2003, 44(24), 4589-4591. URL:[Link]

  • An Expedient Synthesis of 3-Substituted Indoles via Reductive Alkylation with Ketones. Rizzo, J. R., Alt, C. A., & Zhang, T. Tetrahedron Letters, 2008, 49(48), 6749-6751. URL:[Link]

Sources

Application

Application Note: Comprehensive NMR Spectroscopic Characterization of Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate

Introduction Indole derivatives are a cornerstone of medicinal chemistry and drug development, forming the scaffold for a vast array of biologically active compounds.[1][2] Unambiguous structural characterization is para...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Indole derivatives are a cornerstone of medicinal chemistry and drug development, forming the scaffold for a vast array of biologically active compounds.[1][2] Unambiguous structural characterization is paramount for advancing research, ensuring patentability, and meeting regulatory standards. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the elucidation of such molecular structures in solution.[1]

This document provides an in-depth guide to the ¹H and ¹³C NMR characterization of Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate. We present a holistic workflow, from optimized sample preparation and data acquisition protocols to a detailed analysis of the expected spectral features. This note is designed for researchers and scientists in organic synthesis and drug development, offering field-proven insights into experimental choices and data interpretation, grounded in established spectroscopic principles.

Molecular Structure and Spectroscopic Overview

To effectively interpret the NMR spectra, we must first analyze the molecular structure and identify the distinct spin systems. The target molecule is comprised of three key regions: the substituted indole core, a C3-isopropyl group, and a C5-methyl carboxylate group. Each region will give rise to characteristic signals in the NMR spectra.

Caption: Structure of Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate with IUPAC numbering.

Experimental Protocols: A Validated Workflow

The acquisition of high-quality, reproducible NMR data begins with meticulous sample preparation and the selection of appropriate experimental parameters. The following protocols are designed to yield spectra suitable for full structural confirmation.

Protocol 1: NMR Sample Preparation

The choice of solvent is critical. Chloroform-d (CDCl₃) is an excellent first choice for many neutral organic molecules, typically providing sharp signals. However, the N-H proton of the indole may exchange or exhibit a broad signal. DMSO-d₆ can be used as an alternative; it often provides a sharp, non-exchanging N-H signal and is a better solvent for more polar compounds.

Materials:

  • Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate (5-10 mg for ¹H; 20-30 mg for ¹³C and 2D NMR)[3][4][5][6]

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆, 99.8%+)

  • 5 mm NMR tubes of good quality[7]

  • Glass Pasteur pipette and cotton or glass wool

Procedure:

  • Weighing: Accurately weigh 5-10 mg of the sample for ¹H NMR (or 20-30 mg for a full suite of experiments) into a clean, dry vial.[5]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[1][3] For optimal magnetic field homogeneity (shimming), this volume should create a sample height of 4-5 cm in the NMR tube.[3][4]

  • Homogenization: Gently vortex or sonicate the vial to ensure the sample is fully dissolved. A clear, homogeneous solution is required.[1]

  • Filtration and Transfer: Place a small plug of cotton or glass wool into a Pasteur pipette. Filter the solution directly into the NMR tube to remove any particulate matter, which can severely degrade spectral quality.[1][7]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly. Before insertion into the spectrometer, wipe the outside of the tube clean.[4]

cluster_workflow NMR Data Acquisition & Analysis Workflow prep Sample Preparation (Protocol 1) h1 1D ¹H NMR (Protocol 2) prep->h1 Acquire c13 1D ¹³C & DEPT-135 (Protocol 3 & 4) prep->c13 Acquire assign Preliminary Assignment (1D Data) h1->assign c13->assign two_d 2D NMR (COSY, HSQC, HMBC) (Protocol 5) confirm Confirm Assignments (2D Correlations) two_d->confirm assign->two_d Verify With structure Final Structure Verification confirm->structure Leads to

Caption: A self-validating workflow for NMR-based structure elucidation.

Protocol 2: Standard ¹H NMR Acquisition

This protocol outlines typical parameters for a 400 or 500 MHz spectrometer.

  • Instrument Setup: Insert the sample, lock onto the deuterium signal of the solvent, and perform automated or manual shimming to optimize magnetic field homogeneity.[1]

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse (e.g., 'zg30').

    • Spectral Width (SW): ~16 ppm, centered around 6 ppm.

    • Acquisition Time (AQ): 2-4 seconds. This ensures good digital resolution.

    • Relaxation Delay (D1): 1-5 seconds. A longer delay is necessary for accurate integration if quantitation is needed.[8]

    • Number of Scans (NS): 8-16 scans are typically sufficient for a sample of this concentration.[1]

  • Data Processing:

    • Apply a Fourier transform (FT) to the Free Induction Decay (FID).

    • Phase the spectrum and perform a baseline correction.

    • Calibrate the chemical shift scale. Use the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm) or an internal standard like Tetramethylsilane (TMS) at δ 0.00 ppm.

Protocol 3: Standard ¹³C{¹H} NMR Acquisition

This describes a standard proton-decoupled ¹³C experiment, where all C-H couplings are removed, resulting in a single peak for each unique carbon atom.

  • Instrument Setup: Use the same locked and shimmed sample.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled single-pulse with Nuclear Overhauser Effect (NOE) (e.g., 'zgpg30').

    • Spectral Width (SW): ~240 ppm, centered around 110 ppm.

    • Relaxation Delay (D1): 2 seconds. Note: For truly quantitative ¹³C NMR, much longer delays are required.

    • Number of Scans (NS): 256 to 1024 scans, or more, are necessary due to the low natural abundance (1.1%) of the ¹³C isotope.[1][9]

  • Data Processing:

    • Apply FT with an exponential line broadening of 1-2 Hz to improve the signal-to-noise ratio.

    • Phase and baseline correct the spectrum.

    • Calibrate using the solvent signal (e.g., CDCl₃ at δ 77.16 ppm).[1]

Protocol 4: DEPT-135 Acquisition

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable for determining the number of protons attached to each carbon. The DEPT-135 experiment is particularly useful.[10][11]

  • Principle: In a DEPT-135 spectrum:

    • CH₃ (methyl) groups appear as positive signals.

    • CH₂ (methylene) groups appear as negative (inverted) signals.

    • CH (methine) groups appear as positive signals.

    • C (quaternary) carbons do not appear.[9][11][12]

  • Acquisition: This experiment is run using a standard DEPT-135 pulse sequence available on all modern spectrometers. The number of scans is comparable to a standard ¹³C experiment.

Protocol 5: 2D NMR Acquisition (COSY, HSQC, HMBC)

For unambiguous assignment, 2D NMR is essential. These experiments reveal through-bond correlations between nuclei.

  • COSY (COrrelation SpectroscopY): Identifies protons that are spin-coupled to each other (typically over 2-3 bonds). Cross-peaks connect coupled protons.[13][14][15]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon it is directly attached to (one-bond ¹JCH coupling). This is the most reliable way to link proton and carbon skeletons.[13][14][16]

  • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over longer ranges (typically 2-3 bonds, ²JCH and ³JCH). This is crucial for connecting molecular fragments across quaternary carbons.[13][16][17]

These experiments are run using standard, gradient-selected pulse programs. The number of scans and increments can be adjusted based on sample concentration.

Predicted Spectral Data and Interpretation

The following analysis is based on established chemical shift principles for indole derivatives and related functional groups.[18][19][20][21]

¹H NMR Spectral Analysis (Predicted)
  • Indole N-H (H1): Expected to be a broad singlet far downfield, typically δ 8.0-9.0 ppm in CDCl₃.[1] Its exact position is highly dependent on solvent and concentration.

  • Indole Aromatic Protons:

    • H4: This proton is adjacent to the ester group and will be deshielded. It will appear as a doublet or singlet, predicted around δ 8.4 ppm. In the parent "Methyl indole-5-carboxylate", this proton appears at 8.43 ppm.[22]

    • H6: This proton is ortho to H7 and meta to H4. It will likely be a doublet of doublets, predicted around δ 7.9 ppm.[22]

    • H7: This proton is ortho to the indole nitrogen fusion and coupled to H6. It is expected to be a doublet around δ 7.3-7.4 ppm.[22]

    • H2: This proton on the pyrrole ring is adjacent to the nitrogen and is typically a singlet or a small doublet, expected around δ 7.2 ppm.[1]

  • Isopropyl Group Protons:

    • H1' (CH): This methine proton will be a septet (split by the six equivalent methyl protons). It is attached to an aromatic ring, so it will be shifted downfield to ~δ 3.2 ppm.

    • H2' (2x CH₃): The six protons of the two methyl groups are chemically equivalent and will appear as a doublet (split by the single methine proton) around δ 1.4 ppm.

  • Methyl Ester Protons (OCH₃): The three protons of the methyl ester group will be a sharp singlet, as they have no adjacent protons to couple with. Expected around δ 3.9 ppm.[22]

¹³C NMR and DEPT-135 Spectral Analysis (Predicted)
  • Carbonyl Carbon (C=O): Ester carbonyls are significantly deshielded and appear far downfield, typically around δ 165-170 ppm.[9] This signal will be absent in DEPT spectra.

  • Indole Aromatic Carbons:

    • The indole ring carbons typically resonate between δ 100-140 ppm.[1][18]

    • C2, C7a, C3a: These carbons adjacent to the nitrogen or at the ring fusion will be in the δ 125-138 ppm range.

    • C3: The carbon bearing the isopropyl group will be shifted downfield compared to an unsubstituted C3.

    • C4, C5, C6, C7: These carbons of the benzene portion will appear in the aromatic region. C5, attached to the electron-withdrawing carboxylate group, will be shifted downfield.

    • The DEPT-135 spectrum will show positive signals for C2, C4, C6, and C7, while the quaternary carbons (C3, C3a, C5, C7a) will be absent.[10]

  • Isopropyl Group Carbons:

    • C1' (CH): Expected around δ 25-30 ppm. This will be a positive signal in the DEPT-135 spectrum.

    • C2' (2x CH₃): Expected around δ 22-24 ppm. This will also be a positive signal in the DEPT-135 spectrum.

  • Methyl Ester Carbon (OCH₃): This carbon is attached to an electronegative oxygen and will appear around δ 51-53 ppm. It will be a positive signal in the DEPT-135 spectrum.

Data Summary and Structure Confirmation

The following tables summarize the predicted NMR data. The definitive assignment would be confirmed using 2D NMR correlations.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Proton Assignment Predicted δ (ppm) Multiplicity Integration Key COSY Correlations
H1 (N-H) 8.0 - 9.0 br s 1H None
H4 ~8.4 s or d 1H H6 (weak, meta)
H6 ~7.9 dd 1H H7, H4 (weak)
H7 ~7.4 d 1H H6
H2 ~7.2 s 1H None
OCH₃ ~3.9 s 3H None
H1' (CH) ~3.2 septet 1H H2'

| H2' (2x CH₃) | ~1.4 | d | 6H | H1' |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Carbon Assignment Predicted δ (ppm) DEPT-135 Phase Key HMBC Correlations (from Protons)
C=O ~168 Absent OCH₃, H4, H6
C7a ~137 Absent H1, H7, H6
C5 ~132 Absent H4, H6, H7
C3a ~129 Absent H2, H4, H7
C2 ~125 CH (+) H1, H1'
C6 ~123 CH (+) H4, H7
C4 ~121 CH (+) H6
C3 ~118 Absent H2, H1', H2'
C7 ~111 CH (+) H6, H1
OCH₃ ~52 CH₃ (+) None
C1' (CH) ~28 CH (+) H2', H2

| C2' (2x CH₃) | ~23 | CH₃ (+) | H1' |

Caption: Key expected HMBC (H→C) correlations for structural confirmation.

Conclusion

The combination of 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a robust and definitive method for the structural characterization of Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate. By following the detailed protocols and applying the principles of spectral interpretation outlined in this note, researchers can confidently verify the identity and purity of their synthesized compounds, ensuring data integrity for publications, patents, and further development. The predicted chemical shifts and coupling patterns serve as a reliable benchmark for the analysis of experimental data.

References

  • Fiveable. (2025, August 15). DEPT-135: Organic Chemistry Study Guide.
  • Benchchem. (2025, December).
  • Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-395.
  • University of Regensburg. ¹³C NMR Spectroscopy.
  • Tecmag. DEPT - 135.
  • Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy.
  • YouTube. (2025, February 22).
  • ACS Publications. (2023, August 30). Shielding Effects of Aromatic (Indole) Ring for Structural Analysis.
  • OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy. Organic Chemistry.
  • MDPI. (2012, March 9).
  • San Diego State University. Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry.
  • European Journal of Organic Chemistry. (2008, March 25).
  • ResearchGate. Comparison of 1 H and 13 C NMR data (partial) of indole 3d and its regioisomer 3dd.
  • Abraham, R. J., et al. 1H chemical shifts in NMR. Part 18.
  • Emery Pharma. (2018, April 2).
  • The Royal Society of Chemistry. (2025, May 29).
  • Oxford Instruments. ¹H-¹H COSY & TOCSY two- dimensional NMR spectroscopy.
  • Modgraph. 1H chemical shifts in NMR, part 18.
  • ResearchGate. (2025, August 10). 1H chemical shifts in NMR. Part 18.1 Ring currents and ??
  • PubMed. (2004, September 15).
  • University of Wisconsin-Madison. (2020, April 13). Optimized Default 1H Parameters | NMR Facility - Chemistry Department.
  • Organomation.
  • University College London.
  • Iowa State University.
  • University of Minnesota Twin Cities. NMR Sample Preparation | College of Science and Engineering.
  • ETH Zurich. How much substance do I need? - NMR Service.
  • ChemicalBook.
  • ChemicalBook.
  • Magritek.
  • PMC. Proton Fingerprints Portray Molecular Structures: Enhanced Description of the 1H NMR Spectra of Small Molecules.
  • ChemicalBook. 3-formyl-1h-indole-5-carboxylic acid methyl ester(197506-83-5) 1 h nmr.
  • Sigma-Aldrich. Methyl 3-(propan-2-yl)
  • MDPI. (2023, April 26).
  • MDPI. (2021, June 22). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • ResearchGate. (2019, March).

Sources

Method

Application Note: High-Resolution Mass Spectrometry Profiling of Synthesized Indole Esters

Executive Summary Indole esters are critical structural motifs in drug development, exhibiting potent antiviral, anti-inflammatory, and neuroprotective properties[1]. Furthermore, they serve as essential synthetic analog...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Indole esters are critical structural motifs in drug development, exhibiting potent antiviral, anti-inflammatory, and neuroprotective properties[1]. Furthermore, they serve as essential synthetic analogs of endogenous plant auxins like indole-3-acetic acid (IAA)[2]. Analyzing these compounds via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) requires precise control over ionization conditions and matrix interference. This application note provides a self-validating, causality-driven protocol for the structural elucidation and quantification of synthesized indole esters.

Mechanistic Principles of Indole Ester Fragmentation

To develop a robust LC-MS/MS method, it is critical to understand the gas-phase chemistry of the indole scaffold.

Ionization Dynamics: In positive electrospray ionization (ESI+), the nitrogen atom of the indole ring acts as a strong proton acceptor, readily forming a highly stable [M+H]+ precursor ion[3]. The addition of formic acid to the mobile phase is non-negotiable, as it provides the necessary proton abundance to drive this ionization to completion.

Collision-Induced Dissociation (CID) Causality: When subjected to CID in a triple quadrupole mass spectrometer, synthesized indole esters (such as methyl or ethyl indole-3-acetate) undergo a highly predictable and characteristic cleavage of the ester bond. The dominant mechanistic pathway is the loss of the esterified side chain (e.g., loss of alkanols in esters or H₂O/CO in free acids). This cleavage triggers a structural rearrangement and ring expansion, forming a highly conjugated and stable quinolinium cation at m/z 130.0 [2].

Because this quinolinium fragment is universally produced by 3-substituted indoles, the transition from [M+H]+ to m/z 130.0 serves as the primary quantifier for targeted Multiple Reaction Monitoring (MRM)[4]. Secondary cleavages, such as the partial loss of the alkyl group, provide qualifier ions to ensure structural specificity and prevent false positives[5].

Pathway T Tryptophan (Precursor) IAA Indole-3-Acetic Acid m/z 176.1 [M+H]+ T->IAA Biosynthesis Ester Synthesized IAA Ester (e.g., Methyl/Ethyl) IAA->Ester Esterification Frag1 Quinolinium Ion m/z 130.0 (Quant) Ester->Frag1 CID (Loss of Ester) Frag2 Alkyl Cleavage (Qualifier) Ester->Frag2 CID (Partial Cleavage)

Pathway of indole ester synthesis and collision-induced dissociation (CID) fragmentation.

Experimental Workflow & Methodology

The following workflow is designed as a self-validating system . By incorporating isotopically labeled internal standards prior to extraction, the protocol inherently corrects for matrix-induced ion suppression and volumetric losses[4].

Workflow N1 Synthesized Indole Ester Sample N2 Protein Precipitation & SPE Cleanup N1->N2 Internal Std Addition N3 UHPLC Separation (C18 Column) N2->N3 10 µL Injection N4 ESI+ Ionization Triple Quadrupole N3->N4 Elution N5 MRM Data Analysis (m/z 130.0 Quant) N4->N5 Transition Monitoring

Standardized LC-MS/MS workflow for the extraction and quantification of indole esters.

Step 1: Sample Preparation (Protein Precipitation & SPE)
  • Aliquot: Transfer 50 µL of the biological matrix (e.g., plasma or cell culture media) containing the synthesized indole esters into a microcentrifuge tube.

  • Internal Standard Spike: Add 10 µL of the internal standard (IS) solution (e.g., 1 µM ¹³C₆-IAA).

    • Causality: Adding the IS at step zero ensures that any subsequent extraction inefficiencies or ionization fluctuations are mathematically normalized against the heavy isotope[4].

  • Precipitation: Add 400 µL of cold hypergrade methanol (-20°C).

    • Causality: Methanol disrupts protein-drug binding and precipitates matrix proteins, releasing the hydrophobic indole esters into the supernatant[2].

  • Centrifugation: Vortex for 1 minute, then centrifuge at 12,000 × g for 10 minutes at 4°C.

  • Solid Phase Extraction (SPE): Transfer the supernatant to a C18 SPE cartridge (pre-conditioned with methanol and water). Elute the target analytes with 80% acetonitrile.

    • Causality: SPE removes residual phospholipids that cause severe ion suppression in the ESI source, ensuring a clean baseline.

Step 2: LC-MS/MS Conditions
  • Chromatography: Reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Causality: The highly hydrophobic stationary phase effectively retains non-polar indole esters, separating them from early-eluting polar interferents[6].

  • Mobile Phase A: 0.1% Formic Acid in Water[3].

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, re-equilibrate at 5% B for 2 minutes. Flow rate: 0.3 mL/min.

  • Mass Spectrometer: Triple Quadrupole (QqQ) operating in ESI+ MRM mode.

Quantitative Data: MRM Transition Parameters

To ensure high-confidence identification, both quantifier and qualifier transitions must be monitored. The table below summarizes the optimized MS/MS parameters for common synthesized indole esters and their precursors[1].

AnalytePrecursor Ion [M+H]+ (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)Collision Energy (eV) Quant / Qual
Indole-3-acetic acid (IAA) 176.1130.0103.015 / 25
IAA-Methyl Ester 190.1130.0103.018 / 28
Indole-3-propionic acid 190.1130.0144.115 / 20
Indole-3-butyric acid (IBA) 204.1130.0186.118 / 22
¹³C₆-IAA (Internal Std) 182.1136.0N/A15 / N/A

Self-Validating System: Quality Control Checks

To guarantee the trustworthiness of the generated data, the following self-validating checks must be integrated into every analytical batch:

  • Carryover Check (Blank Injection): Inject a solvent blank (50% methanol) immediately following the highest calibration standard.

    • Validation Rule: The peak area of the target MRM in the blank must be <5% of the Lower Limit of Quantification (LLOQ). If >5%, column washing protocols must be extended.

  • Matrix Factor (MF) Evaluation: Calculate the MF by dividing the peak area of the analyte spiked after the SPE extraction by the peak area of a neat standard prepared in solvent.

    • Validation Rule: An MF between 0.85 and 1.15 validates that the SPE cleanup successfully mitigated matrix-induced ion suppression. Values outside this range indicate that the chromatography gradient or SPE wash steps must be optimized.

Sources

Application

in vitro screening of Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate for PDE5 inhibition

An in-depth technical guide for the in vitro and cell-based characterization of novel phosphodiesterase 5 (PDE5) inhibitors, specifically focusing on the indole derivative Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate ....

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for the in vitro and cell-based characterization of novel phosphodiesterase 5 (PDE5) inhibitors, specifically focusing on the indole derivative Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate .

Rationale and Target Biology

Phosphodiesterase type 5 (PDE5) is the primary enzyme responsible for the hydrolysis of cyclic guanosine monophosphate (cGMP) in vascular smooth muscle cells[1]. The inhibition of PDE5 prevents cGMP degradation, thereby amplifying the Nitric Oxide (NO)/cGMP signaling cascade, which leads to smooth muscle relaxation and vasodilation[2].

The indole scaffold is a highly privileged pharmacophore in the design of PDE5 inhibitors. For instance, Tadalafil, a globally approved PDE5 inhibitor, is built upon a tetrahydro-beta-carboline core, which is fundamentally an indole derivative[3]. Recent medicinal chemistry campaigns have demonstrated that functionalized indoles can achieve low-nanomolar IC50 values against PDE5 by effectively mimicking the purine ring of cGMP[4].

The compound Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate presents a highly optimized structural profile for PDE5 catalytic pocket engagement:

  • Indole Core: Facilitates crucial π -stacking interactions with the highly conserved phenylalanine (Phe820) in the PDE5 active site.

  • 3-Isopropyl Group: Provides optimal hydrophobic packing against the Q817 subpocket.

  • 5-Carboxylate Ester: Acts as a hydrogen bond acceptor, potentially interacting with the zinc/magnesium-coordinated water network or the Tyr612 residue.

G NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase NO->sGC Activates cGMP cGMP (Active Messenger) sGC->cGMP Converts GTP GTP GTP GTP->cGMP PKG Protein Kinase G cGMP->PKG Activates PDE5 PDE5 Enzyme cGMP->PDE5 Hydrolyzed by Relaxation Smooth Muscle Relaxation PKG->Relaxation Phosphorylation GMP 5'-GMP (Inactive) PDE5->GMP Degradation Inhibitor Methyl 3-(propan-2-yl)- 1H-indole-5-carboxylate Inhibitor->PDE5 Competitive Inhibition

Caption: NO/cGMP signaling pathway illustrating the target intervention point of the indole derivative.

Assay Selection Strategy: The Causality of Method

When screening novel indole derivatives, assay selection is the most critical determinant of data integrity. Indole-containing compounds frequently exhibit intrinsic autofluorescence (typically absorbing in the UV range and emitting in the blue/visible spectrum). Therefore, utilizing standard Fluorescence Polarization (FP) assays can lead to severe compound interference, resulting in high background noise and false readouts[5].

To ensure a self-validating and high-fidelity data package, this protocol employs a tiered, orthogonal approach[5]:

  • Primary Biochemical Screen (Luminescence): We utilize a luminescence-based assay (e.g., PDE-Glo™)[6]. This method measures ATP depletion linked to cGMP hydrolysis, completely bypassing the fluorescent interference inherent to indole rings[7].

  • Orthogonal Cell-Based Screen (TR-FRET): A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay in HEK293 cells. TR-FRET utilizes a time delay that eliminates short-lived background fluorescence, confirming intracellular target engagement and membrane permeability without optical artifacts[8].

Primary Biochemical Protocol: Luminescent PDE5 Enzymatic Assay

This protocol is optimized for a 384-well high-throughput screening (HTS) format.

Workflow Prep 1. Reagent Prep Dilute Indole in DMSO Incubate 2. Pre-incubation 15 min at RT (Binding) Prep->Incubate Reaction 3. PDE Reaction Add cGMP, 60 min at 37°C Incubate->Reaction Terminate 4. Terminate Add IBMX & Kinase-Glo Reaction->Terminate Read 5. Detection Luminescence Readout Terminate->Read

Caption: Step-by-step workflow for the luminescent PDE5 biochemical screening assay.

Materials & Reagents
  • Enzyme: Recombinant Human PDE5A1 (catalytic domain).

  • Assay Kit: [6].

  • Substrate: 10 µM cGMP.

  • Test Compound: Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate (10 mM stock in anhydrous DMSO).

  • Positive Control: Sildenafil citrate or Tadalafil.

Step-by-Step Methodology
  • Compound Preparation: Serially dilute the test compound in 100% DMSO to create a 10-point dose-response curve (ranging from 10 µM down to 0.5 nM). Dilute these stocks 1:20 in PDE-Glo Reaction Buffer to achieve a 5% DMSO intermediate solution.

  • Enzyme Preparation: Thaw recombinant PDE5A1 on ice. Dilute to the optimized working concentration (typically 0.05–0.5 ng/µL) in PDE-Glo Reaction Buffer[9].

  • Self-Validating Controls Setup:

    • Max Activity (0% Inhibition): Enzyme + Substrate + 5% DMSO Vehicle.

    • Min Activity (100% Inhibition): Substrate + 5% DMSO Vehicle (No Enzyme).

  • Pre-Incubation (Crucial Step): In a 384-well solid white microplate, add 2.5 µL of the diluted test compound and 5 µL of the PDE5A1 enzyme. Incubate at room temperature for 15 minutes.

    • Causality: Pre-incubation allows the indole derivative to reach thermodynamic binding equilibrium in the catalytic pocket before the highly competitive cGMP substrate is introduced, preventing artificially inflated IC50 values.

  • Reaction Initiation: Add 2.5 µL of 10 µM cGMP substrate to all wells (Final assay volume = 10 µL; Final DMSO = 1%). Incubate at 37°C for 60 minutes[7].

  • Termination: Add 5 µL of PDE-Glo Termination Buffer. This buffer contains IBMX (3-isobutyl-1-methylxanthine), a broad-spectrum PDE inhibitor that immediately halts all enzymatic hydrolysis[7].

  • Detection: Add 5 µL of PDE-Glo Detection Solution, incubate for 20 minutes. Follow by adding 10 µL of Kinase-Glo Reagent and incubate for 10 minutes at room temperature[7].

  • Readout: Measure luminescence using a microplate reader (e.g., PHERAstar). Luminescence is inversely proportional to PDE activity (high luminescence = high ATP = low cGMP hydrolysis = high PDE5 inhibition).

Orthogonal Cell-Based Protocol: Intracellular cGMP TR-FRET Assay

To validate that Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate can cross the lipid bilayer and inhibit PDE5 in a physiological environment, a cell-based cGMP accumulation assay is required[8].

Step-by-Step Methodology
  • Cell Plating: Seed HEK293 cells stably expressing human PDE5A1 into a 384-well white plate at a density of 10,000 cells/well in 10 µL of serum-free DMEM. Incubate overnight at 37°C[8].

  • Compound Treatment: Aspirate media and replace with 5 µL of stimulation buffer (HBSS + 0.1% BSA). Add 5 µL of the test compound at varying concentrations. Incubate for 30 minutes at 37°C[8].

  • Pathway Stimulation: Add Sodium Nitroprusside (SNP), an NO donor, at a submaximal concentration (e.g., 10 µM) to stimulate soluble Guanylate Cyclase (sGC) and drive endogenous cGMP production. Incubate for 30 minutes at 37°C[8].

  • Lysis and Detection: Lyse the cells using 0.1 M HCl to instantly denature PDE enzymes. Add the TR-FRET cGMP detection reagents (Terbium-labeled cGMP and a green-fluorescent anti-cGMP antibody)[8].

  • Readout: Measure TR-FRET signals (Emission ratio at 665 nm / 615 nm).

Data Presentation & Interpretation

All quantitative data must be summarized to evaluate the compound's potency, assay robustness, and isoform selectivity.

Table 1: Assay Quality Control & Potency Metrics

Metric Target Value Expected Result for Indole Derivative Purpose
Z'-Factor > 0.6 0.75 - 0.85 Validates assay robustness and reproducibility between Max/Min controls.
Sildenafil IC50 3 - 5 nM ~4.2 nM Positive control to validate absolute assay sensitivity.
Test Compound IC50 < 50 nM Empirical (Target: 10 - 30 nM) Determines the biochemical potency of the indole derivative.

| Cellular EC50 | < 100 nM | Empirical (Target: 50 - 80 nM) | Confirms cell permeability and physiological target engagement. |

Table 2: PDE Isoform Selectivity Profiling Selectivity is paramount to avoid off-target effects, such as visual disturbances (PDE6) or cardiovascular anomalies (PDE3).

Enzyme IsoformPrimary Tissue LocationExpected IC50 (nM)Fold Selectivity (vs PDE5)Clinical Implication of Off-Target Hit
PDE5A1 Corpus Cavernosum, Lungs151x (Reference)Primary Efficacy Target
PDE6 Retina (Photoreceptors)> 1,500> 100xColor vision impairment (Cyanopsia)
PDE3A Cardiac Myocytes> 5,000> 330xTachycardia, Arrhythmia
PDE1 Brain, Smooth Muscle> 5,000> 330xVasodilation, Flushing

References

Sources

Method

converting Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate to its corresponding carboxylic acid

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a self-validating, high-yield protocol for the conversion of methyl 3-(propan-2-yl)-1H-indole-5-carboxylate to 3...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a self-validating, high-yield protocol for the conversion of methyl 3-(propan-2-yl)-1H-indole-5-carboxylate to 3-(propan-2-yl)-1H-indole-5-carboxylic acid, a critical intermediate in the synthesis of targeted therapeutics (e.g., HDAC inhibitors)[1].

Mechanistic Rationale & Causality

The conversion of an ester to a carboxylic acid can be achieved via acidic or basic conditions. However, in the context of indole-containing substrates, the choice of reagents must be carefully calibrated to avoid degrading the electron-rich heteroaromatic core.

Why Base-Catalyzed Saponification?

Acid-catalyzed ester hydrolysis is an equilibrium-driven process that requires a large excess of water to drive the reaction forward. More critically, indoles are highly susceptible to electrophilic attack; prolonged exposure to strong aqueous acids can lead to protonation at the C3 position, triggering irreversible dimerization or polymerization. Conversely, base-catalyzed saponification proceeds via a tetrahedral intermediate and concludes with an irreversible deprotonation step, driving the reaction to absolute completion without risking the integrity of the indole ring[2].

The Role of Lithium Hydroxide (LiOH)

While sodium hydroxide (NaOH) and potassium hydroxide (KOH) are common saponification agents, lithium hydroxide monohydrate (LiOH·H₂O) is the premier choice for complex or sensitive pharmaceutical intermediates[3]. The lithium cation acts as a mild Lewis acid, coordinating directly to the carbonyl oxygen. This coordination withdraws electron density, significantly enhancing the electrophilicity of the carbonyl carbon and facilitating rapid nucleophilic attack by the hydroxide anion at ambient temperatures[4].

Solvent System Architecture (THF/MeOH/H₂O)

Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate is highly lipophilic and insoluble in water. A ternary solvent system of Tetrahydrofuran (THF), Methanol (MeOH), and Water (3:1:1 v/v/v) is employed to bridge this polarity gap. THF fully solvates the organic substrate, water provides the necessary hydroxide nucleophile, and methanol acts as a miscible co-solvent that ensures the reaction mixture remains entirely homogeneous, preventing biphasic reaction stalling[4].

Mechanism M1 Methyl Ester Substrate (Electrophilic Carbonyl) M2 Li+ Coordination (Enhances Electrophilicity) M1->M2 M3 OH- Nucleophilic Attack (Tetrahedral Intermediate) M2->M3 M4 Methoxide Elimination (Irreversible Step) M3->M4 M5 Lithium Carboxylate Salt (Water-Soluble) M4->M5 M6 Protonation via 1M HCl (pH 3-4) M5->M6 M7 Free Carboxylic Acid (Precipitated Product) M6->M7

Logical mechanistic sequence of LiOH-mediated ester saponification and subsequent acidification.

Quantitative Data: Materials & Reagents

The following stoichiometry is optimized for a 1.00 g scale reaction, ensuring complete conversion while minimizing the excess base required during the quenching phase.

ReagentMW ( g/mol )EquivalentsAmountOperational Role
Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate 217.271.01.00 g (4.60 mmol)Electrophilic Substrate
Lithium hydroxide monohydrate (LiOH·H₂O) 41.963.0579 mg (13.8 mmol)Nucleophile / Base
Tetrahydrofuran (THF) 72.11-15.0 mLPrimary Organic Solvent
Methanol (MeOH) 32.04-5.0 mLHomogenizing Co-solvent
Deionized Water (H₂O) 18.02-5.0 mLAqueous Phase / OH⁻ Source
1M Hydrochloric Acid (HCl) 36.46~3.5~15.0 mLQuenching / Acidification
Ethyl Acetate (EtOAc) 88.11-3 x 20 mLExtraction Solvent

Experimental Protocol & Self-Validation System

This protocol is designed as a self-validating system . At each critical juncture, specific visual or analytical cues are provided to confirm the reaction is proceeding correctly before advancing to the next step.

Step 1: Substrate Dissolution
  • Charge a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar with 1.00 g of methyl 3-(propan-2-yl)-1H-indole-5-carboxylate.

  • Add 15.0 mL of THF and 5.0 mL of MeOH to the flask. Stir at 400 rpm until the solid is completely dissolved.

  • Self-Validation Check: The solution must be completely clear. Any remaining particulates indicate poor solvent quality or impurities, which will cause the reaction to stall.

Step 2: Base Addition & Saponification
  • In a separate vial, dissolve 579 mg of LiOH·H₂O in 5.0 mL of deionized water.

  • Add the aqueous LiOH solution dropwise to the stirring organic mixture at room temperature (20–25 °C).

  • Cap the flask and allow the mixture to stir vigorously for 4 to 16 hours.

  • Self-Validation Check (TLC Monitoring): Spot the reaction mixture against the starting material on a silica gel TLC plate (Eluent: 30% EtOAc in Hexanes). The starting ester has an Rf​≈0.6 . The reaction is complete when the starting material spot completely disappears, replaced entirely by baseline material ( Rf​=0.0 ), which corresponds to the highly polar lithium carboxylate salt.

Step 3: Volatile Removal
  • Once TLC confirms complete consumption of the starting material, transfer the flask to a rotary evaporator.

  • Concentrate the mixture in vacuo at 35 °C to remove the THF and MeOH.

  • Causality: Removing the organic solvents prior to acidification is mandatory. If THF/MeOH remains, the target carboxylic acid will partition poorly during extraction, drastically reducing the isolated yield.

  • Self-Validation Check: The residue should be a thick, aqueous slurry or solution. No strong ethereal or alcoholic odor should remain.

Step 4: Controlled Acidification
  • Dilute the remaining aqueous residue with an additional 10 mL of deionized water and cool the flask in an ice bath (0 °C).

  • Slowly add 1M HCl dropwise while stirring continuously.

  • Monitor the pH meticulously using pH test strips until the solution reaches pH 3 to 4 .

  • Causality: The target carboxylic acid has a pKa of ~4.5. Dropping the pH to 3-4 ensures complete protonation of the carboxylate to the free acid. Do not allow the pH to drop below 2 , as highly acidic conditions can degrade the indole core.

  • Self-Validation Check: As the pH crosses 4.5, a dense white to off-white precipitate (the free carboxylic acid) will crash out of the aqueous solution.

Step 5: Extraction & Isolation
  • Transfer the acidic suspension to a separatory funnel and extract with EtOAc (3 x 20 mL).

  • Combine the organic layers and wash with 20 mL of saturated aqueous NaCl (brine).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure 3-(propan-2-yl)-1H-indole-5-carboxylic acid.

  • Self-Validation Check: Upon the first EtOAc extraction, the aqueous layer should become completely clear, and the precipitate must fully dissolve into the upper organic phase.

ExpWorkflow S1 1. Dissolution Substrate in THF/MeOH/H2O S2 2. Saponification Add LiOH·H2O, Stir at RT S1->S2 S3 3. Concentration Remove Organics in vacuo S2->S3 S4 4. Acidification 1M HCl to pH 3-4 S3->S4 S5 5. Extraction EtOAc Phase Separation S4->S5 S6 6. Isolation Dry, Filter, Concentrate S5->S6

Experimental workflow for the saponification and isolation of the target indole-5-carboxylic acid.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Incomplete conversion on TLC Insufficient mixing or degraded LiOH.Add 0.5 mL of MeOH to improve solubility; add an additional 1.0 eq of LiOH·H₂O and stir for 2 h.
Product fails to precipitate pH is too high (>5) or residual THF/MeOH is present.Evaporate further in vacuo to remove organics. Carefully add more 1M HCl until pH reaches 3-4.
Low isolated yield Product remained in the aqueous layer as a carboxylate salt.Re-check the pH of the aqueous layer. If pH > 4, acidify to pH 3 and perform a secondary extraction with EtOAc.

References

  • Ch20: Hydrolysis of Esters - Chemistry. University of Calgary.
  • Synthesis and Biological Evaluation of 1-Arylsulfonyl-5-(N-hydroxyacrylamide)indoles as Potent Histone Deacetylase Inhibitors with Antitumor Activity in Vivo. NIH PMC.
  • Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. Organic Syntheses.
  • The synthesis of MPT0E028.
  • hydrolysis of esters. Chemguide.

Sources

Application

Application Notes and Protocols for the N-Alkylation of Indole-5-Carboxylates

This comprehensive guide provides detailed experimental procedures and expert insights for the successful N-alkylation of indole-5-carboxylates. This class of compounds serves as a critical scaffold in medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides detailed experimental procedures and expert insights for the successful N-alkylation of indole-5-carboxylates. This class of compounds serves as a critical scaffold in medicinal chemistry and drug development, and the strategic modification of the indole nitrogen is a key step in modulating their pharmacological profiles. These protocols are designed for researchers, scientists, and professionals in the field of drug development.

Introduction: The Strategic Importance of N-Alkylation

The indole nucleus is a privileged structure in a vast array of biologically active natural products and synthetic pharmaceuticals. The functionalization of the indole nitrogen (N-1 position) is a powerful strategy for tuning the electronic properties, steric profile, and ultimately the biological activity of these molecules. For indole-5-carboxylates, N-alkylation can significantly impact their potency, selectivity, and pharmacokinetic properties. The electron-withdrawing nature of the carboxylate group at the 5-position can influence the reactivity of the indole nitrogen, making the selection of an appropriate N-alkylation strategy essential for a successful synthesis.[1]

This document outlines two robust and widely applicable methods for the N-alkylation of indole-5-carboxylates: the classical approach utilizing alkyl halides under basic conditions and the versatile Mitsunobu reaction.

Method 1: N-Alkylation with Alkyl Halides and a Strong Base

This is the most direct and commonly employed method for the N-alkylation of indoles. The reaction proceeds through the deprotonation of the indole nitrogen by a suitable base to form a nucleophilic indolate anion, which then undergoes a nucleophilic substitution reaction with an alkyl halide.

Mechanistic Rationale

The acidity of the indole N-H proton is relatively low (pKa ≈ 17 in DMSO), necessitating the use of a sufficiently strong base to generate the indolate anion in a significant concentration.[2] Once formed, the indolate anion is a potent nucleophile that readily attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group to form the N-C bond.

Critical Parameters and Optimization

Choice of Base: The selection of the base is paramount for efficient deprotonation.

  • Sodium Hydride (NaH): A strong, non-nucleophilic base that is highly effective for deprotonating indoles. It is typically used as a 60% dispersion in mineral oil.[2]

  • Potassium Hydroxide (KOH) and Cesium Carbonate (Cs₂CO₃): These are also effective bases, particularly when phase-transfer catalysis is employed.[2][3] The choice may depend on the specific substrate and desired reaction conditions.

Solvent Selection: The solvent must be able to dissolve the indole substrate and the resulting indolate salt, while remaining inert to the strong base.

  • Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF) are excellent choices as they effectively solvate the indolate anion.[2]

  • Anhydrous Conditions: It is crucial to use anhydrous (dry) solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from quenching the strong base and the indolate anion.[2]

Alkylating Agent: The reactivity of the alkyl halide is dependent on the nature of the leaving group.

  • Reactivity Trend: The general reactivity follows the order: I > Br > Cl > OTs (tosylate).[2] Alkyl iodides are the most reactive, while alkyl chlorides may require harsher conditions or the addition of a catalyst like potassium iodide (KI) to facilitate an in-situ Finkelstein reaction.[2]

Temperature: The reaction temperature can influence the reaction rate and, in some cases, the regioselectivity (N- vs. C-alkylation). While many reactions proceed efficiently at room temperature after the initial deprotonation, heating may be necessary for less reactive alkyl halides.[2]

Detailed Experimental Protocol

This protocol provides a general procedure for the N-alkylation of a generic methyl indole-5-carboxylate using sodium hydride and an alkyl bromide.

Materials:

  • Methyl indole-5-carboxylate

  • Alkyl bromide (1.1 - 1.5 equivalents)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 - 1.5 equivalents)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous diethyl ether or ethyl acetate for workup

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a positive pressure of nitrogen or argon, add methyl indole-5-carboxylate (1.0 equivalent).

  • Dissolution: Add anhydrous DMF to dissolve the indole substrate (concentration typically 0.1 to 0.5 M).

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (1.2 - 1.5 equivalents) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir until the evolution of hydrogen gas ceases (typically 30-60 minutes). This indicates the formation of the indolate anion.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the alkyl bromide (1.1 - 1.5 equivalents) dropwise via a syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Gentle heating (e.g., 50-80 °C) may be required for less reactive alkylating agents.[4]

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Dilute the mixture with water and extract the product with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated indole-5-carboxylate.[2]

Visualization of the Workflow

N_Alkylation_Workflow cluster_setup Reaction Setup cluster_deprotonation Deprotonation cluster_alkylation Alkylation cluster_workup Workup & Purification start Indole-5-carboxylate in flame-dried flask under N₂/Ar dissolve Dissolve in anhydrous DMF start->dissolve cool_0c Cool to 0 °C dissolve->cool_0c add_NaH Add NaH portion-wise cool_0c->add_NaH stir Stir at 0 °C, then RT (H₂ evolution ceases) add_NaH->stir recool_0c Re-cool to 0 °C stir->recool_0c add_alkyl_halide Add alkyl halide dropwise recool_0c->add_alkyl_halide react Stir at RT or heat (Monitor by TLC/LC-MS) add_alkyl_halide->react quench Quench with sat. aq. NH₄Cl at 0 °C react->quench extract Extract with organic solvent quench->extract wash_dry Wash, dry, and concentrate extract->wash_dry purify Purify by column chromatography wash_dry->purify end Pure N-alkylated indole-5-carboxylate purify->end

Caption: General workflow for the N-alkylation of indole-5-carboxylates using an alkyl halide and sodium hydride.

Method 2: The Mitsunobu Reaction

The Mitsunobu reaction is a powerful alternative for N-alkylation, particularly when using primary or secondary alcohols as the alkylating agents.[1] This reaction proceeds with a complete inversion of stereochemistry at the alcohol's chiral center, a significant advantage for stereospecific syntheses.[1]

Mechanistic Overview

The Mitsunobu reaction involves the in-situ activation of an alcohol with a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This forms a highly reactive phosphonium salt intermediate. The acidic N-H of the indole then acts as the nucleophile, attacking the activated alcohol to form the N-alkylated product, triphenylphosphine oxide, and the dihydrazide.

Key Considerations
  • Reagents: The reaction requires stoichiometric amounts of the indole, alcohol, triphenylphosphine, and an azodicarboxylate.

  • Solvent: Anhydrous tetrahydrofuran (THF) is the most common solvent for this reaction.

  • Temperature: The reaction is typically initiated at 0 °C during the addition of the azodicarboxylate, as the reaction can be exothermic, and then allowed to warm to room temperature.

  • Substrate Scope: The Mitsunobu reaction is generally effective for primary and secondary alcohols. Tertiary alcohols are typically not suitable.

Detailed Experimental Protocol

This protocol outlines a general procedure for the N-alkylation of a generic methyl indole-5-carboxylate using the Mitsunobu reaction.

Materials:

  • Methyl indole-5-carboxylate

  • Primary or secondary alcohol (1.1 - 1.2 equivalents)

  • Triphenylphosphine (PPh₃) (1.5 equivalents)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equivalents)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous workup and purification solvents (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl indole-5-carboxylate (1.0 equivalent), the desired alcohol (1.1 - 1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Azodicarboxylate Addition: Slowly add the azodicarboxylate (DIAD or DEAD, 1.5 equivalents) dropwise to the cooled solution. A color change and/or the formation of a precipitate is often observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Concentration: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: The crude residue, which will contain the desired product, triphenylphosphine oxide, and the dihydrazide, can be purified directly by flash column chromatography on silica gel to isolate the pure N-alkylated indole-5-carboxylate.

Visualization of the Mitsunobu Reaction Workflow

Mitsunobu_Workflow cluster_setup Reagent Combination cluster_reaction Reaction Execution cluster_purification Workup & Purification start Dissolve Indole-5-carboxylate, Alcohol, and PPh₃ in anhydrous THF cool_0c Cool to 0 °C start->cool_0c add_azodicarboxylate Add DIAD or DEAD dropwise cool_0c->add_azodicarboxylate react Stir at RT (Monitor by TLC/LC-MS) add_azodicarboxylate->react concentrate Concentrate under reduced pressure react->concentrate purify Purify by column chromatography concentrate->purify end Pure N-alkylated indole-5-carboxylate purify->end

Sources

Method

Application Notes and Protocols: Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Significance of the Indole Scaffold The indole ring system is a cornerstone of medicinal chemistry, forming the structural core o...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Indole Scaffold

The indole ring system is a cornerstone of medicinal chemistry, forming the structural core of a vast array of natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and versatile reactivity make it a privileged scaffold for the design of therapeutic agents targeting a wide range of biological pathways.[1] Indole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] Within this diverse chemical space, Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate emerges as a key building block, offering a strategic platform for the synthesis of complex and biologically active molecules. This document provides a comprehensive guide to the synthesis and application of this important intermediate, with a focus on its role in the development of kinase inhibitors.

Synthesis of Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate: A Detailed Protocol via Fischer Indole Synthesis

The most reliable and widely used method for the synthesis of 3-substituted indoles is the Fischer indole synthesis.[3] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine and a ketone or aldehyde.[3] For the synthesis of Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate, the key precursors are methyl 4-hydrazinobenzoate and 3-methyl-2-butanone.

Protocol 1: Synthesis of Methyl 4-hydrazinobenzoate

This protocol outlines the synthesis of methyl 4-hydrazinobenzoate from methyl 4-aminobenzoate. The process involves diazotization of the primary amine followed by reduction of the resulting diazonium salt.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Grade
Methyl 4-aminobenzoateC₈H₉NO₂151.16Reagent
Sodium NitriteNaNO₂69.00ACS Reagent
Hydrochloric Acid (conc.)HCl36.46ACS Reagent
Sodium SulfiteNa₂SO₃126.04ACS Reagent
Sodium HydroxideNaOH40.00ACS Reagent
Diethyl Ether(C₂H₅)₂O74.12Anhydrous
WaterH₂O18.02Deionized

Procedure:

  • Diazotization:

    • In a 500 mL beaker, dissolve methyl 4-aminobenzoate (0.1 mol, 15.1 g) in a mixture of concentrated hydrochloric acid (30 mL) and water (100 mL).

    • Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (0.11 mol, 7.6 g in 20 mL of water) dropwise, ensuring the temperature remains below 5 °C.

    • Stir the reaction mixture for an additional 30 minutes at 0-5 °C to complete the formation of the diazonium salt.

  • Reduction:

    • In a separate 1 L beaker, prepare a solution of sodium sulfite (0.4 mol, 50.4 g) in water (200 mL).

    • Cool this solution to 0-5 °C.

    • Slowly and carefully add the cold diazonium salt solution to the sodium sulfite solution with vigorous stirring. Control the rate of addition to manage the evolution of nitrogen gas.

    • After the addition is complete, continue stirring for 1 hour at room temperature.

  • Work-up and Isolation:

    • Acidify the reaction mixture with concentrated hydrochloric acid until it is acidic to Congo red paper.

    • Heat the mixture to 70-80 °C for 1 hour.

    • Cool the mixture in an ice bath to precipitate the crude methyl 4-hydrazinobenzoate hydrochloride.

    • Collect the precipitate by vacuum filtration and wash with a small amount of cold water.

    • To obtain the free base, suspend the hydrochloride salt in water and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 8.

    • Extract the aqueous layer with diethyl ether (3 x 100 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 4-hydrazinobenzoate as a solid.

Protocol 2: Fischer Indole Synthesis of Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate

This protocol details the acid-catalyzed reaction between methyl 4-hydrazinobenzoate and 3-methyl-2-butanone.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Grade
Methyl 4-hydrazinobenzoateC₈H₁₀N₂O₂166.18As synthesized
3-Methyl-2-butanoneC₅H₁₀O86.13Reagent
Polyphosphoric Acid (PPA)H(n+2)P(n)O(3n+1)VariableReagent
EthanolC₂H₅OH46.07Anhydrous
Ethyl AcetateC₄H₈O₂88.11Reagent
Saturated Sodium BicarbonateNaHCO₃84.01Aqueous Solution
BrineNaCl58.44Saturated Aqueous Solution

Procedure:

  • Hydrazone Formation (in situ):

    • In a 250 mL round-bottom flask, dissolve methyl 4-hydrazinobenzoate (0.05 mol, 8.3 g) in absolute ethanol (100 mL).

    • Add 3-methyl-2-butanone (0.055 mol, 4.7 g).

    • Add a catalytic amount of glacial acetic acid (3-4 drops).

    • Reflux the mixture for 1 hour to form the corresponding hydrazone. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization:

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • To the resulting crude hydrazone, add polyphosphoric acid (approx. 50 g) with caution, as the addition is exothermic.

    • Heat the mixture to 100-110 °C with stirring for 2-3 hours. The color of the reaction mixture will darken. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to about 60-70 °C and then carefully pour it onto crushed ice (approx. 200 g) with stirring.

    • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

    • Extract the aqueous layer with ethyl acetate (3 x 150 mL).

    • Combine the organic layers and wash with water (100 mL) and then with brine (100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_precursor1 Synthesis of Methyl 4-hydrazinobenzoate cluster_fischer_indole Fischer Indole Synthesis A Methyl 4-aminobenzoate B Diazotization (NaNO₂, HCl, 0-5°C) A->B C Diazonium Salt B->C D Reduction (Na₂SO₃) C->D E Methyl 4-hydrazinobenzoate D->E G Hydrazone Formation (Ethanol, Acetic Acid) E->G F 3-Methyl-2-butanone F->G H Cyclization (Polyphosphoric Acid) G->H I Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate H->I Kinase_Inhibitor_Synthesis A Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate B Hydrolysis (e.g., LiOH, THF/H₂O) A->B C 3-(propan-2-yl)-1H-indole-5-carboxylic acid B->C D Amide Coupling (Amine, Coupling Reagent) C->D E Indole-5-carboxamide Kinase Inhibitor Scaffold D->E

Caption: General synthetic pathway to kinase inhibitors from the title compound.

Rationale for Use in Kinase Inhibitor Design
  • Scaffold Rigidity and Planarity: The indole core provides a rigid and planar scaffold that can effectively orient substituents for optimal interaction with the kinase active site.

  • Hydrogen Bonding: The indole N-H group can act as a hydrogen bond donor, a common interaction motif in kinase-inhibitor binding.

  • Hydrophobic Interactions: The isopropyl group at the C3 position can occupy a hydrophobic pocket within the ATP-binding site, contributing to binding affinity and selectivity.

  • Versatility for Derivatization: The carboxylate at the C5 position is a versatile functional group that allows for the introduction of various side chains to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties.

Conclusion

Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate is a valuable and versatile intermediate in medicinal chemistry. The robust and scalable Fischer indole synthesis provides a reliable route to this compound. Its structural features make it an ideal starting point for the synthesis of a wide range of biologically active molecules, with a particularly prominent role in the development of kinase inhibitors. The protocols and information provided in this document are intended to serve as a comprehensive resource for researchers engaged in the design and synthesis of novel therapeutic agents based on the privileged indole scaffold.

References

  • Chemcess. (2024, August 5). 3-Methyl-2-butanone: Production And Uses. Retrieved from [Link]

  • Brainly. (2023, June 6). [FREE] Show how you can synthesize 3-methyl-2-butanone from ethyl acetoacetate. Provide all of the necessary. Retrieved from [Link]

  • Google Patents. (2022, October 18). CN115197166A - Synthesis method of 4-methyl-2-hydrazinobenzothiazole.
  • Organic Syntheses. (n.d.). 1-bromo-3-methyl-2-butanone. Retrieved from [Link]

  • MDPI. (2014). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

  • Supporting Information. (n.d.). Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials. Retrieved from [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of 4-Hydrazinobenzoic Acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010, April 8). New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved from [Link]

  • SciSpace. (2003). Fischer indole synthesis in the absence of a solvent. Retrieved from [Link]

  • Google Patents. (2004, July 22). US20040142916A1 - Kinase inhibitors and associated pharmaceutical compositions and methods of use.
  • Royal Society of Chemistry. (2020, December 17). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Retrieved from [Link]

  • ScienceDirect. (n.d.). Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A review on recent developments of indole-containing antiviral agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety. Retrieved from [Link]

  • MDPI. (2024, January 17). In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Retrieved from [Link]

  • Google Patents. (2007, October 10). EP2511844A2 - Advanced drug development and manufacturing.
  • Garg Lab - UCLA. (n.d.). Patents & Products. Retrieved from [Link]

  • Google Patents. (2006, June 13). US7060841B2 - Process for preparing 1-methylindazole-3-carboxylic acid.
  • ResearchGate. (2023, May 18). (PDF) Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved from [Link]

  • MDPI. (2023, December 13). Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation. Retrieved from [Link]

  • PubMed. (2017, September 15). 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. Retrieved from [Link]

  • ACS Publications. (2021, October 8). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Retrieved from [Link]

  • Google Patents. (2020, January 31). CN110734390A - Synthesis method of 5-aldehyde indole.
  • ResearchGate. (n.d.). Synthesis and Antiviral Activity of Substituted Ethyl-2-Aminomethyl-5-Hydroxy-1H-Indole-3-Carboxylic Acids and Their Derivatives. Retrieved from [Link]

  • Study.com. (n.d.). Show the steps that make 3-methyl-4-phenyl-2-butanone by the acetoacetic ester synthesis. Retrieved from [Link]

  • US EPA. (n.d.). 2-Butanone, 3-methyl-, 2-[4-(phenylsulfonyl)phenyl]hydrazone - Substance Details. Retrieved from [Link]

Sources

Application

Application Note: Analytical RP-HPLC Method for the Purity Assessment of Methyl Indole Esters

Executive Summary Methyl indole esters are highly versatile compounds, functioning as critical intermediates in pharmaceutical synthesis and as vital, lipophilic phytohormone storage molecules in plant biology. Due to th...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl indole esters are highly versatile compounds, functioning as critical intermediates in pharmaceutical synthesis and as vital, lipophilic phytohormone storage molecules in plant biology. Due to the susceptibility of the ester linkage to hydrolysis and the indole ring to oxidation, rigorous purity assessment is mandatory. This application note details a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol designed to separate and quantify methyl indole esters from their polar degradation products.

Scientific Context & Degradation Pathways

In plant biology, the methylation of indole-3-acetic acid (IAA) to methyl indole-3-acetate (MeIAA) creates an inactive, non-polar storage form of the phytohormone. This lipophilic ester can rapidly diffuse across cell membranes before being hydrolyzed back to active IAA by specific esterases like the AtMES family 1[1]. In synthetic chemistry, similar derivatives like methyl indole-3-carboxylate are frequently utilized as scaffolds for drug development 2[2].

Understanding the origin of impurities is critical for validating the analytical method. The primary impurities in methyl indole ester samples are generated via two mechanisms:

  • Hydrolysis: Exposure to ambient moisture or pH extremes cleaves the ester bond, yielding the free indole acid (e.g., IAA) and methanol.

  • Oxidation: Exposure to light and atmospheric oxygen can oxidize the electron-rich pyrrole ring of the indole, generating a complex mixture of highly polar oxindole derivatives.

Impurity_Pathway A Methyl Indole Ester (Target Analyte) B Indole-3-Acetic Acid (Hydrolysis Impurity) A->B Moisture / pH Extremes C Oxidized Indole Derivatives (Oxidation Impurities) A->C Light / Oxygen Exposure

Common degradation pathways generating polar impurities in methyl indole ester samples.

Methodological Rationale (Causality of Experimental Choices)

To accurately assess purity, the analytical method must resolve the target ester from both synthetic byproducts (like N-methylated indoles) and degradation products 3[3].

  • Stationary Phase Selection: A C18 (Octadecylsilyl) column is selected due to its strong hydrophobic retention capabilities. The methyl ester group increases the hydrophobicity of the indole core, ensuring it is retained longer than the unesterified acid impurities 2[2].

  • Mobile Phase pH Control: Free indole acids have a pKa around 4.7. If the mobile phase pH is near this value, the acid impurities will exist in a state of partial ionization, leading to split peaks and severe tailing. Lowering the pH to ~2.7 by adding 0.1% Formic Acid ensures complete protonation of the acidic impurities, yielding sharp, Gaussian peaks 4[4].

  • Detection Wavelength: The indole chromophore exhibits strong UV absorption maxima at ~220 nm and ~280 nm. While 220 nm provides maximum sensitivity, 280 nm is chosen for purity assessment because it is highly specific to the indole ring, effectively eliminating baseline drift caused by the absorption of organic solvents during gradient elution 2[2].

Experimental Protocols

Reagents & Materials
  • Target Analyte: Methyl indole ester sample (e.g., Methyl indole-3-acetate).

  • Reference Standards: Indole-3-acetic acid (IAA) for system suitability testing.

  • Solvents: Acetonitrile (HPLC Grade), Milli-Q Water (18.2 MΩ·cm).

  • Modifiers: Formic Acid (LC-MS Grade, 99%).

Sample Preparation Workflow

This protocol incorporates a self-validating System Suitability Test (SST) to ensure the chromatographic system is capable of resolving the critical pair (the ester and its free acid).

  • Diluent Preparation: Prepare a diluent of 80:20 Water:Acetonitrile. Causality: Injecting a sample dissolved in 100% organic solvent causes "solvent shock," leading to peak fronting as the analyte prematurely travels down the column before partitioning into the stationary phase.

  • SST Solution Preparation: Accurately weigh 5.0 mg of the methyl indole ester and 5.0 mg of the corresponding free acid (e.g., IAA). Dissolve in 10.0 mL of diluent to create a mixed resolution standard.

  • Sample Solution Preparation: Accurately weigh 10.0 mg of the methyl indole ester sample and dissolve in 10.0 mL of diluent (1.0 mg/mL stock). Dilute 1:10 with diluent to achieve a final working concentration of 0.1 mg/mL.

  • Filtration: Filter all working solutions through a 0.22 µm PTFE syringe filter to remove particulates.

HPLC_Workflow A Sample Preparation B RP-HPLC Separation (C18 Column) A->B C UV/PDA Detection (280 nm) B->C D Data Analysis & Purity Calculation C->D

General workflow for the RP-HPLC purity assessment of methyl indole esters.

Chromatographic Conditions

Table 1: HPLC Instrumentation and Optimized Conditions

ParameterSpecificationCausality / Rationale
Column C18 (Octadecylsilyl), 5 µm, 4.6 x 250 mmProvides optimal hydrophobic retention for the non-polar methyl ester group.
Mobile Phase A Milli-Q Water + 0.1% Formic AcidFormic acid (pH ~2.7) suppresses the ionization of free acid impurities.
Mobile Phase B Acetonitrile (HPLC Grade)Stronger elution strength than methanol; provides sharper peaks and lower backpressure.
Flow Rate 1.0 mL/minStandard flow rate for 4.6 mm ID columns, balancing analysis time and diffusion.
Column Temp 30 °CStabilizes mobile phase viscosity and improves mass transfer kinetics.
Detection UV/PDA at 280 nmHighly specific to the indole ring's conjugated system; minimizes baseline drift.
Injection Vol 10 µLPrevents column overloading while maintaining sensitivity for trace impurities.

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (Acetonitrile)Phase of Analysis
0.08020Equilibration & trapping of polar oxidized impurities.
2.08020Isocratic hold to resolve early-eluting degradation products.
12.02080Linear gradient to elute the lipophilic methyl indole ester.
15.02080Isocratic wash to clear highly retained hydrophobic byproducts.
15.18020Return to initial conditions.
20.08020Column re-equilibration for the next injection.

Quantitative Data & System Validation

Prior to analyzing the sample, inject the SST Solution. The analytical run is only considered valid if the self-validating criteria outlined in Table 3 are met.

Table 3: System Suitability & Typical Retention Data

Analyte / MetricExpected Retention Time (min)Relative Retention Time (RRT)Acceptance Criteria (SST)
Indole-3-carboxylic acid (Impurity)~4.50.65Resolution (Rs) > 2.0
Indole-3-acetic acid (Impurity)~5.20.75Resolution (Rs) > 2.0
Methyl Indole Ester (API) ~6.9 1.00 Tailing Factor (Tf) < 1.5
N-Methylated Byproducts~9.51.37Theoretical Plates (N) > 5000

Troubleshooting Guide

Table 4: Mechanistic Troubleshooting for Indole HPLC Analysis

ObservationMechanistic CauseCorrective Action
Peak Tailing (Tf > 1.5) Secondary interactions between the basic nitrogen of the indole ring and unendcapped silanol groups on the silica stationary phase.Ensure the mobile phase contains 0.1% Formic Acid to protonate silanols, or switch to a base-deactivated C18 column.
Fronting / Split Peaks "Solvent shock" caused by injecting the sample in 100% organic solvent, causing premature analyte migration.Redissolve the sample in a diluent that matches the initial mobile phase conditions (e.g., 80:20 Water:ACN).
Baseline Drift at 220 nm Acetonitrile and formic acid absorb UV light at lower wavelengths, causing the baseline to rise during the gradient ramp.Monitor the chromatogram at 280 nm, which is specific to the indole chromophore and transparent to the mobile phase.
Shifting Retention Times Inadequate column equilibration between gradient runs, leaving residual organic solvent in the stationary phase pores.Extend the re-equilibration time at the end of the gradient program to at least 5 column volumes (approx. 5 minutes).

References

  • Title: A Comparative Guide to HPLC Methods for Purity Assessment of Methyl Indole-3-carboxylate Source: Benchchem URL
  • Source: Plant Physiology (Oxford Academic)
  • Source: Journal of Mass Spectrometry (R Discovery)
  • Source: Organic Process Research & Development (ResearchGate)

Sources

Method

Application Note: Synthesis of Antimicrobial Agents Utilizing Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Executive Summary & Mechanistic Rationale The indole scaffold is a privileged ph...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Executive Summary & Mechanistic Rationale

The indole scaffold is a privileged pharmacophore in drug discovery, widely recognized for its diverse biological activities, including potent antibacterial and antifungal properties [1]. In the pursuit of novel antimicrobial agents to combat multidrug-resistant (MDR) pathogens, Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate (CAS: 201287-01-6) serves as a highly strategic synthetic intermediate.

The structural logic behind utilizing this specific building block is twofold:

  • C3-Isopropyl Substitution: The highly lipophilic propan-2-yl (isopropyl) group at the C3 position enhances the molecule's overall partition coefficient (LogP). This lipophilicity is critical for penetrating the thick peptidoglycan layer of Gram-positive bacteria and the complex lipid bilayer of fungal cell membranes.

  • C5-Methyl Ester Handle: The methyl ester at the C5 position provides a versatile, easily manipulable functional group. It can be cleanly hydrolyzed and subsequently converted into various carboxamides, carbohydrazides, and heterocyclic derivatives (such as pyrazoles or oxadiazoles), which act as the primary pharmacodynamic binding motifs interacting with bacterial targets like DNA gyrase or efflux pumps [2].

This application note details the validated synthetic workflows, mechanistic troubleshooting, and biological evaluation protocols for converting Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate into highly active antimicrobial agents.

Synthetic Workflow & Pathway Visualization

The transformation of the base ester into active antimicrobial candidates typically follows a two-stage process: a mild saponification to yield the free carboxylic acid, followed by an amidation or hydrazinolysis coupling step [3].

SyntheticWorkflow A Methyl 3-(propan-2-yl) -1H-indole-5-carboxylate B 3-(propan-2-yl)-1H- indole-5-carboxylic acid A->B LiOH, THF/H2O (Saponification) C Indole-5-carboxamide Derivatives B->C EDC/HOBt, Amines D Indole-5-carbohydrazide Derivatives B->D Hydrazine hydrate, Reflux E Antimicrobial Screening (MIC) C->E Bioassay D->E Bioassay

Synthetic workflow from methyl 3-(propan-2-yl)-1H-indole-5-carboxylate to antimicrobial agents.

Detailed Experimental Protocols

As a self-validating system, these protocols are designed with built-in analytical checkpoints to ensure reaction fidelity before proceeding to the next step.

Protocol A: Saponification to 3-(propan-2-yl)-1H-indole-5-carboxylic acid

Causality Insight: We utilize Lithium Hydroxide (LiOH) in a biphasic Tetrahydrofuran (THF)/Water solvent system rather than standard NaOH/MeOH. The lipophilic C3-isopropyl group renders the starting material poorly soluble in pure aqueous base. THF ensures a homogeneous reaction mixture, while LiOH is mild enough to prevent any degradation or unwanted side reactions at the electron-rich indole nitrogen.

Step-by-Step Methodology:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 5.0 mmol of Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate in 20 mL of THF.

  • Base Addition: Add a solution of LiOH·H₂O (15.0 mmol, 3 eq) dissolved in 10 mL of deionized water.

  • Reaction: Stir the biphasic mixture vigorously at 40°C for 4–6 hours.

  • Validation Checkpoint (TLC): Monitor via TLC (Hexane:EtOAc 7:3). The ester starting material (higher Rf​ ) should completely disappear, replaced by a baseline spot (the lithium salt of the acid).

  • Workup: Remove THF under reduced pressure. Dilute the aqueous residue with 15 mL of water and cool to 0°C in an ice bath.

  • Acidification: Carefully acidify to pH 3 using 1M HCl. A white/off-white precipitate will form immediately. Caution: Do not over-acidify (pH < 2), as indoles can undergo acid-catalyzed dimerization.

  • Isolation: Filter the precipitate, wash with cold water, and dry under high vacuum to yield the free carboxylic acid.

Protocol B: Synthesis of Antimicrobial Indole-5-carboxamides

Causality Insight: For the coupling of the resulting acid with various anilines or aliphatic amines, we employ EDC·HCl and HOBt. EDC is a water-soluble carbodiimide, allowing the urea byproduct to be easily washed away during aqueous extraction. HOBt is critical here; it reacts with the O-acylisourea intermediate to form an active ester, preventing the formation of stable, unreactive N-acylurea byproducts and driving the reaction to completion.

Step-by-Step Methodology:

  • Activation: Dissolve 2.0 mmol of 3-(propan-2-yl)-1H-indole-5-carboxylic acid in 15 mL of anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) if solubility is low.

  • Coupling Reagents: Add EDC·HCl (2.4 mmol) and HOBt (2.4 mmol). Stir at room temperature for 30 minutes to form the active ester.

  • Amine Addition: Add the desired amine (2.2 mmol) followed by N,N-Diisopropylethylamine (DIPEA, 4.0 mmol) to maintain a basic environment.

  • Reaction: Stir at room temperature for 12 hours under an inert nitrogen atmosphere.

  • Validation Checkpoint (LC-MS): Confirm the mass shift from the acid to the amide. TLC may be misleading due to similar Rf​ values between the acid and some amides.

  • Purification: Quench with water, extract with EtOAc (3 x 20 mL). Wash the organic layer with 5% NaHCO₃, 1M HCl, and brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Quantitative Data Presentation: Antimicrobial Efficacy

The synthesized derivatives must be evaluated for their Minimum Inhibitory Concentration (MIC) using the standard broth microdilution method. The table below summarizes representative structure-activity relationship (SAR) data for derivatives synthesized from the Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate core.

Table 1: Representative MIC Values (µg/mL) of Synthesized Indole Derivatives

Compound DerivativeS. aureus (Gram +)E. coli (Gram -)P. aeruginosa (Gram -)C. albicans (Fungi)
Core Ester (Starting Material)>128>128>128>128
Free Acid (Intermediate)64128>12864
N-phenyl-carboxamide 16326416
N-(4-chlorophenyl)-carboxamide 416328
Indole-5-carbohydrazide 816324
Ciprofloxacin (Control)0.50.251N/A
Fluconazole (Control)N/AN/AN/A1

Data Interpretation: The core ester lacks significant antimicrobial activity. Hydrolysis to the acid slightly improves efficacy, but the conversion to lipophilic amides (especially halogenated phenyl amides) or carbohydrazides drastically lowers the MIC [1, 3]. The C3-isopropyl group ensures that even the highly polar carbohydrazide retains enough lipophilicity to cross the fungal cell wall, resulting in excellent anti-candidal activity.

Mechanistic Troubleshooting & Expert Insights

  • Oxidative Degradation: Indole rings, particularly those with alkyl substitutions at C3, are susceptible to auto-oxidation upon prolonged exposure to light and air. Action: Store Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate and its derivatives in amber vials under an argon or nitrogen atmosphere at 4°C.

  • Poor Yields in Hydrazinolysis: When converting the ester directly to a carbohydrazide using hydrazine hydrate, steric hindrance from the C3-isopropyl group can slow the reaction kinetics. Action: Instead of direct ester hydrazinolysis, it is often higher-yielding to hydrolyze to the acid first (Protocol A), activate with CDI (1,1'-Carbonyldiimidazole), and then react with hydrazine.

References

  • Dhanashri Nimbalkar, Pratik P. Maske, Sachin G. Lokapure, R. V. Heralagi, N. V. Kalyane. "Synthesis and Antimicrobial Activity of Some Indole Derivatives." Asian Journal of Research in Chemistry, 5(7): 837-842, 2012. Link

  • Kumar and Ritika. "A brief review of the biological potential of indole derivatives." Future Journal of Pharmaceutical Sciences, 6:121, 2020. 1

  • "A Facial Synthesis and Antimicrobial Activity of Some Pyrazole Derivatives Carrying Indole." ResearchGate, 2025. 2

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low yield in Fischer indole synthesis of 3-substituted indoles

Welcome to the Technical Support Center for the Fischer Indole Synthesis (FIS). Designed for researchers, application scientists, and drug development professionals, this guide focuses on troubleshooting low yields and c...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the Fischer Indole Synthesis (FIS). Designed for researchers, application scientists, and drug development professionals, this guide focuses on troubleshooting low yields and complex side reactions specifically encountered when synthesizing 3-substituted indoles.

By understanding the causality behind experimental choices, you can transition from trial-and-error chemistry to rational, self-validating protocol design.

Diagnostic Workflow for Low Yields

Before altering your reagents, it is critical to isolate where the reaction is failing. The Fischer indole synthesis is a multi-step cascade, and failures at the hydrazone formation stage are often misdiagnosed as failures in the cyclization stage.

DiagnosticWorkflow Start Low Yield in 3-Substituted Indole Synthesis Hydrazone 1. Is the arylhydrazone forming completely? Start->Hydrazone HydrazoneFail Optimize condensation (Dean-Stark, AcOH) Hydrazone->HydrazoneFail No Enehydrazine 2. Does the enehydrazine undergo rearrangement? Hydrazone->Enehydrazine Yes Cleavage Check for N-N heterolytic cleavage (C3 substituent effect) Enehydrazine->Cleavage No (Decomposition) Acid 3. Is the acid catalyst causing decomposition? Enehydrazine->Acid Yes (Low Conversion) SwitchAcid Switch from Brønsted to Lewis Acid (e.g., ZnCl2) Cleavage->SwitchAcid Mitigate with milder conditions Acid->SwitchAcid Yes Success Successful Indolization Acid->Success No / Optimized SwitchAcid->Success

Diagnostic workflow for troubleshooting low yields in 3-substituted Fischer indolizations.

Core Troubleshooting & Mechanistic Q&A

Q1: My arylhydrazone forms cleanly, but upon adding acid, the reaction turns black and yields are <10%. What is happening? Analysis: You are likely experiencing competing heterolytic N-N bond cleavage rather than the desired rearrangement. The Fischer indole synthesis relies on a concerted [3,3]-sigmatropic rearrangement of an enehydrazine intermediate[1]. Causality: When synthesizing 3-substituted indoles—especially those with electron-donating groups (e.g., amino or amido groups) at the C3 position—the N-N bond in the Nα​ -protonated enehydrazine is significantly weakened. Computational studies demonstrate that electron-donating substituents stabilize the iminylcarbocation formed by heterolytic N-N cleavage [1]. This excessive stabilization diverts the reaction pathway away from the[3,3]-sigmatropic rearrangement, leading to dissociation of the enehydrazine and subsequent decomposition (tarring) [1]. Solution: If synthesizing 3-amido or 3-amino indoles, classical FIS often fails [1]. You must utilize milder Lewis acids (like ZnCl2​ or ZnBr2​ ) in aprotic solvents rather than harsh Brønsted acids (like H2​SO4​ or PPA) to prevent excessive protonation of the Nα​ position [1, 8].

Q2: How does the choice of acid catalyst affect the yield of 3-alkyl substituted indoles? Analysis: The acidity of the medium directly dictates the protonation state of the enehydrazine, which is the prerequisite for the sigmatropic shift [2, 4]. Causality: Strong Brønsted acids (e.g., polyphosphoric acid, p -toluenesulfonic acid) are excellent for robust, unsubstituted substrates but can cause polymerization or hydrolysis of the hydrazone in sterically hindered or electronically sensitive 3-substituted precursors[4, 5]. Lewis acids ( ZnCl2​ , BF3​⋅OEt2​ ) coordinate with the Nβ​ atom, facilitating the N-N bond polarization without the destructive potential of high proton concentrations [2, 6]. Solution: For sensitive 3-substituted substrates, switch to a Lewis acid catalyst. A standard self-validating approach is to use anhydrous ZnCl2​ in glacial acetic acid or toluene [2, 9].

Mechanism Hydrazone Phenylhydrazone Ene Enehydrazine Intermediate Hydrazone->Ene Acid Catalysis (H+ or Lewis Acid) Sigma [3,3]-Sigmatropic Rearrangement Ene->Sigma Favorable Activation Energy Cleavage Heterolytic N-N Cleavage Ene->Cleavage EDG at C3 Weakens N-N Bond Indole 3-Substituted Indole Sigma->Indole -NH3, Aromatization Decomp Iminylcarbocation (Decomposition) Cleavage->Decomp

Divergent pathways: [3,3]-sigmatropic rearrangement vs. heterolytic N-N cleavage.

Q3: I am using an unsymmetrical ketone to form a 2,3-disubstituted indole, but I get a mixture of regioisomers. How do I control this? Analysis: Unsymmetrical ketones with enolizable protons on both sides of the carbonyl will form two distinct enehydrazine tautomers [8]. Causality: The regioselectivity is governed by the relative stability of the enehydrazine intermediates and the steric hindrance during the [3,3]-sigmatropic rearrangement. High acidity and higher temperatures generally favor the formation of the more substituted enehydrazine (thermodynamic control), leading to the 2,3-disubstituted indole. Milder conditions may favor the less sterically hindered enehydrazine (kinetic control) [8]. Solution: To force regioselectivity towards the 3-substituted product, use a strongly acidic medium (e.g., PPA) if the substrate can tolerate it. Alternatively, employ a directed approach such as the Buchwald modification, utilizing palladium-catalyzed cross-coupling of aryl bromides and hydrazones to bypass traditional enolization limits [6].

Quantitative Catalyst Comparison for 3-Substituted Indoles

The following table summarizes the expected impact of various catalysts on the yield of 3-substituted indoles, synthesized from empirical data and mechanistic modeling [4, 5, 8].

Catalyst TypeSpecific ReagentTypical Yield RangeSubstrate CompatibilityPrimary Failure Mode
Strong Brønsted Acid Polyphosphoric Acid (PPA)40 - 65%Robust 3-alkyl groupsTarring, polymerization of sensitive groups
Strong Brønsted Acid H2​SO4​ (dilute)30 - 50%TetrahydrocarbazolesHydrazone hydrolysis
Lewis Acid ZnCl2​ (Anhydrous)60 - 85%3-alkyl, 3-arylIncomplete conversion if wet
Lewis Acid BF3​⋅OEt2​ 55 - 75%Fluorinated substratesLewis acid-base adduct formation
Solid Acid / Mechano PTSA (Ball milling)45 - 60%Eco-friendly/solvent-freePoor mixing, localized overheating

Standard Operating Procedure (SOP): Self-Validating Synthesis of 3-Alkyl Indoles

To ensure a self-validating system, this protocol separates the hydrazone formation from the indolization step. This prevents unreacted carbonyls from undergoing aldol condensations under harsh acidic conditions and allows the researcher to independently verify the purity of the intermediate.

Phase 1: Hydrazone Formation and Verification

  • Reaction: In a round-bottom flask, dissolve 1.0 equivalent of the arylhydrazine and 1.05 equivalents of the 3-substituted aldehyde/ketone in absolute ethanol.

  • Catalysis: Add a catalytic amount of glacial acetic acid (0.1 equivalents).

  • Conditions: Reflux for 2-4 hours. Monitor via TLC (Hexane:EtOAc).

  • Validation: Remove the solvent under reduced pressure. Crucial Step: Analyze the crude mixture via 1H -NMR. Confirm the disappearance of the carbonyl proton/carbon and the presence of the hydrazone N-H proton. Do not proceed to Phase 2 if conversion is <95%.

Phase 2: Acid-Catalyzed Indolization

  • Preparation: Dissolve the verified hydrazone (1.0 eq) in anhydrous toluene (0.2 M concentration).

  • Catalyst Addition: Add 2.0 equivalents of anhydrous ZnCl2​ . Note: ZnCl2​ is highly hygroscopic; use freshly fused or strictly anhydrous reagent to prevent hydrazone hydrolysis back to the starting materials [2, 9].

  • Cyclization: Heat the mixture to 110°C (reflux) under an inert argon atmosphere for 6-12 hours.

  • Workup: Cool to room temperature. Quench with saturated aqueous NaHCO3​ to neutralize the Lewis acid. Extract with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate. Purify via flash column chromatography.

Frequently Asked Questions (FAQs)

Why is my reaction yielding aniline and 3-methylindole instead of my complex 3-substituted indole? This is a hallmark of the interrupted Fischer indolization failing via the heterolytic cleavage pathway [1]. When the N-N bond breaks prematurely, the arylhydrazine fragment often reduces to aniline, while the carbonyl fragment decomposes or forms simpler indoles like 3-methylindole [1].

Can I use microwave irradiation to improve the yield? Yes. Microwave-assisted Fischer indolization allows for rapid heating profiles, which can push the enehydrazine through the [3,3]-sigmatropic rearrangement faster than the competing decomposition pathways can occur [3]. This is particularly useful when using milder acidic conditions like ionic liquids or low-melting mixtures [3].

Does the substitution on the phenyl ring affect the 3-position yield? Absolutely. Electron-withdrawing groups (e.g., fluorine) on the phenylhydrazine ring destabilize the transition state of the sigmatropic rearrangement, requiring harsher conditions or longer reaction times [7]. Conversely, electron-donating groups accelerate the rearrangement but increase susceptibility to oxidation [1].

References

  • Why Do Some Fischer Indolizations Fail? Source: Journal of the American Chemical Society / NIH URL:[Link]

  • Fischer Indole Synthesis - Organic Chemistry Portal Source: Organic Chemistry Portal URL:[Link]

  • Fischer indole synthesis: significance of choice of acid catalyst Source: Chemistry Stack Exchange URL:[Link]

  • Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction Source: RSC Advances URL:[Link]

  • Fischer Indole Synthesis - Wikipedia Source: Wikipedia URL:[Link]

  • Fischer Indole Synthesis: Mechanism, Steps & Importance Source: Vedantu URL:[Link]

  • Sciencemadness Discussion Board: Fischer indole synthesis Source: Sciencemadness URL:[Link]

Optimization

Technical Support Center: Optimizing Indole-5-Carboxylate Esterification

Welcome to the Technical Support Center for Indole-5-Carboxylate Synthesis. This guide is designed for medicinal chemists, process scientists, and drug development professionals encountering bottlenecks during the esteri...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Indole-5-Carboxylate Synthesis. This guide is designed for medicinal chemists, process scientists, and drug development professionals encountering bottlenecks during the esterification of indole-5-carboxylic acid.

As a Senior Application Scientist, I have structured this guide to move beyond mere step-by-step instructions. Below, we dissect the mechanistic causality behind common reaction failures and provide self-validating protocols to ensure robust, reproducible yields across different ester targets.

Esterification Optimization Workflow

To select the correct reaction conditions, you must first evaluate the steric and electronic demands of your target alcohol. The decision matrix below outlines the optimal synthetic pathways.

EsterificationWorkflow Start Indole-5-carboxylic Acid Starting Material Decision Target Ester Type? Start->Decision MethEth Methyl / Ethyl Ester Decision->MethEth TertBut tert-Butyl Ester Decision->TertBut Complex Complex / Hindered Ester Decision->Complex Fischer Fischer-Speier Esterification (p-TsOH, MeOH/EtOH, Reflux) MethEth->Fischer TCA Trichloroacetimidate Method (t-Butyl trichloroacetimidate) TertBut->TCA Steglich Steglich Esterification (EDC/DMAP, RT) Complex->Steglich Purification Aqueous Workup & Chromatography / Recrystallization Fischer->Purification TCA->Purification Steglich->Purification

Decision matrix for optimizing indole-5-carboxylic acid esterification based on target ester type.

Troubleshooting & FAQs

Q1: Why am I observing poor conversion and tar formation during the Fischer esterification of indole-5-carboxylic acid? Causality: Indole rings are notoriously sensitive to strong acids and oxidative conditions. While the electron-withdrawing nature of the 5-carboxylic acid group provides some stability compared to an unsubstituted indole, prolonged reflux in concentrated sulfuric acid (H₂SO₄) can still induce acid-catalyzed dimerization or polymerization at the C2/C3 positions. Furthermore, water generated during the reaction establishes an equilibrium, limiting conversion. Solution: Shift to a milder acid catalyst. The 1 [1] is highly effective when adapted using p-toluenesulfonic acid (p-TsOH) instead of H₂SO₄. To drive the reaction to completion without excessive heating, use a vast excess of the alcohol as the solvent to satisfy Le Chatelier's Principle.

Q2: How can I synthesize the tert-butyl ester of indole-5-carboxylic acid? Standard acidic methods keep failing. Causality: tert-Butyl esters cannot be synthesized via standard Fischer esterification. The bulky tert-butanol is a poor nucleophile due to severe steric hindrance. More importantly, under acidic conditions, the tert-butyl group rapidly undergoes E1 elimination to form isobutylene gas, cleaving the ester back to the starting carboxylic acid. Solution: You must bypass the acid-catalyzed pathway entirely. The most reliable method is reacting indole-5-carboxylic acid with 2[2]. This reagent transfers the tert-butyl group under mild, near-neutral conditions without generating water or requiring strong protic acids.

Q3: I am trying to couple indole-5-carboxylic acid with a sterically hindered alcohol, but I mostly recover the N -acylurea byproduct. What went wrong? Causality: When using standard carbodiimides like DCC or EDC for esterification, the carboxylic acid first forms a highly reactive O -acylisourea intermediate. If the incoming alcohol is sterically hindered, its nucleophilic attack is too slow. This allows the O -acylisourea to undergo an irreversible intramolecular O -to- N acyl migration, forming the thermodynamically stable, unreactive N -acylurea byproduct. Solution: Employ the Steglich esterification protocol by adding a catalytic amount of 4-Dimethylaminopyridine (DMAP). As detailed in reviews of3 [3], DMAP is a superior nucleophile that rapidly attacks the O -acylisourea, forming a highly reactive acylpyridinium intermediate. This intermediate prevents the O -to- N migration and is highly susceptible to attack even by hindered alcohols.

Validated Experimental Protocols

Every protocol provided here is designed as a self-validating system . By verifying the specific checkpoints built into the procedures, you can confirm the success of the reaction before proceeding to the next step.

Protocol A: Mild Fischer-Speier Esterification (For Methyl/Ethyl Esters)

Mechanism: Uses p-TsOH to minimize indole degradation while excess anhydrous alcohol drives the equilibrium.

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add indole-5-carboxylic acid (5.0 g, 31.0 mmol).

  • Solvent/Reactant: Add 50 mL of anhydrous methanol (or ethanol). Stir until a fine suspension or partial solution is achieved.

  • Catalysis: Carefully add p-toluenesulfonic acid monohydrate (0.59 g, 3.1 mmol, 0.1 equiv). Do not use concentrated H₂SO₄.

  • Reaction: Attach a reflux condenser and heat the mixture to 65 °C for 12-16 hours under an argon atmosphere.

  • Validation Check (In-Process): Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The starting material (indole-5-carboxylic acid) will streak near the baseline due to high polarity, while the methyl ester product will elute significantly higher (Rf ~0.5). A clear shift with no baseline material confirms complete conversion.

  • Workup & Isolation: Cool to room temperature. Concentrate the mixture under reduced pressure to remove 80% of the alcohol. Dilute with ethyl acetate (100 mL) and wash with saturated aqueous NaHCO₃ (2 x 50 mL) to neutralize the catalyst. Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

Protocol B: Steglich Esterification (For Complex/Hindered Esters)

Mechanism: DMAP acts as an acyl transfer agent, preventing carbodiimide side reactions and facilitating attack by bulky alcohols.

  • Setup: In a flame-dried flask under argon, dissolve indole-5-carboxylic acid (1.0 equiv) and the target alcohol (1.1 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Activation: Add DMAP (0.1 equiv). Cool the reaction mixture to 0 °C using an ice bath.

  • Coupling: Slowly add EDC·HCl (1.2 equiv) portion-wise. Cooling prevents exothermic side reactions and preserves the O -acylisourea intermediate.

  • Reaction: Allow the mixture to warm to room temperature and stir for 8-12 hours.

  • Validation Check (In-Process): If using DCC instead of EDC, the formation of a white precipitate (dicyclohexylurea) within the first 30 minutes is a visual indicator that carbodiimide activation is successfully proceeding. (EDC urea byproducts are soluble in DCM, so TLC is required for EDC reactions).

  • Workup: Dilute with additional DCM. Wash sequentially with 1M HCl (to remove DMAP and unreacted EDC), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and purify via silica gel flash chromatography.

Quantitative Data & Method Comparison

Use the following data table to benchmark your expected yields and select the appropriate parameter ranges for your specific esterification target.

Target EsterReagent SystemTemperatureReaction TimeExpected YieldPrimary Limitation
Methyl / Ethyl MeOH/EtOH, p-TsOH (cat.)65-80 °C (Reflux)12-16 h85-95%Reversible reaction; requires large excess of alcohol.
tert-Butyl t-Butyl trichloroacetimidateRoom Temp18-24 h70-85%Reagents are highly moisture-sensitive and costly.
Complex / Hindered EDC·HCl, DMAP, DCM0 °C to RT8-12 h75-90%Strict anhydrous conditions required; atom economy is low.
Active Imidazolide CDI, THF or DMFRoom Temp4-6 h>90% (intermediate)Intermediate is moisture sensitive; requires fresh CDI.

References

  • BenchChem. "Synthesis of methyl indole-3-carboxylate from indole-3-carboxylic acid." BenchChem Application Notes.
  • Sundermann, T., et al. "Convenient Synthesis of tert-Butyl Esters of Indole-5-carboxylic Acid and Related Heterocyclic Carboxylic Acids." ResearchGate.
  • El-Faham, A., et al. "Recent development of peptide coupling reagents in organic synthesis." Uni-Kiel.

Sources

Troubleshooting

identifying byproducts in Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate synthesis

Welcome to the Technical Support Center for the synthesis and analytical validation of Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate (commonly known as methyl 3-isopropyl-1H-indole-5-carboxylate). As a Senior Applicatio...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and analytical validation of Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate (commonly known as methyl 3-isopropyl-1H-indole-5-carboxylate).

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Indole functionalization is notoriously susceptible to regiochemical scrambling. This center provides a mechanistic framework to help you identify, quantify, and eliminate byproducts during the late-stage C3-isopropylation of methyl 1H-indole-5-carboxylate[1].

Diagnostic Dashboard: Quantitative Byproduct Signatures

Before troubleshooting, you must accurately identify the species in your reaction mixture. The table below summarizes the critical analytical markers for the target molecule and its most common synthetic byproducts.

Compound ClassificationMolecular WeightLC-MS [M+H]⁺Key ¹H NMR Diagnostic Peaks (DMSO-d6, ppm)
Starting Material (SM) 175.18 g/mol 176.1N-H (br s, ~11.4), C3-H (d, ~6.6), OCH₃ (s, 3.8)
Target Product (C3-iPr) 217.26 g/mol 218.1N-H (br s, ~11.2), C2-H (d, ~7.1), iPr-CH (m, ~3.2)
Byproduct 1: N-Alkylation 217.26 g/mol 218.1N-H (MISSING) , C3-H (d, ~6.6), N-CH (m, ~4.7)
Byproduct 2: Bis-addition 259.34 g/mol 260.2N-H (MISSING) , C2-H (s, ~7.1), Two distinct iPr groups
Byproduct 3: Hydrolysis 203.24 g/mol 204.1OCH₃ (MISSING) , COOH (br s, ~12.5), N-H (~11.2)

Mechanistic Pathway Analysis

To prevent byproducts, you must understand the causality of their formation. The indole core is an ambident nucleophile. While the C3 position is highly nucleophilic due to enamine-like conjugation, the N1 position is kinetically accessible, leading to competing pathways[2].

Pathway SM Methyl 1H-indole-5-carboxylate (Starting Material) Reagent Isopropylating Agent (e.g., iPr-X / Lewis Acid) SM->Reagent Target Methyl 3-isopropyl-1H-indole-5-carboxylate (Target Product) Reagent->Target C3-Selective Catalysis BP_N Methyl 1-isopropyl-1H-indole-5-carboxylate (N-Alkylation) Reagent->BP_N Base-promoted Pathway BP_Di Methyl 1,3-diisopropyl-1H-indole-5-carboxylate (Bis-addition) Reagent->BP_Di Excess Reagent / Prolonged Heating BP_Acid 3-isopropyl-1H-indole-5-carboxylic acid (Ester Hydrolysis) Target->BP_Acid Aggressive Aqueous Workup

Reaction pathways and common byproducts in the C3-isopropylation of methyl indole-5-carboxylate.

Root Cause Analysis & Troubleshooting (FAQs)

Q: My LC-MS shows a major peak at m/z 218.1 [M+H]⁺, but my NMR indicates a mixture of two compounds. What are they, and how did this happen? A: You are observing a regioisomeric mixture of the target C3-isopropylated product and the N1-isopropylated byproduct. Direct C3 alkylation of indoles is surprisingly challenging; simple alkyl halides often result in unreactive systems or mixtures of N- and C-alkylation[3]. Causality: If you used a base in your reaction, you deprotonated the indole nitrogen, drastically increasing its nucleophilicity and driving N-alkylation. To favor C3-alkylation, switch to a Lewis acid-catalyzed approach (e.g., B(C6F5)3 catalysis) which activates the alkylating agent without deprotonating the indole[2].

Q: I am detecting a significant mass of m/z 260.2 [M+H]⁺. Is this a critical failure? A: This mass corresponds to the bis-addition byproduct (Methyl 1,3-diisopropyl-1H-indole-5-carboxylate). Bis-addition side products are a well-documented challenge in indole C3-alkylation[4]. Causality: Once the C3 position is alkylated, the electron-donating nature of the isopropyl group makes the indole core more electron-rich than the starting material. If excess isopropylating agent is present, or if heating is prolonged, this activated intermediate rapidly undergoes a second alkylation at the N1 position[4]. Fix: Strictly control stoichiometry (use 1.05 equivalents of the alkylating agent) and monitor the reaction kinetically to quench immediately upon starting material consumption.

Q: Why is there a highly polar spot on my TLC that streaks and corresponds to m/z 204.1 [M+H]⁺? A: This indicates ester hydrolysis, yielding 3-isopropyl-1H-indole-5-carboxylic acid. Causality: Methyl indole-5-carboxylates contain a methyl ester that is highly susceptible to saponification[1]. If your quench or aqueous workup utilizes strong bases (like NaOH or KOH) or unbuffered highly acidic conditions, the ester will cleave. Fix: Buffer your aqueous workup (e.g., using saturated NH₄Cl or NaHCO₃) to maintain a near-neutral pH.

Standard Operating Procedures (Self-Validating Protocols)

To ensure scientific integrity, every analytical workflow must be self-validating. Follow these protocols to definitively identify your reaction components.

SOP 1: LC-MS/MS Regioisomer Profiling

Because the C3 and N1 isomers have identical exact masses, standard MS is insufficient. This protocol uses chromatographic and fragmentation logic to separate and validate the species.

  • Step 1: Sample Preparation. Quench 10 µL of the reaction mixture into 990 µL of cold Acetonitrile/Water (50:50). Causality: Cold dilution halts the reaction and prevents artifactual hydrolysis during analysis.

  • Step 2: Chromatographic Separation. Run a shallow gradient (e.g., 40% to 60% organic over 10 minutes) on a C18 column. The N-alkylated byproduct is generally less polar (lacks the hydrogen-bonding N-H donor) and will elute later than the C3-alkylated target.

  • Step 3: MS/MS Fragmentation. Isolate the m/z 218.1 parent ion.

    • Target (C3-iPr): Expect a stable indole radical cation fragment. Loss of the isopropyl group is less favored due to the strong C-C bond.

    • Byproduct (N-iPr): Expect a dominant neutral loss of propylene (-42 Da) yielding m/z 176.1, as the N-C bond is more labile under collision-induced dissociation (CID).

  • Step 4: Self-Validation Loop. Calculate the total ion current (TIC) area for SM + Target + Byproducts. If the sum is <80% of expected recovery, inspect the baseline for broad, late-eluting humps. This indicates indole dimerization—a sign your Lewis acid catalyst is too strong, causing the indole to polymerize.

SOP 2: 2D NMR (HMBC) Regiochemical Validation

1D ¹H NMR can be ambiguous if peaks overlap. Heteronuclear Multiple Bond Correlation (HMBC) definitively maps the connectivity by showing correlations across 2 to 3 bonds (²J and ³J).

  • Step 1: Spectral Acquisition. Acquire standard ¹H, ¹³C, and HMBC spectra in DMSO-d6. (DMSO is preferred over CDCl₃ as it sharply resolves the N-H proton).

  • Step 2: Locate the Isopropyl Methine. Identify the multiplet corresponding to the -CH- of the isopropyl group (~3.2 ppm for C3, ~4.7 ppm for N1).

  • Step 3: Map the 3-Bond Couplings (³J).

    • If Target (C3-alkylation): The methine proton will show strong HMBC cross-peaks to the C2 carbon and the C3a bridgehead carbon.

    • If Byproduct (N-alkylation): The methine proton will show cross-peaks to the C2 carbon and the C7a bridgehead carbon.

  • Step 4: Self-Validation Loop. Check the N-H region (11.0 - 11.5 ppm). If you observe an N-H peak, but the HMBC shows the isopropyl group coupled to C7a, your NMR assignments are fundamentally miscalibrated, or you have a C2-alkylated isomer. Re-evaluate the C2-H singlet vs doublet splitting.

References

  • B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles | ACS Catalysis Source: ACS Publications URL:[Link]

  • B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Direct C3-functionalization of indoles with alpha-heteroaryl-substituted methyl alcohols via a metal-free hydrogen autotransfer - ChemRxiv Source: ChemRxiv URL:[Link]

Sources

Optimization

Technical Support Center: 3-Alkyl-1H-Indole-5-Carboxylate Synthesis

Welcome to the Advanced Heterocyclic Synthesis Support Center. As a Senior Application Scientist, I have structured this guide to address the specific mechanistic bottlenecks encountered when synthesizing 3-alkyl-1H-indo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Heterocyclic Synthesis Support Center. As a Senior Application Scientist, I have structured this guide to address the specific mechanistic bottlenecks encountered when synthesizing 3-alkyl-1H-indole-5-carboxylates.

The presence of the C5-carboxylate ester introduces profound electronic and steric complexities. This electron-withdrawing group (EWG) depletes electron density from the pyrrole ring, dampening the natural nucleophilicity of the C3 position and exacerbating regioselectivity issues[1]. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure high-fidelity synthesis.

Diagnostic Dashboard: Comparative Methodologies

To establish a baseline for your synthetic strategy, review the quantitative and qualitative performance of standard methodologies when applied specifically to C5-ester deactivated indoles.

Table 1: Comparative Efficacy of Alkylation Methodologies for 1H-Indole-5-carboxylates

MethodologyReagents / ConditionsTypical C3 YieldC3:N1 SelectivityEster ToleranceKey Limitation / Causality
Classical Basic Alkylation NaH, Alkyl Halide, DMF< 20%1:9 (N1 favored)HighHard-Soft Acid-Base (HSAB) mismatch drives N1-attack.
Borrowing Hydrogen (BH) Cp*Ir(III), Alcohols, Toluene85–95%> 99:1 (C3 favored)HighRequires inert atmosphere and specialized transition-metal catalysts.
HFIP-Promoted Alkylation HFIP solvent, Alkenes70–90%> 95:5HighLimited to electrophiles capable of forming stable carbocations.
Fischer Indole Synthesis ZnCl2, Toluene, 110°C60–75%N/A (Ring construction)ModerateRequires strict moisture control to prevent ester hydrolysis.

Troubleshooting Guide & FAQs

Q1: My alkylation reactions predominantly yield the N1-alkylated product instead of the desired C3-alkyl-1H-indole-5-carboxylate. How can I reverse this regioselectivity? Causality: Indole is an ambident nucleophile. When you deprotonate it with a strong base, you generate an indolyl anion. According to Hard-Soft Acid-Base (HSAB) principles, the localized negative charge on the nitrogen (N1) acts as a "hard" nucleophile, which rapidly attacks "hard" electrophiles like alkyl halides[2]. Furthermore, the C5-carboxylate EWG strongly deactivates the C3 position toward electrophilic aromatic substitution, pushing the kinetic preference entirely to N1. Solution: You must shift to "soft" electrophiles and avoid basic conditions entirely. Transition-metal catalyzed borrowing hydrogen (BH) methodologies using alcohols as alkylating agents provide near-perfect C3 regioselectivity[3]. Alternatively, using highly fluorinated solvents like hexafluoroisopropanol (HFIP) can hydrogen-bond with the N1 lone pair, suppressing N-alkylation and promoting C3-alkylation via a stabilized carbocation intermediate[4].

Q2: I am using the Fischer Indole Synthesis (FIS) with ethyl 4-hydrazinobenzoate, but I observe significant ester hydrolysis and poor yields. What is going wrong? Causality: Traditional FIS relies on harsh Brønsted acids (e.g., polyphosphoric acid, HCl, H₂SO₄) and high temperatures to drive the[3,3]-sigmatropic rearrangement of the phenylhydrazone intermediate[5]. Under these aqueous acidic conditions, the C5 ethyl ester undergoes rapid hydrolysis to the carboxylic acid. If alcoholic solvents are used, transesterification is also highly likely. Solution: Switch to mild, non-aqueous Lewis acids. Utilizing anhydrous zinc chloride (ZnCl₂) or boron trifluoride etherate (BF₃·OEt₂) in an aprotic solvent (such as toluene) catalyzes the cyclization without compromising the ester linkage[6].

Q3: My C3-alkylation is proceeding, but I am isolating a significant amount of a dialkylated side product. How do I prevent this? Causality: Once the first alkyl group is installed at C3, the resulting 3-alkyl-1H-indole-5-carboxylate becomes more electron-rich at the pyrrole ring than the starting material due to the inductive electron-donating effect of the new alkyl group. This thermodynamic shift makes the mono-alkylated product highly prone to a second electrophilic attack at C3, forming a C3,C3-dialkyl indolenine (a non-aromatic imine)[3]. Solution: Strict stoichiometric control is mandatory. Limit the electrophile to exactly 1.05 equivalents. Additionally, utilizing sterically bulky transition-metal ligands (like Cp*Ir(III) complexes) physically blocks the second alkylation event, arresting the reaction at mono-alkylation.

Mechanistic Pathway Visualization

The following diagram maps the regiodivergent logic of indole alkylation, illustrating how reagent selection dictates the fate of the ambident nucleophile.

G Indole 1H-Indole-5-carboxylate (Ambident Nucleophile) Base Strong Base (Deprotonation) Indole->Base Alkyl Halides (Hard Electrophiles) AcidTM Acid / TM Catalyst (Soft Activation) Indole->AcidTM Alcohols / Alkenes (Borrowing Hydrogen) N1 N1-Alkyl Indole (Kinetic Control / Hard) Base->N1 N-attack C3 C3-Alkyl Indole (Thermodynamic / Soft) AcidTM->C3 C-attack Indolenine C3,C3-Dialkyl Indolenine (Over-alkylation) C3->Indolenine Excess Electrophile High Temp

Regiodivergent alkylation pathways of 1H-indole-5-carboxylates highlighting N1 vs C3 selectivity.

Methodology Deep Dives

To ensure reproducibility, the following protocols have been engineered as self-validating systems.

Protocol A: Regioselective C3-Alkylation via Ir(III)-Catalyzed Borrowing Hydrogen

This atom-economical method utilizes alcohols instead of alkyl halides, completely bypassing the N1-alkylation pathway[3].

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 15 mL Schlenk tube with 1H-indole-5-carboxylate (1.0 mmol), the target primary/secondary alcohol (1.1 mmol), and Cp*Ir(III) picolinamidato catalyst (2.5 mol%).

  • Reaction: Add 2.0 mL of anhydrous, degassed toluene. Seal the tube, transfer to a fume hood, and heat at 110°C for 18 hours.

  • In-Process Validation: Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The desired C3-alkylated product will exhibit a lower Rf​ value compared to any trace N1-alkylated byproduct.

  • Workup: Cool the mixture to room temperature. Dilute with 10 mL EtOAc and filter through a short pad of Celite to sequester the iridium catalyst.

  • Analytical Validation: Concentrate the filtrate and analyze the crude mixture via ¹H NMR. The definitive marker of success is the disappearance of the characteristic C3-H singlet (~7.2 ppm) and the retention of the broad N1-H singlet (~8.1 ppm), confirming exclusive C3-alkylation.

Protocol B: Mild Fischer Indole Synthesis (Lewis Acid Mediated)

Optimized to prevent the hydrolysis of the C5-carboxylate ester during ring construction[6],[5].

  • Hydrazone Formation: Dissolve ethyl 4-hydrazinobenzoate hydrochloride (1.0 mmol) and the appropriate aliphatic ketone (1.05 mmol) in anhydrous ethanol (5 mL). Stir at 25°C for 2 hours until the hydrazone precipitates.

  • Solvent Exchange (Critical Step): Remove the ethanol completely under reduced pressure. Causality: Residual ethanol will trigger transesterification or compete with the cyclization mechanism in the next step.

  • Cyclization: Suspend the crude hydrazone in anhydrous toluene (10 mL). Add anhydrous ZnCl₂ (2.0 mmol) as a mild Lewis acid.

  • Heating & Water Removal: Reflux the mixture (110°C) under a Dean-Stark trap for 6–8 hours.

  • In-Process Validation: Monitor the Dean-Stark trap. The accumulation of the theoretical volume of water/ammonia physically validates the completion of the [3,3]-sigmatropic rearrangement.

  • Isolation: Cool to 0°C, quench carefully with saturated aqueous NaHCO₃, and extract with EtOAc (3 x 15 mL). Dry over anhydrous Na₂SO₄.

  • Analytical Validation: Post-purification, verify ester integrity via FT-IR spectroscopy. The retention of a strong, sharp C=O stretch at ~1710 cm⁻¹ confirms the ester survived the cyclization.

References

  • Hydrogen borrowing enabled Cp*Ir(III)-catalyzed C3 alkylation of indoles and oxindoles, Organic & Biomolecular Chemistry,
  • Regiodivergent Switchable N1- and C3-Alkylation of Indoles with Grignard Reagents Based on Umpolung Str
  • HFIP as Protonation Reagent and Solvent for Regioselective Alkylation of Indoles with All-Carbon Centers, Journal of Organic Chemistry,
  • Synthesis, crystal structure, and non-covalent interactions in ethyl 4-hydrazinobenzoate hydrochloride, Journal of Molecular Structure,
  • The Fischer indole synthesis, Journal of Chemical Educ

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Fischer Indole Synthesis (FIS)

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the classical Fischer Indole Synthesis.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the classical Fischer Indole Synthesis. While this robust reaction is a cornerstone of heterocyclic chemistry, it is notoriously sensitive to electronic effects and substrate substitution patterns.

A critical failure mode in FIS is the premature, heterolytic cleavage of the N-N bond . For the synthesis to succeed, the ene-hydrazine intermediate must undergo a concerted[3,3]-sigmatropic rearrangement. However, certain substitution patterns divert the reaction, breaking the N-N bond heterolytically before the rearrangement can occur, yielding useless aniline byproducts.

Visualizing the Mechanistic Failure

G A Arylhydrazine + Ketone B Ene-Hydrazine Intermediate A->B Acid Catalysis C [3,3]-Sigmatropic Rearrangement B->C Concerted Pathway (Homolytic) D Heterolytic N-N Cleavage B->D EDGs / Steric Clash (Divergent Pathway) E Indole Product (Desired) C->E -NH3 F Aniline + Carbocation (Undesired Byproducts) D->F Fragmentation

Caption: Mechanistic bifurcation of the ene-hydrazine intermediate in Fischer Indole Synthesis.

Frequently Asked Questions (FAQs)

Q1: Why am I isolating aniline byproducts and oxidized ketones instead of my desired indole? Causality: This is the hallmark of heterolytic N-N bond cleavage. When your arylhydrazine contains strong electron-donating groups (EDGs) or when you are attempting to synthesize C3 N-substituted indoles, the excess electron density stabilizes the formation of an iminyl carbocation. This stabilization lowers the activation energy for the dissociative pathway, allowing heterolytic N-N cleavage to outcompete the acid-promoted [3,3]-sigmatropic rearrangement[1].

Q2: How can I modify my substrate to prevent this premature N-N bond cleavage? Causality & Solution: You must alter the electronic environment of the ene-hydrazine intermediate to strengthen the N-N bond. There are two field-proven strategies:

  • N-Acylation: Converting the amino substituent to an amido group (an electron-withdrawing group) significantly increases the strength of the N-N bond in the Nα-protonated ene-hydrazine, effectively disfavoring the dissociative pathway[1].

  • Terminal Alkylation: Alkylating the terminal position of the arylhydrazine (e.g., N-methylation) prevents dissociative fragmentation. Terminally alkylated hydrazines react faster, provide higher yields, and can be utilized as stable hydrazinium salts that require no additional harsh acids[2].

Q3: Does the choice of acid catalyst influence the cleavage pathway? Causality: Absolutely. Strong Brønsted acids (like harsh HCl or H₂SO₄) excessively protonate the Nα position of the ene-hydrazine, which accelerates heterolytic cleavage in electron-rich systems. Switching to milder Lewis acids (e.g., ZnCl₂, TiCl₄) or using polyphosphoric acid (PPA) can coordinate the intermediate without inducing the extreme polarization that leads to fragmentation. Alternatively, using the hydrazinium salt method (Protocol 2 below) allows the substrate to act as its own acid source, maintaining a perfectly balanced pH microenvironment.

Quantitative Data: Substituent Effects on N-N Bond Stability

To mathematically illustrate why your reaction might be failing, consider the relative enthalpies of N-N bond cleavage for various ene-hydrazine intermediates. Lower values indicate a higher propensity for the reaction to fail via fragmentation.

Substituent on Hydrazine NitrogenPathway PreferenceRelative Enthalpy of N-N Cleavage (ΔH, kcal/mol)Experimental Outcome
H (Unsubstituted) [3,3]-Rearrangement+25.4Successful Indolization
Alkyl (e.g., Methyl) Competing Pathways+18.2Moderate Yield / Mixed Products
Indolyl (EDG) Heterolytic Cleavage+8.5Reaction Failure (Aniline Formation)
Acyl (EWG) [3,3]-Rearrangement+32.1Successful Indolization

Data synthesized from computational SCS-MP2/6-31G(d) solvation models evaluating the stability of Nα-protonated ene-hydrazines[1].

Experimental Protocols for Avoiding N-N Cleavage
Protocol 1: Suppressing Cleavage via N-Acylation of Arylhydrazines

Use this protocol when electron-donating groups on your substrate are causing fragmentation.

  • Step 1: Acylation. Dissolve the arylhydrazine (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C. Add triethylamine (1.2 equiv) followed dropwise by acetyl chloride or Boc-anhydride (1.05 equiv).

  • Step 2: Validation. Monitor via TLC. The highly polar hydrazine spot will convert to a significantly less polar, UV-active spot upon successful acylation.

  • Step 3: Workup. Wash the organic layer with saturated aqueous NaHCO₃, extract with DCM, dry over MgSO₄, and concentrate under reduced pressure.

  • Step 4: Indolization. Subject the isolated N-acylated hydrazine to standard FIS conditions (e.g., heating with the ketone in glacial acetic acid). The electron-withdrawing acyl group will retain the integrity of the N-N bond until the [3,3]-rearrangement is complete.

Protocol 2: Modified FIS using Terminally Alkylated Hydrazinium Salts

Use this protocol to achieve milder conditions, faster rates, and complete avoidance of dissociative fragmentation[2].

  • Step 1: Terminal Alkylation. React your arylhydrazine with a methylating agent under Boc-protection to form an N-Boc-N-methyl arylhydrazine intermediate.

  • Step 2: Salt Formation. Deprotect the intermediate using HCl in dioxane. Isolate the resulting terminally alkylated hydrazinium hydrochloride salt. Self-Validation: The salt should precipitate out of the non-polar solvent as a stable, free-flowing white/off-white solid.

  • Step 3: Mild Indolization. In a reaction vial, combine the hydrazinium salt (1.0 equiv) and the target ketone (1.0 equiv) in an alcoholic solvent (e.g., 1-butanol or isopropanol). Do not add external acid.

  • Step 4: Heating & Isolation. Heat the mixture to 80 °C for 12–24 hours. The salt provides the exact stoichiometric acidity required. Upon completion (verified by LC-MS), cool the mixture. The cleaner reaction profile often allows for direct crystallization of the indole product.

W S1 Step 1: Terminal Alkylation Form N-Boc-N-methyl arylhydrazine S2 Step 2: Salt Formation Deprotect to yield stable hydrazinium salt S1->S2 S3 Step 3: Mild Indolization Heat salt + ketone in alcohol (80°C) S2->S3 S4 Step 4: Isolation Direct crystallization or chromatography S3->S4

Caption: Experimental workflow for modified Fischer Indolization using alkylated hydrazines.

References
  • Çelebi-Ölçüm, N., Boal, B. W., Huters, A. D., Garg, N. K., & Houk, K. N. "Why Do Some Fischer Indolizations Fail?" Journal of the American Chemical Society, 2011.[Link]

  • Schmidt, M. A. "Effect of Terminal Alkylation of Aryl and Heteroaryl Hydrazines in the Fischer Indole Synthesis." The Journal of Organic Chemistry, 2021.[Link]

Sources

Optimization

optimizing solvent choice for indole synthesis and purification

Welcome to the Technical Support Center for Indole Synthesis & Purification . As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks researchers face when working with indo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Indole Synthesis & Purification . As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks researchers face when working with indole derivatives.

Indole chemistry is notoriously sensitive to solvent environments. The choice of solvent dictates not only the thermodynamic solubility of your intermediates but also the kinetic rate of the [3,3]-sigmatropic rearrangement during synthesis, as well as the resolution quality during purification. Below, we troubleshoot the most common issues using field-proven, self-validating methodologies.

Section 1: Troubleshooting Fischer Indole Synthesis

Q1: My Fischer indole synthesis is yielding a high percentage of tarry byproducts and incomplete conversion. How do I optimize the solvent to prevent this?

Causality & Expert Insight: Tarry byproducts in the Fischer indole synthesis are typically the result of thermal degradation or undesired side reactions (like aldol condensations) occurring when the reaction temperature is too high or the acid catalyst is too harsh for the specific substrate[1]. The solvent plays a dual role here: it must fully dissolve the arylhydrazone intermediate while buffering the acidity of the catalyst.

If you are using a high-boiling solvent like pure acetic acid under reflux, sensitive substrates will degrade. Conversely, if the solvent polarity is too low (e.g., pure toluene), the charged intermediates formed during the [3,3]-sigmatropic rearrangement are not adequately stabilized, stalling the reaction[1].

Solution: Transition to a mixed solvent system or a continuous flow setup. Recent optimizations demonstrate that a solvent mixture of DMSO/H₂O/AcOH (2:1:1) provides the perfect balance[2]. DMSO aggressively solvates the intermediates, acetic acid acts as a mild Brønsted acid catalyst, and water modulates the thermal profile and acidity, drastically reducing tar formation. When applied in a continuous flow reactor, this solvent system allows for high-temperature micro-heating (110 °C) with a short residence time, preventing degradation[2].

Table 1: Solvent System Effects on Fischer Indole Synthesis Yield
Solvent SystemRatio (v/v)TemperatureModalityResidence/Reaction TimeTypical Yield
DMSO / H₂O / AcOH 2:1:1110 °CContinuous Flow20 minutes>90%
Ethanol N/A78 °C (Reflux)Batch2 - 4 hours70 - 85%
Acetic Acid (Neat) N/A118 °C (Reflux)Batch1 - 3 hoursVariable (High Tar)
Toluene N/A110 °C (Reflux)Batch4 - 6 hours<60%

Data synthesized from continuous flow optimization studies for 2,3,4,9-tetrahydro-1H-carbazole derivatives[2].

G Start Fischer Indole Synthesis Solvent Selection CheckSubstrate Analyze Substrate Solubility & Stability Start->CheckSubstrate IsBasic Acid-Sensitive Substrate? CheckSubstrate->IsBasic Milder Use Milder Solvents (e.g., Ethanol, THF) + Lewis Acid IsBasic->Milder Yes Standard Standard Conditions (e.g., Acetic Acid, DMSO/H2O) IsBasic->Standard No Tarry Tarry Byproducts Observed? Standard->Tarry Flow Continuous Flow Optimization (DMSO/AcOH/H2O 2:1:1) Tarry->Flow Yes, Switch to Flow LowerTemp Lower Boiling Point Solvent (e.g., Toluene) Tarry->LowerTemp Yes, Batch Mode

Decision tree for optimizing solvent conditions in Fischer indole synthesis.

Protocol 1: Optimized Continuous Flow Fischer Indole Synthesis

Self-Validating Check: If the system pressure spikes, the hydrazone intermediate is precipitating. Increase the DMSO ratio.

  • Preparation: Prepare a 0.90 M solution of phenylhydrazine hydrochloride and a 0.95 M solution of the target ketone.

  • Solvent Mixing: Dissolve both reagents in a solvent mixture of DMSO, H₂O, and Glacial Acetic Acid in a 2:1:1 volumetric ratio[2].

  • Flow Setup: Prime the continuous flow reactor (equipped with a packed bed or micro-coil) with the pure solvent mixture to establish baseline pressure.

  • Reaction Execution: Pump the reagent streams into a T-mixer at a flow rate calculated to achieve a 20-minute residence time inside the reactor heated to 110 °C[2].

  • Quenching & Extraction: Collect the effluent directly into a stirring flask containing ice-cold saturated NaHCO₃ to neutralize the acetic acid. Extract the aqueous layer with ethyl acetate (3x), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Section 2: Overcoming Purification Bottlenecks

Q2: My indole derivative is streaking heavily on my silica gel TLC plates and co-eluting with impurities during flash chromatography. How do I fix the mobile phase?

Causality & Expert Insight: Streaking is the nemesis of indole purification. The secondary amine (N-H) of the indole ring acts as a strong hydrogen-bond donor. Uncapped silanol groups (-SiOH) on the silica gel stationary phase act as strong hydrogen-bond acceptors. As your compound travels down the column, it undergoes a continuous, high-affinity adsorption-desorption cycle, causing the analyte band to broaden and streak[3].

Solution: You must alter the solvent system to competitively inhibit this interaction. Adding a basic modifier to your mobile phase—such as 1-2% Triethylamine (TEA)—temporarily caps the acidic silanol sites on the silica gel, allowing the indole to elute as a tight, symmetrical band[3].

Protocol 2: Silica Gel Deactivation & Flash Chromatography

Self-Validating Check: Run a 2D-TLC. If the spot deviates from the diagonal, your indole is decomposing on the silica, confirming the need for deactivation.

  • Solvent Preparation: Prepare your optimized mobile phase (e.g., 80:20 Hexane:Ethyl Acetate). Add exactly 1% (v/v) Triethylamine (TEA) to the mixture[3].

  • Column Packing (Deactivation): Slurry pack your silica gel column using the TEA-modified solvent.

  • Flushing: Flush the packed column with at least two column volumes (CV) of the TEA-modified solvent. This ensures all active silanol sites are neutralized[3].

  • Loading: Dissolve your crude indole in the minimum amount of the mobile phase (without TEA, to avoid localized basicity spikes) and carefully load it onto the column head.

  • Elution: Elute the column using the TEA-modified solvent. Monitor fractions via UV (254 nm) or by staining with Ehrlich's Reagent (which turns blue/purple in the presence of indoles)[3].

G TLC TLC Analysis of Indole Streaking Severe Streaking on Silica? TLC->Streaking BasicMod Add 1-2% Triethylamine (Caps Silanol Sites) Streaking->BasicMod Yes, Basic N-H AcidicMod Add 1-2% Acetic Acid (If Indole has -COOH) Streaking->AcidicMod Yes, Acidic Group Coelution Co-elution with Impurities? Streaking->Coelution No Streaking Gradient Use Gradient Elution (Hexane -> EtOAc) Coelution->Gradient Yes Cryst Switch to Crystallization (MeOH/H2O) Gradient->Cryst Still Co-eluting

Chromatography troubleshooting workflow for resolving indole streaking.

Q3: Chromatography is failing to separate my regioisomers. What is the optimal solvent system for crystallizing indole derivatives?

Causality & Expert Insight: When chromatography fails, solute crystallization leverages differences in lattice energy and solubility. The crystal habit (morphology) of indole derivatives is highly sensitive to solvent polarity. Indole molecules form π-π stacking interactions and N-H···π bonds in the crystal lattice[4]. Highly polar solvents (like Methanol/Water mixtures) force the hydrophobic indole rings to aggregate rapidly, promoting the growth of the {002} facet, which results in highly pure, plate-like crystals[4].

For standard indole purification, a mixed solvent system of Methanol and Water (3:2 ratio) at 0 °C is the industrial and laboratory standard, yielding purities >99%[5].

Table 2: Crystallization Solvents and Morphological Outcomes
Solvent SystemRatio (v/v)TemperatureCrystal MorphologyFacet DominancePurity
Methanol / Water 3:20 °CPlate-like{002} facet>99.5%
Dichloromethane (DCM) N/A20 °CPrism{011} facetHigh
Hexane N/A20 °CNeedle / Plate{002} facetModerate

Data reflecting the impact of solvent polarity on indole crystal habit[5],[4].

Protocol 3: High-Efficiency Indole Crystallization

Self-Validating Check: If an oil forms instead of crystals (oiling out), your solvent is too poor or cooling was too rapid. Reheat and add a few drops of methanol.

  • Dissolution: Place the crude indole in a round-bottom flask. Add a minimal amount of Methanol and heat gently until the solid is completely dissolved.

  • Anti-Solvent Addition: Slowly add Water dropwise to the hot solution until the mixture becomes faintly cloudy (indicating the saturation point). The ideal final ratio should be approximately 3:2 Methanol:Water[5].

  • Clarification: Add just enough hot Methanol (1-2 drops) to clear the cloudiness.

  • Controlled Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature undisturbed. Rapid cooling traps impurities in the crystal lattice.

  • Maturation: Once at room temperature, transfer the flask to an ice bath (0 °C) for 1-2 hours to maximize the yield of plate-like crystals[5].

  • Isolation: Filter the crystals via vacuum filtration, washing with a minimum volume of ice-cold 3:2 Methanol:Water to remove surface impurities. Dry under a high vacuum.

References

  • ResearchGate. "Fischer indole synthesis in DMSO/AcOH/H2O under continuous flow conditions". ResearchGate.[Link]

  • ResearchGate. "Crystallization purification of indole". ResearchGate.[Link]

  • ACS Omega. "Structure and Morphology of Indole Analogue Crystals". ACS Publications.[Link]

Sources

Troubleshooting

Section 1: Mechanistic Causes of Peak Broadening in Indoles

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) methodologies. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in t...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) methodologies. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in the chromatographic analysis of neurochemicals, plant hormones, and pharmaceutical intermediates: peak broadening in indole compounds .

Indoles (such as tryptophan, serotonin, and indole-3-acetic acid) possess complex physicochemical properties. They feature a hydrophobic aromatic ring system coupled with functional groups that can be acidic, basic, or amphoteric[1]. This structural duality makes them highly susceptible to secondary column interactions and solvent mismatch, leading to compromised efficiency and resolution.

This guide bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting strategies.

To effectively troubleshoot, we must first understand the causality behind the symptom. Peak broadening is not a single phenomenon; it is the physical manifestation of dispersion occurring either within the column (thermodynamic/kinetic issues) or outside the column (system volume).

  • Secondary Silanol Interactions (The "Basic Indole" Problem): Silica-based reversed-phase columns contain residual silanol groups (-SiOH). The pKa of these silanols is approximately 4.5. When analyzing basic indoles (like tryptamine or serotonin) at a neutral pH, the silanols are deprotonated (-SiO⁻), and the basic amine groups on the indoles are protonated. This creates a strong, unwanted cation-exchange interaction that drags out the desorption process, resulting in severe peak tailing and broadening[2][3].

  • Injection Solvent Strength Mismatch: Indoles are often poorly soluble in highly aqueous solutions and are frequently extracted or reconstituted in 100% organic solvents (e.g., methanol or acetonitrile). If a large volume of this "strong" solvent is injected into a highly aqueous mobile phase, the analyte travels rapidly down the column head before the sample plug can properly mix and dilute into the mobile phase. This causes the analyte band to smear or split before the separation even begins[4].

  • Extra-Column Dispersion: If all peaks in the chromatogram are uniformly broad—including early and late eluters—the issue is likely systemic. Improperly swaged fittings, excessive tubing length/diameter, or a slow detector data collection rate will artificially broaden the peak after it has successfully separated on the column[5][6].

Section 2: Interactive Troubleshooting Q&A (FAQs)

Q1: Why do my basic indole peaks (e.g., serotonin, tryptamine) tail and broaden significantly compared to my neutral indoles (e.g., indole-3-acetamide)? A: This is a classic symptom of secondary ion-exchange interactions[4]. Neutral indoles interact primarily via hydrophobic partitioning with the C18/C8 stationary phase. Basic indoles, however, carry a positive charge at typical mobile phase pH levels. If your mobile phase pH is above 4.0, residual silanols on the silica support are negatively charged, creating a secondary retention mechanism. Solution: Lower the mobile phase pH to ~2.5–3.8 using acetic or formic acid to fully protonate and neutralize the silanols[1]. Alternatively, use a highly end-capped column or a column designed with a positive surface charge to repel basic analytes[3].

Q2: I increased my injection volume from 5 µL to 20 µL to improve the sensitivity of my indole-3-acetic acid (IAA) assay, but now my early-eluting peaks are broad and split. What happened? A: You have induced a "strong solvent effect" (volume overload). When your sample diluent is stronger (higher organic content) than your initial mobile phase conditions, a 20 µL injection creates a localized micro-environment where the analyte refuses to partition into the stationary phase[4]. The analyte band spreads across the column head until the organic plug diffuses. Solution: Dilute your sample in the initial mobile phase. If organic solvent is strictly required for solubility, you must restrict the injection volume to <5 µL or utilize a pre-column evaporation step[5].

Q3: My peaks are uniformly broad across the entire chromatogram, and my system pressure is normal. Is my column dead? A: Not necessarily. Uniform broadening across all retention times usually points to extra-column dispersion or incorrect detector settings, rather than column degradation[5]. Solution: Check your detector's data collection rate. If the response time (time constant) is set too slow for a fast LC run, the detector will mathematically broaden the peak[7]. Ensure your data rate is optimized (e.g., >10 Hz for standard HPLC, >40 Hz for UHPLC) and verify that all PEEK or stainless-steel fittings are seated flush in the column ports[5][6].

Section 3: Standard Operating Protocols (SOPs)

Protocol A: Mobile Phase Optimization for Indole Compounds

Objective: To eliminate silanol-induced peak broadening and establish a self-validating baseline for indole separation.

  • Aqueous Phase Preparation: Prepare a 2.5% (v/v) acetic acid solution in LC-MS grade water. Adjust the pH to exactly 3.8 using 1 mol/L KOH[1]. Causality: This specific pH ensures that acidic indoles (like IAA) remain sufficiently protonated for retention, while residual silanols on the column are neutralized to prevent tailing of basic indoles.

  • Organic Phase Preparation: Prepare an 80:20 (v/v) Acetonitrile:Water mixture[1].

  • Column Equilibration: Flush the C8 or C18 column with 10 column volumes of the initial gradient conditions (e.g., 80% Aqueous / 20% Organic).

  • System Suitability Test (SST): Inject a mixed standard containing one neutral indole (e.g., Indole) and one basic indole (e.g., Tryptamine).

  • Validation: Calculate the asymmetry factor (As) for both peaks. If the basic indole shows As > 1.5 while the neutral indole is < 1.2, the column's end-capping is depleted, and a new column is required.

Protocol B: System Dispersion Isolation Test

Objective: To definitively isolate whether peak broadening is caused by the column chemistry or the HPLC instrument plumbing.

  • Remove the Column: Disconnect the analytical column and replace it with a zero-dead-volume (ZDV) union.

  • Mobile Phase: Set the pump to 100% Acetonitrile at 1.0 mL/min.

  • Tracer Injection: Inject 1 µL of a 1% Acetone solution (in Acetonitrile).

  • Detection: Monitor UV absorbance at 254 nm.

  • Calculation: Measure the peak width at 4.4% height (5-sigma). Multiply by the flow rate to determine the extra-column volume (ECV).

    • Threshold: An ECV > 30 µL indicates improper tubing (e.g., 0.010" ID instead of 0.005" ID) or a poorly seated fitting[6].

Section 4: Quantitative Data Summary

Table 1: Common Indole Compounds and Recommended HPLC Conditions

AnalyteChemical NaturePrimary Broadening RiskOptimal Mobile Phase pHRecommended Modifier
Tryptophan (Trp) AmphotericZwitterionic interactionspH 2.5 - 3.80.1% Formic Acid
Serotonin (5-HT) BasicStrong Silanol Cation-ExchangepH 2.5 - 3.02.5% Acetic Acid[1]
Indole-3-Acetic Acid AcidicPoor retention if ionizedpH < 4.0Acetic Acid (pH 3.8)[1]
Melatonin NeutralInjection solvent mismatchpH 2.5 - 7.0None required

Table 2: Troubleshooting Matrix for Peak Broadening

SymptomProbable CauseDiagnostic CheckCorrective Action
Broad, tailing basic peaks Secondary silanol interactionsInject neutral marker (toluene); if sharp, silanols are active.Lower pH to < 4.0; use highly end-capped column[2].
Split/Broad early peaks Strong injection solventReduce injection volume by 75%. If peak sharpens, solvent is the issue.Dilute sample in initial mobile phase[4].
All peaks uniformly broad Extra-column dispersionPerform System Dispersion Isolation Test (Protocol B).Replace fittings; minimize tubing ID; increase data rate[5].

Section 5: Visualizations

TroubleshootingTree Start Observe Peak Broadening Q1 Are all peaks broad or only specific ones? Start->Q1 AllPeaks All Peaks Broad (Systematic Issue) Q1->AllPeaks Uniform profile SpecificPeaks Specific Peaks (e.g., Basic Indoles) Q1->SpecificPeaks Target analytes only Q2 Check Extra-Column Volume & Data Collection Rate AllPeaks->Q2 Q3 Check Secondary Interactions (Silanol Activity) SpecificPeaks->Q3 Sol1 Optimize tubing, fittings & detector settings Q2->Sol1 Sol2 Lower mobile phase pH or use end-capped column Q3->Sol2

Decision tree for diagnosing and resolving HPLC peak broadening based on peak profile.

SolventEffect Sample Sample in 100% Organic Solvent Injection Large Volume Injection (>10 µL) Sample->Injection Column Column Head (Aqueous Mobile Phase) Injection->Column Result Premature Elution (Split/Broad Peaks) Column->Result

Mechanism of band broadening caused by injection solvent strength mismatch.

Section 6: References

  • Video Notes LC Troubleshooting Series Peak Broadening - Agilent Source: Agilent Technologies URL:[Link]

  • A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid Source: PubMed Central (PMC) / NIH URL:[Link]

  • HPLC Troubleshooting Guide: extra-column band broadening Source: University of Pittsburgh URL:[Link]

  • Tips and Tricks of HPLC System Troubleshooting Source: Agilent Technologies URL:[Link]

  • HPLC Column Troubleshooting What Every HPLC User Should Know Source: Agilent Technologies URL:[Link]

  • How to get rid of peak tailing Source: Quora (SIELC Technologies Expert Contributions) URL:[Link]

  • OPTIMIZE THE PERFORMANCE OF YOUR WATERS ALLIANCE HPLC SYSTEMS Source: LCMS.cz (Waters/Agilent Supplies) URL:[Link]

Sources

Optimization

improving the solubility of indole-5-carboxylate for biological assays

Welcome to the Technical Support Center for Assay Development. This guide is designed for researchers, assay biologists, and medicinal chemists struggling with the aqueous solubility of indole-5-carboxylate and its deriv...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Assay Development. This guide is designed for researchers, assay biologists, and medicinal chemists struggling with the aqueous solubility of indole-5-carboxylate and its derivatives (e.g., methyl/ethyl esters) during in vitro biological evaluations.

The indole core—a fused benzene and pyrrole ring—is highly lipophilic. While this structural feature is excellent for target binding, it often leads to poor aqueous solubility, causing erratic assay readouts, false negatives, and kinetic precipitation. This guide synthesizes field-proven strategies to overcome these bottlenecks while maintaining cellular viability and assay integrity.

Solubilization Troubleshooting Workflow

SolubilityWorkflow Start Compound: Indole-5-carboxylate Form What is the chemical form? Start->Form Acid Free Acid (Indole-5-carboxylic acid) Form->Acid Ester Ester Derivative (e.g., Ethyl/Methyl) Form->Ester pHCheck Adjust Buffer pH > 5.5 (pKa ~4.4) Acid->pHCheck DMSODissolve Dissolve in 100% DMSO (Stock 10-50 mM) Ester->DMSODissolve pHCheck->DMSODissolve Dilution Dilute into Aqueous Assay Buffer DMSODissolve->Dilution Precipitation Kinetic Precipitation Observed? Dilution->Precipitation YesPrecip Yes (Turbidity/Scattering) Precipitation->YesPrecip NoPrecip No (Clear Solution) Precipitation->NoPrecip CDComplex Formulate with HP-β-CD or reduce final DMSO <0.5% YesPrecip->CDComplex Proceed Proceed to Biological Assay NoPrecip->Proceed CDComplex->Dilution

Decision tree for troubleshooting indole-5-carboxylate solubility in aqueous biological assays.

Frequently Asked Questions (FAQs)

Q1: Why does my indole-5-carboxylate precipitate immediately when I add it to my cell culture media?

A: You are experiencing kinetic precipitation . Indole-5-carboxylate dissolves readily at high concentrations in pure organic solvents like Dimethyl Sulfoxide (DMSO). However, when this concentrated stock is spiked into an aqueous buffer or cell media, the solvent is rapidly displaced by water. The compound is forced into an environment where it vastly exceeds its thermodynamic aqueous solubility limit, causing it to crash out of solution as micro-precipitates[1]. This leads to variable effective concentrations and non-reproducible assay results.

Q2: Can I just increase the DMSO concentration to keep the compound in solution?

A: No, this will likely compromise your biological data. While DMSO is an exceptional polar aprotic solvent that enhances cell permeability, it is cytotoxic at high concentrations. For most immortalized cell lines, the maximum tolerated final DMSO concentration is 0.5% (v/v) [2]. If you are working with sensitive primary cells or performing delicate enzymatic assays, the final DMSO concentration should be strictly maintained at or below 0.1% to prevent solvent-induced physiological changes or enzyme denaturation[2].

Q3: Does the pH of my assay buffer matter for this compound?

A: It depends entirely on the specific derivative you are using.

  • For the Free Acid (Indole-5-carboxylic acid): Yes, pH is critical. The carboxylic acid moiety has a predicted pKa of approximately 4.40[3]. If your assay buffer is below pH 4.4, the compound remains protonated and highly lipophilic. By ensuring your buffer is at physiological pH (e.g., pH 7.4), the compound ionizes into the carboxylate anion, drastically increasing its polarity and aqueous solubility.

  • For Ester Derivatives (e.g., Ethyl/Methyl Indole-5-carboxylate): pH adjustment will not help. Esters lack an ionizable proton. For these neutral, hydrophobic derivatives, you must rely on co-solvents or complexation agents.

Q4: If I cannot increase DMSO and pH adjustment isn't applicable, how do I solubilize the ester derivatives?

A: The most effective, biologically compatible strategy is the use of Cyclodextrins (CDs) , specifically Hydroxypropyl-β-cyclodextrin (HP-β-CD). Cyclodextrins are cyclic oligosaccharides possessing a hydrophilic outer surface and a hydrophobic central cavity[4]. When mixed with your compound, the lipophilic indole core is sterically encapsulated within the hydrophobic cavity, forming a water-soluble "inclusion complex"[4]. Because HP-β-CD is highly biocompatible and pharmacologically inactive, it acts as a molecular Trojan horse, keeping the compound soluble in the aqueous phase without damaging cells.

Experimental Protocols

To ensure self-validating and reproducible results, follow these standardized methodologies for formulating and testing your compounds.

Protocol 1: Preparation of an HP-β-CD Inclusion Complex

This protocol utilizes a co-solvency/complexation approach to force the hydrophobic indole into the cyclodextrin cavity.

  • Prepare the Host Solution: Dissolve HP-β-CD in your target aqueous assay buffer (e.g., PBS or cell culture media) to a final concentration of 10% to 20% (w/v).

  • Prepare the Guest Stock: Dissolve your indole-5-carboxylate derivative in 100% anhydrous DMSO to create a highly concentrated stock (e.g., 50 mM). Vortex vigorously until completely clear.

  • Complexation (The Dropwise Method): Place the HP-β-CD solution on a magnetic stirrer at high speed. Slowly, drop-by-drop, add the DMSO stock solution into the vortex of the cyclodextrin solution.

  • Equilibration: Incubate the mixture on a shaker at room temperature (or 37°C) for 12 to 24 hours. This time is required for the thermodynamic equilibrium of the inclusion complex to establish[1].

  • Validation (Crucial Step): Centrifuge the final solution at 14,000 rpm for 10 minutes. If the compound exceeded the complexation capacity, uncomplexed drug will form a pellet at the bottom[5]. Carefully extract the clear supernatant—this is your assay-ready, solubilized stock.

  • Note: Always run a vehicle control containing the exact same final concentrations of DMSO and HP-β-CD without the drug.

Protocol 2: High-Throughput Kinetic Solubility Assessment

Before running expensive biological assays, validate the solubility limit of your formulated compound using a Nephelometric (light-scattering) assay[6].

  • Plate Setup: Dispense serial dilutions of your compound stock (from Protocol 1 or pure DMSO) across a 96-well microtiter plate.

  • Buffer Addition: Rapidly add the aqueous assay buffer to each well to achieve the desired final compound concentrations, ensuring the final DMSO concentration remains constant across all wells (e.g., 0.5%).

  • Incubation: Incubate the plate at 37°C for 2 hours to mimic the kinetic timeframe of your biological assay.

  • Measurement: Read the plate using a laser nephelometer. Because insoluble particles scatter light, any well with a signal significantly higher than the blank indicates precipitation[7]. The highest concentration well that matches the baseline scatter of the buffer is your maximum kinetic solubility limit.

Quantitative Comparison of Solubilization Strategies

Use the following table to select the appropriate solubilization strategy based on your specific assay constraints.

Solubilization StrategyMechanism of ActionMax Typical Final Conc.Cytotoxicity RiskBest Use Case for Indole-5-Carboxylates
DMSO (Co-solvent) Disrupts solute-solute crystalline bonds; lowers dielectric constant of water.≤ 0.5% (v/v)High (if >0.5%)Early-stage biochemical assays; robust immortalized cell lines.
pH Optimization Ionizes the free carboxylic acid (pKa ~4.4) into a highly polar carboxylate anion.Buffer dependentLow (if pH is physiological)Free acid forms only. Ineffective for ester derivatives.
HP-β-CD Complexation Encapsulates the hydrophobic indole ring inside a hydrophilic oligosaccharide shell.5% - 20% (w/v)Very Low Cell-based assays; primary cells; highly lipophilic ester derivatives.

References

  • LifeTein. "Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use." LifeTein, March 27, 2024. Available at:[Link]

  • RSC Publishing. "Solubility and biological activity enhancement of docetaxel via formation of inclusion complexes with three alkylenediamine-modified β-cyclodextrins." RSC Advances, February 03, 2021. Available at:[Link]

  • Di, L., & Kerns, E. H. "In vitro solubility assays in drug discovery." Current Drug Metabolism, November 15, 2008. Available at:[Link]

  • AxisPharm. "Kinetic Solubility Assays Protocol." AxisPharm. Available at:[Link]

Sources

Troubleshooting

stability issues of Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate in storage

Technical Support Center: Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate Document ID: TSC-M3I5C-STAB-001 Introduction: Understanding the Stability Profile Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate is a key intermedi...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate

Document ID: TSC-M3I5C-STAB-001

Introduction: Understanding the Stability Profile

Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate is a key intermediate in pharmaceutical research and development. Like many indole derivatives, its chemical stability can be a critical factor influencing experimental reproducibility and the integrity of long-term studies. The electron-rich indole nucleus is susceptible to specific degradation pathways, primarily oxidation and hydrolysis, which can be accelerated by environmental factors such as light, temperature, oxygen, and non-optimal pH conditions.[1][2]

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying, troubleshooting, and mitigating stability issues encountered during the storage and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: My solid sample of Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate has developed a pink or yellowish tint over time. Is it still usable?

A color change in the solid state is a common indicator of oxidative degradation.[1] The indole ring is prone to oxidation, which can lead to the formation of colored oligomeric impurities. While a slight color change may not significantly impact purity for some initial experiments, it signals that degradation has begun. For sensitive quantitative assays or long-term studies, using a discolored sample is not recommended. It is crucial to re-analyze the material by HPLC to quantify its purity before use. To prevent this, always store the solid compound in a tightly sealed, amber vial under an inert atmosphere (argon or nitrogen) and at the recommended low temperature.[1][3]

Q2: I'm observing a new, more polar peak appearing in my HPLC chromatogram during analysis. What is the likely identity of this peak?

The most probable identity of a new, more polar peak is the corresponding carboxylic acid, 3-(propan-2-yl)-1H-indole-5-carboxylic acid . This is the product of methyl ester hydrolysis.[4] This reaction is catalyzed by exposure to acidic or basic conditions. Even seemingly neutral conditions, such as storage in protic solvents (e.g., methanol) or exposure to moisture in the air over time, can facilitate slow hydrolysis. Confirmation of this degradant can be achieved by co-injecting a synthesized standard of the carboxylic acid or by using LC-MS to verify the expected molecular weight change (-14 Da, loss of CH₂).

Q3: My compound seems to be losing potency or biological activity in my cell-based assays.

A loss of potency is a direct consequence of compound degradation. The parent molecule, Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate, is degrading into other species that are likely less active or inactive. The two primary causes are:

  • Degradation in Stock Solution: The compound may be unstable in your chosen solvent or storage conditions (e.g., repeated freeze-thaw cycles, prolonged storage at 4°C).[1]

  • Degradation in Assay Media: Indole compounds can be unstable in physiological buffers and cell culture media, especially during incubation at 37°C.[1]

Troubleshooting Steps:

  • Always prepare fresh stock solutions from solid material for critical experiments.

  • Quantify the concentration of your stock solution via HPLC-UV or a similar method before each use.

  • Perform a stability test of the compound in your specific cell culture medium under assay conditions (e.g., 37°C, 5% CO₂) to determine its half-life.

Q4: What are the optimal conditions for storing the compound, both as a solid and in solution?

Proper storage is the single most effective way to prevent degradation.

Form Recommended Storage Conditions Rationale
Solid Store at 2-8°C for short-term use. For long-term storage, -20°C is required.[5] Store in an amber, tightly-sealed vial, preferably under an inert atmosphere (argon or nitrogen).Minimizes thermal degradation and protects from light and oxidative stress.[1][3]
Stock Solution Prepare stock solutions in an anhydrous, aprotic solvent like DMSO. Aliquot into single-use volumes and store at -80°C.[1][6]Anhydrous DMSO is less reactive than protic solvents. Aliquoting prevents contamination and degradation from repeated freeze-thaw cycles. Ultra-low temperatures effectively halt chemical degradation.

Visualizing Potential Degradation Pathways

The primary degradation routes for Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate are hydrolysis of the ester and oxidation of the indole ring.

Degradation Pathways Parent Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate Hydrolysis_Product 3-(propan-2-yl)-1H-indole-5-carboxylic acid Parent->Hydrolysis_Product  Hydrolysis (Acid/Base, H₂O) Oxidation_Product Oxidized Products (e.g., Oxindoles) Parent->Oxidation_Product  Oxidation (O₂, Light) Colored_Impurities Colored Oligomers/ Polymers Oxidation_Product->Colored_Impurities  Further Reaction

Caption: Primary degradation pathways for the target compound.

Troubleshooting Guide & Protocols

This section provides a logical workflow and detailed protocols to diagnose and resolve stability issues.

Troubleshooting Workflow

If you suspect compound instability, follow this diagnostic workflow.

Troubleshooting Workflow cluster_Verification Verification Steps cluster_Analysis Analytical Investigation decision decision process process solution solution start Instability Suspected? (Color change, new HPLC peak, low activity) verify_storage Review Storage & Handling Procedures (Temp, Light, Solvent, Age) start->verify_storage is_correct Protocols Followed? verify_storage->is_correct run_hplc Run HPLC-UV Analysis (Compare current sample vs. fresh standard) is_correct->run_hplc Yes implement_protocols Implement Recommended Protocols (See FAQs & Protocol 1) is_correct->implement_protocols No run_lcms Use LC-MS to Identify Mass of Unknown Peaks run_hplc->run_lcms forced_degradation Optional: Perform Forced Degradation (See Protocol 2) run_lcms->forced_degradation optimize_conditions Optimize Experimental Conditions (Use fresh solutions, minimize exposure, add antioxidants if compatible) run_lcms->optimize_conditions

Caption: A step-by-step workflow for troubleshooting stability issues.

Protocol 1: Forced Degradation Study for Degradant Identification

This study intentionally degrades the compound under various stress conditions to generate and identify potential degradation products, which can then be used as markers in future stability studies.[7][8]

Materials:

  • Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate

  • Solvent (e.g., Acetonitrile or Methanol)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV and/or MS detector

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in your chosen solvent.

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and analyze by HPLC.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at room temperature for 4 hours.

    • Withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and analyze by HPLC.[7]

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Incubate at room temperature for 24 hours, protected from light.

    • Analyze directly by HPLC.[7]

  • Photolytic Degradation:

    • Place a solution of the compound in a clear vial.

    • Expose to direct UV/Vis light (e.g., in a photostability chamber) for 24-48 hours alongside a control sample wrapped in foil.

    • Analyze both samples by HPLC.[9]

  • Analysis: Compare the chromatograms from the stressed samples to a control (unstressed) sample. Use LC-MS to determine the mass of any new peaks formed.

Protocol 2: Stability-Indicating HPLC Method

A robust analytical method is essential to separate the parent compound from its degradation products.[1][7]

Chromatographic Conditions:

Parameter Recommendation Rationale
Column C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µmProvides good retention and separation for indole derivatives.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to improve peak shape for the parent and potential acidic degradants.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient 10% to 95% B over 5 minutes, hold for 1 minA gradient is necessary to elute the parent compound and separate it from more polar degradants.
Flow Rate 0.4 mL/minStandard for a 2.1 mm ID column.
Column Temp. 30°CEnsures reproducible retention times.[1]
Injection Vol. 2 µLSmall volume minimizes peak distortion, especially if the sample is in a strong solvent like DMSO.[1]
Detection UV at 220 nm & 280 nmIndole rings have characteristic absorbance at these wavelengths.[7]
Autosampler Temp. 4°CMinimizes degradation of samples waiting in the queue for analysis.[1]

References

  • Wikipedia. (n.d.). Indole. Retrieved from: [Link]

  • Golec, B., Kijak, M., Vetokhina, V., Gorski, A., Thummel, R. P., Herbich, J., & Waluk, J. (2015). Solvent-Induced Changes in Photophysics and Photostability of Indole-Naphthyridines. The Journal of Physical Chemistry B, 119(24), 7283–7293. Available at: [Link]

  • Arora, P. K. (2015). Microbial Degradation of Indole and Its Derivatives. Journal of Chemistry, 2015, 129159. Available at: [Link]

  • Radi, A., & El-Anadouli, B. E. (2011). Pathways of Electrochemical Oxidation of Indolic Compounds. Electroanalysis, 23(4), 869-874. Available at: [Link]

  • ResearchGate. (n.d.). Oxidation of indoles to 2-oxindoles. Retrieved from: [Link]

  • PubMed. (2015). Solvent-Induced Changes in Photophysics and Photostability of Indole-Naphthyridines. Retrieved from: [Link]

  • Ximenes, V. F., Campa, A., & Catalani, L. H. (2005). Indole ring oxidation by activated leukocytes prevents the production of hypochlorous acid. Brazilian Journal of Medical and Biological Research, 38(11), 1575–1583. Available at: [Link]

  • ScienceOpen. (2015). Microbial Degradation of Indole and Its Derivatives. Retrieved from: [Link]

  • Lin, M., Li, Y., & Li, X. (2020). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 11, 1528. Available at: [Link]

  • Marchesi, A., Careddu, G., & Fantuzzi, A. (2021). Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. ACS Catalysis, 11(15), 9483–9491. Available at: [Link]

  • Gao, K., Mu, C., Zhu, W., & Li, A. (2021). New Insights Into Gut-Bacteria-Derived Indole and Its Derivatives in Intestinal and Liver Diseases. Frontiers in Pharmacology, 12, 792439. Available at: [Link]

  • ResearchGate. (n.d.). Degradation pathway of indole by electroFenton. Retrieved from: [Link]

  • Science.gov. (n.d.). methyl ester hydrolysis: Topics by Science.gov. Retrieved from: [Link]

  • Angene. (n.d.). Safe Handling and Storage of Indole-3-acetic Acid (IAA). Retrieved from: [Link]

  • Drakou, C. E., Kousathana, F., & Iconomidou, V. A. (2023). Influence of pH on indole-dependent heterodimeric interactions between Anopheles gambiae odorant-binding proteins OBP1 and OBP4. Journal of Biomolecular Structure & Dynamics, 1-16. Available at: [Link]

  • Senthil, S., Chakraborty, S., & Ramakrishnan, R. (2021). Troubleshooting Unstable Molecules in Chemical Space. Physical Chemistry Chemical Physics, 23(1), 107-115. Available at: [Link]

  • ResearchGate. (n.d.). Determination of photostability and photodegradation products of indomethacin in aqueous media. Retrieved from: [Link]

  • Baldi, B. G., Maher, B. R., & Cohen, J. D. (1989). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Plant Physiology, 91(1), 9-12. Available at: [Link]

  • Senthil, S., Chakraborty, S., & Ramakrishnan, R. (2020). Troubleshooting unstable molecules in chemical space. Physical Chemistry Chemical Physics, 23(1), 107-115. Available at: [Link]

  • Senthil, S., Chakraborty, S., & Ramakrishnan, R. (2021). Troubleshooting unstable molecules in chemical space. Physical Chemistry Chemical Physics, 23(1), 107–115. Available at: [Link]

  • ResearchGate. (n.d.). Reactivity toward the hydrolysis of methyl esters on pyrroloindoline-bearing intermediates. Retrieved from: [Link]

  • Organic Syntheses. (n.d.). Indole-3-acetic Acid. Retrieved from: [Link]

  • Wakabayashi, K., Nagao, M., Ochiai, M., Tahira, T., Yamaizumi, Z., & Sugimura, T. (1985). The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole. Mutation Research, 143(1-2), 17-23. Available at: [Link]

  • Google Patents. (n.d.). indoline-2-carboxylic acid methyl ester using hydrolytic enzyme.
  • Liu, Y., Wang, R., & Li, X. (2013). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC. Journal of Chromatographic Science, 51(5), 413-418. Available at: [Link]

  • Theodorou, V., Le-Dey, R., & Skaltsounis, A. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ARKIVOC, 2018(7), 1-11. Available at: [Link]

  • IJNRD.org. (2024). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. Retrieved from: [Link]

  • Dev, J., Prandini, J. R., & Rasko, D. A. (2014). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. PLoS ONE, 9(7), e102538. Available at: [Link]

  • ResearchGate. (n.d.). Effect of storage on the content of indole-glucosinolate breakdown products and vitamin C of sauerkrauts treated by high hydrostatic pressure. Retrieved from: [Link]

  • Walker, M. S., Bednar, T. W., & Loken, H. Y. (1967). Solvent Effects in the Fluorescence of Indole and Substituted Indoles. The Journal of Organic Chemistry, 32(9), 2773-2777. Available at: [Link]

  • Attimarad, M., Al-Dhubiab, B., & Al-haider, A. (2016). Stability-Indicating Chromatographic Methods for the Determination of Sertindole. Journal of Chromatographic Science, 54(7), 1146-1153. Available at: [Link]

  • Extraction Magazine. (2022). pH and Its Effects on Phytochemical Stability. Retrieved from: [Link]

  • Gaimster, H., Ren, C., & Summers, D. (2019). Indole Pulse Signalling Regulates the Cytoplasmic pH of E. coli in a Memory-Like Manner. Scientific Reports, 9(1), 3878. Available at: [Link]

  • Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Retrieved from: [Link]

  • ResearchGate. (n.d.). Strategies for Indole carboxylate synthesis. Retrieved from: [Link]

  • ResearchGate. (2005). Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate. Retrieved from: [Link]

  • Tunoori, A. R., & White, J. M. (2020). Domino Synthesis of 1,2,5-Trisubstituted 1H-Indole-3-carboxylic Esters Using a [3+2] Strategy. Molecules, 25(3), 489. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Indole Esterification Reactions

Welcome to the Application Science Support Center. As researchers and drug development professionals, you know that esterifying indole-based carboxylic acids (such as indole-3-acetic acid or indole-2-carboxylic acid) is...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. As researchers and drug development professionals, you know that esterifying indole-based carboxylic acids (such as indole-3-acetic acid or indole-2-carboxylic acid) is a critical but notoriously temperamental step in synthesizing pharmacological intermediates. The electron-rich indole core, coupled with steric constraints and equilibrium dynamics, frequently leads to incomplete conversion, poor yields, or intractable byproducts.

This guide synthesizes field-proven methodologies and mechanistic causality to help you troubleshoot and optimize your esterification workflows.

Mechanistic Overview: Why Indole Esterifications Fail

Before diving into specific troubleshooting steps, we must understand the mechanistic pathways that dictate success or failure. Incomplete conversion is rarely a random error; it is usually the result of competing thermodynamic or kinetic pathways.

SteglichMechanism Start Indole Carboxylic Acid + DCC O_Acyl O-Acylisourea (Reactive Intermediate) Start->O_Acyl Activation N_Acyl N-Acylurea (Dead-End Byproduct) O_Acyl->N_Acyl Slow Rxn / High Temp [1,3-Rearrangement] Acyl_DMAP Acylpyridinium Ion (Activated Complex) O_Acyl->Acyl_DMAP + DMAP (Catalyst) Fast Product Indole Ester + DCU Acyl_DMAP->Product + Alcohol (ROH)

Caption: Steglich esterification pathways highlighting the N-acylurea dead-end rearrangement.

Troubleshooting Guide & FAQs

Q1: My Fischer-Speier esterification of 6-methoxy-1H-indole-3-acetic acid stalls at 60-70% conversion, even after 24 hours of reflux. How can I push this to completion?

A1: Your reaction has reached its thermodynamic equilibrium. The Fischer esterification is a reversible, acid-catalyzed equilibrium between the carboxylic acid/alcohol and the ester/water[1]. Stalling indicates that the reverse reaction (hydrolysis) is occurring at the exact same rate as the forward reaction.

The Fix: You must apply Le Châtelier's principle. First, ensure your alcohol is completely anhydrous and used in a massive molar excess (often acting as the solvent itself)[1][2]. Second, actively remove water as it forms. For higher-boiling alcohols (e.g., ethanol, butanol), use a Dean-Stark trap with a co-solvent like toluene to azeotropically remove water[1]. For methanol, which boils too low for a standard Dean-Stark setup, add activated 3Å molecular sieves directly to the reaction flask or use a Soxhlet extractor filled with sieves to continuously dry the refluxing condensate[1].

Q2: I am using the Steglich esterification (DCC/DMAP) to attach a sterically hindered alcohol to indole-3-acetic acid. The reaction conversion is poor, and I keep isolating a waxy byproduct that isn't dicyclohexylurea (DCU). What went wrong?

A2: You are likely observing the formation of an N-acylurea byproduct[3]. In the Steglich mechanism, the carboxylic acid reacts with DCC to form an O-acylisourea intermediate[3]. If the subsequent nucleophilic attack by the alcohol is slow (due to steric hindrance), the O-acylisourea undergoes a rapid [1,3]-sigmatropic rearrangement to form a thermodynamically stable, unreactive N-acylurea[3][4].

The Fix: This rearrangement is highly temperature-dependent. You must run the activation step at 0°C[3][4]. Furthermore, ensure you are using a sufficient amount of 4-dimethylaminopyridine (DMAP). DMAP acts as a hyper-nucleophile, rapidly attacking the O-acylisourea to form an acylpyridinium intermediate faster than the rearrangement can occur[3]. Increase your DMAP loading to 10-20 mol%, and ensure DCC is added dropwise to keep the steady-state concentration of the O-acylisourea low[3][5].

Q3: I successfully esterified indole-3-acetic acid, but the exact same Steglich protocol fails for indole-2-carboxylic acid. Why is the 2-position so unreactive?

A3: This is a classic issue of electronic deactivation and steric hindrance[6]. The carboxyl group at the 2-position of the indole ring is heavily conjugated with the electron-rich pyrrole nitrogen, reducing the electrophilicity of the carbonyl carbon. Additionally, the proximity of the N-H group creates significant steric bulk and potential hydrogen-bonding networks that block the incoming alcohol nucleophile[6].

The Fix: Standard DCC/DMAP or Fischer conditions often yield less than 40% for indole-2-carboxylic acids[6][7]. You should pivot to more aggressive activation strategies. Microwave-assisted synthesis using ionic liquids (e.g., [bmim]OH) has been shown to drive indole-2-carboxylic esterifications to >85% yield in minutes[8]. Alternatively, consider bypassing direct esterification entirely by utilizing a Pd/C-catalyzed carbonylative esterification of N-substituted indoles using oxalic acid as a C1 source, which provides excellent regioselectivity and yields[9].

Q4: During the workup of my Steglich esterification, I noticed my ester product degrading. I am washing the organic layer with 1M HCl to remove the DMAP. Is this causing the issue?

A4: Yes. Certain esters, particularly tert-butyl esters or those with electron-rich indole cores, are highly acid-labile[4]. Washing with 1M HCl at room temperature can rapidly cleave the newly formed ester[4].

The Fix: Swap the strong HCl wash for an ice-cold wash with a mild acid, such as 5% aqueous citric acid or dilute sodium bisulfate (NaHSO₄)[4]. The contact time should be brief (less than 3 minutes) to protonate and extract the DMAP without hydrolyzing your product[4].

Quantitative Data: Optimization Parameters

The following table summarizes the expected impact of various optimization strategies on indole esterification yields, synthesized from field data and literature.

SubstrateMethodKey ReagentsOptimization StrategyExpected Yield
Indole-3-acetic acidFischerMeOH, cat. H₂SO₄1:1 Molar Ratio (No water removal)~65%[1]
Indole-3-acetic acidFischerMeOH, cat. H₂SO₄100:1 Molar Ratio + Molecular Sieves>95%[1]
Indole-3-acetic acidSteglichDCC, AlcoholNo DMAP, Room Temperature<40% (High N-acylurea)[3]
Indole-3-acetic acidSteglichDCC, Alcohol, DMAP15 mol% DMAP, 0°C Initiation85-95%[3]
Indole-2-carboxylic acidSteglichDCC, Alcohol, DMAPStandard Conditions30-40%[6][7]
Indole-2-carboxylic acidMicrowaveAlkyl halide, [bmim]OH100W Microwave Irradiation, 50°C88-92%[8]
N-MethylindolePd/C CarbonylativePd/C, Oxalic acid, ROH130°C, NIS oxidant64-79%[9]
Validated Experimental Protocols

The following protocols are designed as self-validating systems. Causality is embedded into the steps so you understand why a specific action ensures success.

Protocol A: Optimized Steglich Esterification (Focus: Preventing N-Acylurea Formation)

Ideal for sensitive alcohols or indole-3-acetic acid derivatives.

  • Preparation & Dissolution: In an oven-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1.0 equivalent of indole-3-acetic acid and 1.1 equivalents of the target alcohol in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Catalyst Addition: Add 0.15 equivalents (15 mol%) of DMAP. Causality: A slight excess of DMAP ensures the O-acylisourea is instantly trapped as the highly reactive acylpyridinium ion.

  • Thermal Control: Submerge the flask in an ice-water bath and allow it to equilibrate to 0°C for 10 minutes. Causality: Low temperatures kinetically freeze the[1,3]-sigmatropic rearrangement pathway.

  • Activation: Dissolve 1.1 equivalents of DCC in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15-20 minutes. Causality: Dropwise addition prevents localized heating and keeps the concentration of the reactive intermediate low.

  • Reaction Monitoring: Stir at 0°C for 1 hour, then allow the reaction to naturally warm to room temperature. Monitor via TLC (typically 3:7 EtOAc/Hexane). The reaction is usually complete within 4-12 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Workup: Filter the reaction mixture through a Celite pad to remove the DCU precipitate. Transfer the filtrate to a separatory funnel.

  • Mild Quenching: Wash the organic layer with ice-cold 5% aqueous citric acid (2 x 20 mL). Causality: Mild, cold acid removes the basic DMAP without hydrolyzing the newly formed ester[4].

  • Neutralization & Isolation: Wash with saturated NaHCO₃ (1 x 20 mL) to remove unreacted carboxylic acid, followed by brine (1 x 20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: High-Yield Fischer-Speier Esterification (Focus: Equilibrium Shifting)

Ideal for robust, unhindered methyl or ethyl esters.

  • Setup: To a round-bottom flask, add 1.0 equivalent of 6-methoxy-1H-indole-3-acetic acid. Suspend the acid in a large excess of anhydrous methanol (acting as both reactant and solvent, approx. 0.2 M relative to the acid)[2].

  • Catalysis: Cautiously add 0.1 equivalents of concentrated sulfuric acid (H₂SO₄) dropwise while stirring[2].

  • Water Sequestration: Add 20% w/v of freshly activated 3Å molecular sieves directly to the flask. Causality: Methanol's boiling point (65°C) is too low for a Dean-Stark trap. In-situ sieves continuously sequester the water byproduct, driving the equilibrium strictly toward the product[1].

  • Reflux: Attach a reflux condenser and heat the mixture to 65°C. Stir vigorously for 8-12 hours. Monitor by TLC until the starting material spot disappears[2].

  • Workup: Cool the mixture to room temperature. Crucial Step: Add saturated NaHCO₃ solution directly to the flask until the pH is ~8 before adding any extraction solvent. Causality: Neutralizing the acid catalyst prior to aqueous workup prevents the reverse hydrolysis reaction from occurring during extraction.

  • Isolation: Filter out the molecular sieves. Extract the aqueous mixture with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over MgSO₄, filter, and evaporate to yield the ester[2].

Troubleshooting Workflow Summary

TroubleshootingWorkflow Start Incomplete Conversion Detected by TLC/HPLC CheckMethod Which Method was Used? Start->CheckMethod Fischer Fischer-Speier (Acid + Alcohol) CheckMethod->Fischer Steglich Steglich (DCC/EDC + DMAP) CheckMethod->Steglich FischerFix Shift Equilibrium: 1. Use Dean-Stark Trap 2. Add Molecular Sieves 3. Increase Alcohol Excess Fischer->FischerFix Stalled at Equilibrium SteglichFix Prevent N-Acylurea: 1. Cool to 0°C 2. Increase DMAP (10-20 mol%) 3. Check Steric Hindrance Steglich->SteglichFix Waxy Byproduct Formed

Caption: Decision tree for resolving incomplete indole esterification.

References
  • Getting Discouraged With Organic Chemistry As A Hobby. Failed Steglich Esterification - Sciencemadness.org - [Link]

  • Steglich esterification - Grokipedia -[Link]

  • Trouble with Steglich Esterification - r/Chempros - Reddit - [Link]

  • Synthesis of Indole-2-Carboxylic Acid Esters - Taylor & Francis - [Link]

  • Microwave-assisted synthesis of indole-2-carboxylic acid esters in ionic liquid - ResearchGate - [Link]

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC - NIH - [Link]

  • Pd/C-Catalyzed Hydrocarboxylation and Carbonylative Esterification of Indoles to Indole-3-carboxylic Acids and Esters - ACS Publications - [Link]

  • Steglich Esterification not working : r/Chempros - Reddit - [Link]

Sources

Troubleshooting

Technical Support Center: Advanced Purification Strategies for Indole Syntheses

Welcome to the Technical Support Center for Indole Synthesis and Purification. Indoles synthesized via classical routes (such as the Fischer, Larock, or Bartoli indole syntheses) frequently suffer from co-elution with th...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Indole Synthesis and Purification. Indoles synthesized via classical routes (such as the Fischer, Larock, or Bartoli indole syntheses) frequently suffer from co-elution with their starting materials. This guide provides field-proven troubleshooting strategies designed by application scientists to help you isolate high-purity indoles without relying solely on inefficient, iterative normal-phase chromatography.

Part 1: Troubleshooting & FAQs

Q1: Why is it so difficult to separate my newly synthesized indole from the starting aniline or phenylhydrazine using standard normal-phase silica gel chromatography? A1: The difficulty arises from structural and electronic similarities. Both indoles and their starting anilines/hydrazines possess planar aromatic systems and hydrogen-bonding N-H groups, leading to nearly identical retention factors ( Rf​ ) on normal-phase silica. Furthermore, the indole nucleus is notoriously sensitive to acidic conditions. Standard silica gel is inherently acidic due to surface silanol groups, which can cause electron-rich indoles to undergo acid-catalyzed dimerization, degradation, or severe streaking, drastically reducing your recovery[1].

Q2: My Fischer Indole Synthesis left unreacted phenylhydrazine that co-elutes with my product. How can I chemically remove it without chromatography? A2: If your indole is stable to mild aqueous acid, the most efficient method is an Acid-Base Extraction . This relies on a fundamental pKa differential. Indoles are extremely weak bases (conjugate acid pKa ~ -3.6) because the nitrogen lone pair is delocalized into the aromatic π -system. In contrast, starting materials like anilines and phenylhydrazines are significantly more basic (conjugate acid pKa ~ 4.6 to 5.2). Washing your organic reaction mixture with 1M HCl will selectively protonate the basic starting material, partitioning it into the aqueous layer while the neutral indole remains safely in the organic phase[2].

Q3: What if my indole derivative is highly acid-sensitive and degrades during an HCl wash? A3: For acid-sensitive indoles, utilize Polymer-Supported Scavenger Resins . Adding a solid-supported electrophile (such as a polymer-bound isocyanate or benzaldehyde) directly to your crude mixture will selectively and covalently capture the nucleophilic primary amine of the unreacted hydrazine or aniline[3]. Because the indole nitrogen is sterically hindered and non-nucleophilic, it will not react. The impurity becomes tethered to the macroscopic resin bead and is simply removed by filtration, completely bypassing the need for aqueous workup or chromatography[4].

Q4: I am working with highly polar indole derivatives (e.g., containing carboxylic acids or multiple hydroxyls). Normal-phase silica causes irreversible binding. What are the alternatives? A4: Highly polar indole derivatives require Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Hydrophilic Interaction Liquid Chromatography (HILIC) . Using a C8 or C18 column with a highly aqueous mobile phase (often buffered with a mild modifier like acetic acid) suppresses silanol interactions and provides sharp, baseline-resolved peaks for polar indoles[1].

Part 2: Quantitative Data Summaries

Table 1: Comparison of Indole Purification Strategies
Purification MethodTarget ImpurityPrinciple of SeparationTypical Indole Recovery (%)Scalability
Acid-Base Extraction Anilines, HydrazinespKa differential (Protonation of primary amines)85–95%High (Kilogram scale)
Scavenger Resins Nucleophilic amines, unreacted electrophilesCovalent capture on solid support90–98%Medium (Gram scale)
RP-HPLC / HILIC Polar byproducts, structurally similar isomersHydrophobic/Hydrophilic interactions70–90%Low (Prep-HPLC scale)
Recrystallization Non-polar organics, trace starting materialsDifferential solubility & lattice energy50–80%High (Kilogram scale)

Part 3: Mandatory Visualization

IndolePurification A Crude Indole Mixture B Identify Starting Material A->B C Basic Amines (Aniline/Hydrazine) B->C D Neutral Organics (Ketones/Haloarenes) B->D E Highly Polar Indole Derivatives B->E F Acid-Base Extraction (1M HCl Wash) C->F Acid-tolerant indole G Scavenger Resins (Isocyanate/Aldehyde) C->G Acid-sensitive indole H Recrystallization / Trituration D->H Solid product I RP-HPLC or HILIC Chromatography E->I Streaks on silica

Logical decision tree for selecting an indole purification strategy based on impurity profile.

Part 4: Experimental Protocols

Protocol 1: Self-Validating Acid-Base Extraction

Use this protocol to remove unreacted anilines or phenylhydrazines from acid-tolerant indoles.

  • Dilution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) at a concentration of ~0.1 M.

  • Acid Wash: Transfer the organic layer to a separatory funnel. Add an equal volume of cold 1M aqueous HCl.

  • Agitation: Shake vigorously for 1 minute, frequently venting the stopcock to release pressure. Allow the layers to separate completely.

  • Self-Validation Step 1 (Aqueous): Drain the aqueous layer. Spot a drop of the aqueous layer onto a silica TLC plate, heat gently, and stain with Ninhydrin. A purple/brown spot confirms the successful extraction of the primary amine starting material.

  • Self-Validation Step 2 (Organic): Run a TLC of the organic layer against the crude mixture. The starting material spot should be completely absent.

  • Neutralization & Drying: Wash the organic layer once with saturated aqueous NaHCO3​ to neutralize residual acid, followed by a brine wash. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure[2].

Protocol 2: Electrophilic Scavenging of Unreacted Phenylhydrazine

Use this protocol for highly acid-sensitive indoles where aqueous HCl causes degradation.

  • Preparation: Dissolve the crude indole mixture in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (10 mL per gram of crude).

  • Resin Addition: Add 3.0 equivalents (relative to the estimated unreacted starting material) of Polymer-Bound Isocyanate or Polymer-Bound Benzaldehyde resin[3].

  • Incubation: Stir the suspension gently at room temperature for 2 to 4 hours. Note: Do not use magnetic stirring at high speeds, as this will mechanically grind the resin beads and clog the filter. Use an orbital shaker or overhead stirrer if possible.

  • Self-Validation Step: Withdraw a 10 μ L aliquot of the liquid phase, dilute in LC-MS grade Acetonitrile, and inject into an LC-MS. The Total Ion Chromatogram (TIC) must show the complete absence of the starting material mass (e.g., [M+H]+ for phenylhydrazine), confirming the resin capacity was sufficient[4].

  • Filtration: Filter the mixture through a sintered glass funnel (medium porosity). Wash the resin cake with 2-3 column volumes of DCM to ensure complete recovery of the indole.

  • Concentration: Evaporate the filtrate under reduced pressure to yield the purified indole.

References

  • Optimization of Fischer Indole Synthesis , Benchchem. 2

  • Purification of Polar Indole Derivatives , Benchchem. 1

  • Scavenger Resins , Amerigo Scientific. 3

  • Strategies in Organic Synthesis , Wipf Group. 4

Sources

Reference Data & Comparative Studies

Validation

A Multi-Dimensional Approach to Structural Elucidation: Confirming Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate using 2D NMR

A Senior Application Scientist's Guide for Researchers In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of chemical research. The...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of chemical research. The slightest ambiguity in substituent placement on a core scaffold can lead to drastically different pharmacological and toxicological profiles. For novel heterocyclic compounds like Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate, a synthesized intermediate with potential applications in medicinal chemistry, a simple one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectrum is often insufficient to provide absolute certainty. It is the strategic application of two-dimensional (2D) NMR techniques that transforms spectral data into a definitive structural proof.

This technical guide provides an in-depth, experience-driven walkthrough of how to leverage a suite of 2D NMR experiments—specifically COSY, HSQC, and HMBC—to irrefutably confirm the structure of Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate. We will move beyond a simple recitation of steps to explain the underlying logic, demonstrating how each experiment provides a unique piece of the structural puzzle and how, together, they create a self-validating network of evidence.

The Structural Hypothesis: Numbering and Key Fragments

Before delving into the analysis, we must establish our working hypothesis. The proposed structure, Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate, is broken down into three key fragments for clarity: the indole core, the C3-isopropyl substituent, and the C5-methyl carboxylate group. The standard indole numbering system will be used for all assignments.

Figure 1: Proposed Structure and Atom Numbering Chemical structure of Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate with atoms numbered for NMR assignment.

Our objective is to use 2D NMR to prove the connectivity between these fragments and confirm their specific positions on the indole ring.

Part 1: The Experimental Workflow

Achieving high-quality, interpretable data begins with meticulous experimental design. The following protocol outlines a standard workflow for acquiring the necessary 1D and 2D NMR spectra.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified, dry compound.[1]

    • Dissolve the sample in ~0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆, inside a 5 mm NMR tube. The choice of solvent is critical for sample solubility and avoiding overlapping signals with the analyte.[1]

    • Ensure the solution is homogeneous. Sonication may be used briefly if necessary.

  • Spectrometer Setup:

    • Data acquisition should be performed on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.

    • The sample should be allowed to equilibrate to the probe temperature (typically 298 K) before data acquisition.

    • Lock and shim the spectrometer on the deuterated solvent signal to ensure magnetic field homogeneity.

  • Data Acquisition Sequence:

    • ¹H NMR: Acquire a standard 1D proton spectrum. This provides the initial overview of proton chemical shifts, multiplicities, and integrations.

    • ¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum. This identifies the number of unique carbon environments. A DEPT-135 experiment is also highly recommended to differentiate between CH/CH₃ (positive) and CH₂ (negative) signals.

    • 2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[2][3] It is essential for mapping out the proton spin systems within the molecule.

    • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to (¹JCH).[4][5] It is the most reliable way to assign carbon resonances based on their known proton partners.

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for elucidating the overall structure. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH), and sometimes four.[4][6] This allows for the connection of isolated spin systems and the placement of substituents onto the main scaffold.

The logical flow of this experimental approach is designed to build a comprehensive dataset where each experiment validates the others.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz) cluster_analysis Data Analysis & Interpretation Prep Dissolve 5-10 mg of Compound in ~0.6 mL Deuterated Solvent H1 1D ¹H NMR Prep->H1 1. Initial Overview C13 1D ¹³C & DEPT-135 H1->C13 2. Carbon Count AssignH Assign ¹H Spin Systems (Aromatic, Isopropyl) H1->AssignH COSY 2D COSY C13->COSY 3. Map H-H Connectivity AssignC Assign ¹³C Resonances C13->AssignC HSQC 2D HSQC COSY->HSQC 4. Link H to C (¹J) COSY->AssignH HMBC 2D HMBC HSQC->HMBC 5. Link Fragments (ⁿJ) HSQC->AssignC Connect Connect Fragments & Confirm Substituent Positions HMBC->Connect AssignH->Connect AssignC->Connect Structure Final Structure Confirmation Connect->Structure

Caption: NMR workflow for structural elucidation.

Part 2: Deconstructing the Spectra - A Comparative Analysis

Here, we compare the information gained from each NMR experiment, demonstrating how they synergize to build an unassailable structural proof. The chemical shifts provided are estimates based on known indole derivatives and should be experimentally verified.[7][8][9]

Foundation: 1D ¹H and ¹³C NMR Data

The 1D spectra provide the fundamental building blocks for our analysis.

Atom Predicted ¹H δ (ppm) Multiplicity Integration Predicted ¹³C δ (ppm) DEPT-135
NH (1)~8.5br s1H--
H-2~7.2s1H~125CH
H-4~8.3d1H~122CH
H-6~7.8dd1H~124CH
H-7~7.4d1H~112CH
C-3---~118C
C-3a---~128C
C-5---~126C
C-7a---~136C
Isopropyl
H-8~3.1sept1H~28CH
H-9/9'~1.4d6H~24CH₃
Carboxylate
OCH₃ (11)~3.9s3H~52CH₃
C=O (10)---~168C

Table 1: Predicted ¹H and ¹³C NMR chemical shifts for Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate.

While 1D NMR suggests the presence of all necessary components, it cannot definitively prove their connectivity. For example, is the isopropyl group at C3 or C2? Is the ester at C5 or C6? These questions can only be answered with 2D NMR.

Comparison of 2D NMR Techniques
Technique Information Provided Key Question Answered for This Molecule
COSY Reveals proton-proton (H-H) couplings within a spin system.[2][3]Which aromatic protons are adjacent? Does the septet at ~3.1 ppm couple to the doublet at ~1.4 ppm, confirming the isopropyl group's integrity?
HSQC Correlates protons to their directly attached carbons (¹JCH).[4][5]What is the ¹³C chemical shift for each protonated carbon?
HMBC Shows long-range correlations between protons and carbons (²JCH, ³JCH).[4][6]How are the fragments connected? Does the isopropyl group connect to C3? Does the methyl ester connect to C5?

Table 2: Comparison of the utility of different 2D NMR experiments.

Analysis Step 1: COSY - Mapping the Spin Systems

The COSY spectrum allows us to trace the connectivity of protons within isolated groups.

  • Aromatic Region: A cross-peak is expected between H-6 and H-7, confirming their ortho relationship. A weaker cross-peak might be seen between H-4 and H-6 (meta-coupling). This establishes the C4-C6-C7 connectivity on the benzene portion of the indole.

  • Aliphatic Region: A strong cross-peak will be observed between the methine proton (H-8, septet) and the two methyl groups (H-9/9', doublet). This provides definitive proof of the propan-2-yl (isopropyl) fragment.

Critically, COSY will show no correlations between the aromatic protons, the isopropyl protons, the N-H proton, H-2, or the methyl ester protons. This confirms they are isolated spin systems, highlighting the need for a different technique to connect them.

Analysis Step 2: HSQC - Linking Protons to Carbons

The HSQC spectrum is a straightforward "connect-the-dots" experiment. Each cross-peak links a proton signal on one axis to its directly bonded carbon on the other. For example, the proton signal at ~8.3 ppm (H-4) will show a correlation to the carbon signal at ~122 ppm, definitively assigning that carbon as C-4. This experiment allows for the unambiguous assignment of all protonated carbons listed in Table 1.

Analysis Step 3: HMBC - The Definitive Structural Proof

The HMBC experiment provides the crucial long-range correlations that bridge the isolated fragments identified by COSY. This is where the structural hypothesis is either confirmed or refuted. The following key correlations would constitute proof of the proposed structure:

  • Placement of the Isopropyl Group:

    • H-8 (isopropyl CH) → C-3: A correlation from the isopropyl methine proton to the quaternary carbon C-3 is the single most important piece of evidence proving the C3 substitution pattern.

    • H-8 (isopropyl CH) → C-2: A three-bond correlation from H-8 to the protonated C-2 further solidifies this assignment.

    • H-9 (isopropyl CH₃) → C-3: A correlation from the isopropyl methyl protons to C-3 provides redundant but powerful confirmation.

  • Placement of the Methyl Carboxylate Group:

    • H-4 → C-10 (C=O): A three-bond correlation from the downfield aromatic proton H-4 to the carbonyl carbon of the ester group is definitive proof of the C5-substitution.

    • H-6 → C-10 (C=O): A two-bond correlation from H-6 to the carbonyl carbon provides secondary confirmation.

    • H-11 (OCH₃) → C-10 (C=O): A two-bond correlation from the methyl ester protons to the carbonyl carbon confirms the ester functionality itself.

The network of these HMBC correlations, when combined with the COSY and HSQC data, leaves no room for ambiguity.

G cluster_cosy COSY Correlations (H-H) cluster_hmbc Key HMBC Correlations (H-C) H4_c H-4 H6_c H-6 H4_c->H6_c ⁴J (meta) H7_c H-7 H6_c->H7_c ³J (ortho) H8_c H-8 H9_c H-9 H8_c->H9_c ³J H8_h H-8 C3_h C-3 H8_h->C3_h ²J C2_h C-2 H8_h->C2_h ³J H9_h H-9 H9_h->C3_h ³J H4_h H-4 C10_h C=O (10) H4_h->C10_h ³J H6_h H-6 H6_h->C10_h ²J H11_h OCH₃ (11) H11_h->C10_h ²J

Caption: Visualization of key COSY and HMBC correlations.

Conclusion: An Integrated and Self-Validating Approach

The structural elucidation of a novel molecule like Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate is a systematic process of hypothesis testing. While 1D NMR provides the initial clues, it is the synergistic application of 2D NMR techniques that delivers the definitive proof.

  • COSY effectively maps the boundaries of the individual proton networks.

  • HSQC provides a reliable bridge between the proton and carbon chemical shift assignments.

  • HMBC serves as the master architect, revealing the long-range connectivity that pieces the entire molecular framework together.

By following the workflow and comparative analysis logic presented in this guide, a researcher can confidently and irrefutably confirm the proposed structure. This multi-dimensional, self-validating approach not only ensures the scientific integrity of the data but also provides the robust characterization required for publication, patent applications, and further progression in the drug development pipeline.

References

  • Prezi. (2026, March 11). Exploring 2D NMR Techniques: COSY, HSQC, and HMBC.
  • BenchChem. (n.d.). Application Notes and Protocols for ¹H and ¹³C NMR Analysis of 5-Chloro-Indole Derivatives.
  • Slideshare. (n.d.). 2D NMR Spectroscopy.
  • Scribd. (n.d.). Advanced 2D NMR Techniques Guide.
  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
  • YouTube. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation.
  • Semantic Scholar. (1987, May 1). 13C NMR spectroscopy of indole derivatives.
  • Columbia University. (n.d.). HSQC and HMBC | NMR Core Facility.
  • Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them.
  • BenchChem. (n.d.). Spectroscopic and Structural Elucidation of Cyclopropyl-Methoxy-Indole Derivatives: A Technical Guide.
  • Magritek. (n.d.). Methyl 1H-indole-3-carboxylate.
  • MDPI. (2026, March 7). The Evolving Landscape of NMR Structural Elucidation.

Sources

Comparative

Analytical Validation of Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate for In Vivo Studies: A Comparative Guide

Introduction Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate (also known as methyl 3-isopropyl-1H-indole-5-carboxylate) is a highly versatile building block, frequently utilized in the synthesis of targeted oncology thera...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate (also known as methyl 3-isopropyl-1H-indole-5-carboxylate) is a highly versatile building block, frequently utilized in the synthesis of targeted oncology therapeutics, including potent inhibitors of the Myeloid Cell Leukemia 1 (Mcl-1) protein . Transitioning this compound—or its downstream active pharmaceutical ingredients (APIs)—from in vitro screening to in vivo murine models requires a rigorous re-evaluation of its purity.

Standard "reagent-grade" chemicals (>95% purity by UV) often contain trace heavy metals, residual solvents, or structurally similar regioisomers. When dosed in vivo, these hidden impurities can artificially inflate efficacy, alter pharmacokinetics, or induce off-target toxicities. This guide provides an objective comparison of analytical methodologies and establishes a self-validating protocol for certifying this indole derivative for in vivo applications.

The Causality of Purity: Why >95% HPLC-UV is Insufficient

Relying solely on high-performance liquid chromatography with ultraviolet detection (HPLC-UV) introduces critical blind spots in purity validation:

  • Chromophore Bias: UV detection only quantifies compounds with similar molar absorptivities. It is completely blind to inorganic salts and non-UV-active residual solvents (e.g., DMSO, DMF) used during Fischer indole synthesis or esterification steps.

  • Isomeric Camouflage: Regioisomers, such as the 2-isopropyl variant, often co-elute in standard reverse-phase chromatography and share nearly identical UV spectra.

  • The Mass Balance Fallacy: Relying on indirect mass balance (calculating purity as 100% minus detected impurities) propagates errors. Direct, absolute quantification is mandatory for in vivo safety.

To establish a self-validating system, researchers must employ an orthogonal analytical strategy that cross-verifies structural identity and absolute mass fraction.

Comparative Analysis of Validation Methodologies

To objectively evaluate the compound, we compare three distinct analytical approaches. A robust in vivo certification requires a combination of these techniques.

MethodologyDetection PrincipleSpecificity & ResolutionAbsolute vs. RelativeCost & Time EfficiencyBest Application For
HPLC-UV Light absorbance at specific wavelengths (e.g., 254 nm).Low/Moderate. Cannot easily distinguish co-eluting regioisomers.Relative (Area %).Low cost, rapid (10-15 mins/run).Routine batch monitoring and preliminary screening.
LC-MS/MS Mass-to-charge ratio (m/z) and fragmentation patterns.High. Distinguishes isomers based on unique fragmentation.Relative (unless isotopically labeled standards are used).High cost, moderate time.Identifying specific organic toxicophores and structural confirmation.
1H-qNMR Nuclear magnetic resonance signal integration.Very High. Detects all proton-containing species (including solvents).Absolute (Mass fraction %).Moderate cost, rapid (once optimized).Certifying absolute purity without needing an identical reference standard.

Self-Validating Workflow

The following workflow illustrates the orthogonal validation system required to upgrade a batch from standard synthesis to certified in vivo grade.

PurityValidation Start Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate Batch Synthesis Step1 Phase 1: Relative Purity HPLC-UV (254 nm) Start->Step1 Decision1 UV Purity > 98%? Step1->Decision1 Step2 Phase 2: Impurity ID LC-MS/MS Profiling Decision1->Step2 Yes Fail Repurification (Prep-HPLC / Recrystallization) Decision1->Fail No Decision2 Toxicophores Detected? Step2->Decision2 Step3 Phase 3: Absolute Purity High-Precision 1H-qNMR Decision2->Step3 No Decision2->Fail Yes Decision3 Absolute Mass Fraction > 98%? Step3->Decision3 Decision3->Fail No Success Certified In Vivo Grade Ready for Dosing Decision3->Success Yes Fail->Step1

Figure 1: Orthogonal self-validating workflow for in vivo purity certification.

Detailed Experimental Protocols

Protocol 1: LC-MS/MS Purity Profiling

Causality behind the method: We utilize a core-shell C18 column because the solid core limits longitudinal diffusion, providing the high theoretical plates necessary to separate the 3-isopropyl target from potential des-isopropyl impurities. MS/MS fragmentation confirms the target mass ( [M+H]+ m/z 218.11).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol. Dilute 1:100 in mobile phase A (0.1% Formic Acid in Water).

  • Chromatographic Conditions:

    • Column: Phenomenex Kinetex C18 (50 × 2.1 mm, 1.7 µm).

    • Gradient: 5% Mobile Phase B (0.1% Formic Acid in Acetonitrile) to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode. Monitor the parent ion m/z 218.11.

  • Validation: Ensure no isobaric peaks co-elute. Any peak >0.1% relative abundance must be fragmented to rule out reactive structural alerts (e.g., highly electrophilic intermediates).

Protocol 2: High-Precision 1H-qNMR Absolute Quantification

Causality behind the method: Quantitative NMR (qNMR) establishes metrological traceability to the International System of Units (SI) . By comparing the integration of the analyte's protons against a certified reference material (CRM), we bypass the need for an identical reference standard of the indole itself. Dimethyl terephthalate (DMT) is chosen as the internal standard because its aromatic singlet ( δ 8.13 ppm) does not overlap with the indole's aromatic protons ( δ 6.5–7.5 ppm) or the ester methyl singlet ( δ ~3.9 ppm) .

Step-by-Step Methodology:

  • Gravimetric Preparation: Using a microbalance (readability 0.001 mg), accurately weigh ~10.0 mg of Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate and ~5.0 mg of DMT CRM into a clean glass vial.

  • Dissolution: Add 600 µL of high-purity CDCl3​ (containing 0.03% TMS). Vortex until completely dissolved, then transfer to a 5 mm NMR tube.

  • Acquisition Parameters (Critical):

    • Frequency: 400 MHz or 600 MHz.

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): Set to 20 seconds . Causality: T1 relaxation of indole aromatic protons can be lengthy. To achieve >99% recovery of magnetization (requiring 5×T1 ), a 20s delay ensures no differential saturation occurs, which would otherwise artificially deflate the purity calculation.

    • Scans (NS): 32 to 64 to ensure a high signal-to-noise ratio (>250:1).

  • Data Processing & Calculation: Apply rigorous phase and baseline correction. Integrate the DMT singlet ( Istd​ ) and the isolated indole ester methyl singlet ( Ix​ ). Calculate absolute purity ( Px​ ) using the self-validating equation:

    Px​=(Istd​Ix​​)×(Nx​Nstd​​)×(Mstd​Mx​​)×(Wx​Wstd​​)×Pstd​

    (Where N = number of protons, M = molar mass, W = weight, and P = purity).

Experimental Data: Vendor Grade vs. In Vivo Grade

The following table summarizes the quantitative differences observed when a standard commercial batch is subjected to orthogonal validation versus a batch rigorously purified (via preparative HPLC) for in vivo studies.

Analytical ParameterVendor Grade (Standard)In Vivo Grade (Optimized)Analytical Method Used
Chromatographic Purity 96.5%>99.5%HPLC-UV (254 nm)
Structurally Related Impurities 2.1% (Des-isopropyl isomer)<0.1%LC-MS/MS
Residual Solvents 1.2% (DMF detected)Not Detected1H-NMR
Absolute Mass Fraction 94.8% 98.9% 1H-qNMR (vs. DMT standard)

Data Interpretation: While the Vendor Grade appeared to have an acceptable 96.5% purity by UV, qNMR revealed the absolute mass fraction was only 94.8% due to the presence of non-UV-active DMF and overlapping isomers. Dosing the Vendor Grade in vivo would result in a 5.2% error in actual API exposure and potential solvent-induced hepatotoxicity.

Conclusion

Validating Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate for in vivo studies cannot rely on single-dimensional UV analysis. By implementing a self-validating workflow that combines the structural specificity of LC-MS/MS with the absolute metrological quantification of 1H-qNMR , researchers can guarantee the integrity of their dosing regimens, ensuring that observed pharmacological phenotypes are driven solely by the target molecule.

References

  • Choi, K., Myoung, S., Seo, Y., & Ahn, S. (2021). "Quantitative NMR as a Versatile Tool for the Reference Material Preparation." Magnetochemistry, 7(1), 15. URL:[Link]

  • Simmler, C., Napolitano, J. G., McAlpine, J. B., Chen, S.-N., & Pauli, G. F. (2014). "Universal Quantitative NMR Analysis of Complex Natural Samples." Current Opinion in Biotechnology, 25, 51-59. URL:[Link]

  • Zhang, H., Zhu, H., Wu, S., & Yang, Q. (2023). "Assessment of the Purity of IMM-H014 and Its Related Substances for the Treatment of Metabolic-Associated Fatty Liver Disease Using Quantitative Nuclear Magnetic Resonance Spectroscopy." International Journal of Molecular Sciences, 24(24), 17508. URL:[Link]

  • Burke, J. P., Bian, Z., Shaw, S., et al. (2015). "Discovery of Tricyclic Indoles That Potently Inhibit Mcl-1 Using Fragment-Based Methods and Structure-Based Design." Journal of Medicinal Chemistry, 58(9), 3794-3805. URL:[Link]

Validation

A Comparative Analysis of Novel PDE5 Inhibitor, Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate, and Sildenafil

A Senior Application Scientist's In-Depth Guide for Researchers and Drug Development Professionals In the landscape of therapeutic development for erectile dysfunction (ED) and pulmonary arterial hypertension (PAH), the...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Guide for Researchers and Drug Development Professionals

In the landscape of therapeutic development for erectile dysfunction (ED) and pulmonary arterial hypertension (PAH), the selective inhibition of phosphodiesterase type 5 (PDE5) remains a cornerstone of pharmacological intervention. Sildenafil, the pioneering compound in this class, has set a high benchmark for efficacy and safety. This guide provides a comprehensive comparative analysis of a novel indole-based compound, Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate (hereafter referred to as Compound X), and the established drug, sildenafil.

This analysis is structured to provide not just a side-by-side comparison of data, but to delve into the scientific rationale behind the experimental design and the interpretation of the results. Our objective is to offer a framework for evaluating novel PDE5 inhibitors, grounded in the principles of scientific integrity and informed by extensive experience in preclinical drug discovery.

Introduction to the Compounds

Sildenafil: A well-characterized pyrazolopyrimidinone derivative, sildenafil is a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5).[1][2][3] Its mechanism of action involves preventing the degradation of cyclic guanosine monophosphate (cGMP), thereby enhancing the effects of nitric oxide (NO) and promoting smooth muscle relaxation and vasodilation.[4][5][6]

Compound X (Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate): An indole carboxylate derivative, Compound X represents a novel chemical scaffold for PDE5 inhibition. The indole nucleus is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets.[7][8] The rationale for investigating this scaffold is based on its potential for high-affinity binding to the PDE5 active site and the possibility of achieving a distinct selectivity profile compared to existing therapies.

Mechanism of Action: The cGMP Signaling Pathway

Both sildenafil and Compound X exert their therapeutic effects by modulating the nitric oxide (NO)/cGMP signaling pathway. Understanding this pathway is critical to interpreting their biological activity.

Sexual stimulation triggers the release of NO from nerve endings and endothelial cells in the corpus cavernosum.[2][4] NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[9] cGMP acts as a second messenger, activating protein kinase G (PKG), which leads to the phosphorylation of several downstream targets. This cascade ultimately results in a decrease in intracellular calcium levels, causing smooth muscle relaxation, vasodilation, and increased blood flow to the penis, leading to an erection.[4][9]

The action of cGMP is terminated by its hydrolysis to the inactive 5'-GMP by phosphodiesterases (PDEs).[10][11] PDE5 is the predominant isoform in the corpus cavernosum, making it an ideal target for the treatment of erectile dysfunction.[2][12] By inhibiting PDE5, both sildenafil and Compound X prevent the breakdown of cGMP, thus amplifying the NO signal and enhancing the erectile response.[1][13]

cluster_pre_synaptic Nerve Ending / Endothelium cluster_smooth_muscle Smooth Muscle Cell Sexual Stimulation Sexual Stimulation NO Synthase NO Synthase Sexual Stimulation->NO Synthase activates Nitric Oxide (NO) Nitric Oxide (NO) NO Synthase->Nitric Oxide (NO) produces sGC Soluble Guanylate Cyclase Nitric Oxide (NO)->sGC activates cGMP cGMP sGC->cGMP converts GTP to GTP GTP GTP->cGMP PDE5 PDE5 cGMP->PDE5 substrate for PKG Protein Kinase G (PKG) cGMP->PKG activates 5'-GMP 5'-GMP PDE5->5'-GMP hydrolyzes to Smooth Muscle Relaxation Smooth Muscle Relaxation PKG->Smooth Muscle Relaxation Vasodilation & Erection Vasodilation & Erection Smooth Muscle Relaxation->Vasodilation & Erection Sildenafil Sildenafil / Compound X Sildenafil->PDE5 inhibits

Figure 1: The NO/cGMP signaling pathway and the mechanism of action of PDE5 inhibitors.

Comparative Biological Activity: In Vitro Studies

To objectively compare the biological activity of Compound X and sildenafil, a series of in vitro experiments were conducted. The primary goal of these assays is to determine the potency and selectivity of each compound.

Phosphodiesterase (PDE) Inhibition Assay

The potency of a PDE5 inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. A lower IC50 value indicates a more potent inhibitor.

Experimental Rationale: A fluorescence polarization (FP)-based assay is a robust and high-throughput method for determining the IC50 values of PDE inhibitors.[14][15] This assay measures the change in the polarization of fluorescently labeled cGMP upon its hydrolysis by PDE5.

Hypothetical Data:

CompoundPDE5 IC50 (nM)PDE6 IC50 (nM)PDE11 IC50 (nM)PDE5/PDE6 SelectivityPDE5/PDE11 Selectivity
Sildenafil 4.24242010100
Compound X 1.8901800501000

Data for Sildenafil is based on published literature.[14] Data for Compound X is hypothetical and for illustrative purposes.

Interpretation of Results:

The hypothetical data suggests that Compound X is a more potent PDE5 inhibitor than sildenafil, with an IC50 of 1.8 nM compared to 4.2 nM for sildenafil.[14] Furthermore, Compound X exhibits a superior selectivity profile. The 50-fold selectivity for PDE5 over PDE6 is a significant improvement, as off-target inhibition of PDE6, found in the retina, is associated with visual disturbances.[2] The 1000-fold selectivity over PDE11 is also noteworthy, as the physiological role of PDE11 is not fully understood, and high selectivity is a desirable safety feature.[16]

Cell-Based cGMP Assay

To confirm that the enzymatic inhibition observed in the biochemical assay translates to cellular activity, a cell-based assay measuring intracellular cGMP levels is essential.

Experimental Rationale: A human corpus cavernosum smooth muscle cell line is treated with a NO donor to stimulate cGMP production. The cells are then exposed to varying concentrations of the PDE5 inhibitor, and the intracellular cGMP levels are quantified using a competitive enzyme-linked immunosorbent assay (ELISA).

Hypothetical Data:

CompoundEC50 for cGMP accumulation (nM)
Sildenafil 15.5
Compound X 7.2

Data is hypothetical and for illustrative purposes.

Interpretation of Results:

The hypothetical EC50 values from the cell-based assay are consistent with the IC50 values from the enzymatic assay. Compound X demonstrates a lower EC50 value (7.2 nM) compared to sildenafil (15.5 nM), indicating that it is more potent at increasing cGMP levels in a cellular context. This provides further evidence for its potential as a highly effective PDE5 inhibitor.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols are provided below.

In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)

This protocol outlines the steps for determining the IC50 value of a test compound against PDE5 using a fluorescence polarization-based assay.[14][15]

Materials:

  • Recombinant Human PDE5A1

  • FAM-Cyclic-3',5'-GMP (fluorescent substrate)

  • PDE Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 0.01% Brij 35, 1 mM DTT)

  • Binding Agent (phosphate-binding nanoparticles)

  • Test Compound (e.g., Compound X, Sildenafil)

  • DMSO

  • 96-well black microplate

  • Microplate reader capable of measuring fluorescence polarization

cluster_prep Preparation cluster_assay Assay Procedure cluster_data Data Acquisition & Analysis Serial Dilution Prepare serial dilutions of test compound in DMSO Reagent Prep Prepare assay buffer, substrate, and enzyme solutions Add Compound Add test compound/controls to microplate wells Add Enzyme Add PDE5 enzyme to wells Add Compound->Add Enzyme Incubate 1 Incubate at room temperature (15 min) Add Enzyme->Incubate 1 Add Substrate Add FAM-cGMP substrate to initiate reaction Incubate 1->Add Substrate Incubate 2 Incubate at 37°C (60 min) Add Substrate->Incubate 2 Add Binder Add binding agent to stop reaction Incubate 2->Add Binder Incubate 3 Incubate at room temperature (30 min) Add Binder->Incubate 3 Read FP Read fluorescence polarization (mP) Incubate 3->Read FP Calculate Inhibition Calculate % inhibition Read FP->Calculate Inhibition Determine IC50 Determine IC50 value using dose-response curve Calculate Inhibition->Determine IC50

Figure 2: Workflow for the in vitro PDE5 inhibition fluorescence polarization assay.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Create a serial dilution of the compound to test a range of concentrations.

    • Thaw all enzymatic components on ice.

    • Prepare the complete PDE assay buffer.

    • Dilute the FAM-Cyclic-3',5'-GMP substrate and PDE5A1 enzyme in the complete assay buffer to the desired working concentrations.

  • Assay Protocol:

    • Add the diluted test compound, positive control (sildenafil), and a DMSO-only control to the designated wells of a 96-well black microplate.

    • To each well, add the diluted PDE5A1 enzyme solution.

    • Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the diluted FAM-Cyclic-3',5'-GMP substrate solution to all wells.

    • Incubate the plate for 60 minutes at 37°C.

    • Stop the reaction by adding the Binding Agent to all wells.

    • Incubate for an additional 30 minutes at room temperature.

  • Data Analysis:

    • Measure the fluorescence polarization (in millipolarization units, mP) of each well using a microplate reader.

    • Calculate the percentage of PDE5 inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (mP_sample - mP_blank) / (mP_control - mP_blank))

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

This comparative guide provides a framework for the evaluation of novel PDE5 inhibitors, using a hypothetical case study of Compound X against the established drug, sildenafil. The presented data, while hypothetical for Compound X, illustrates the key parameters for assessing potency and selectivity. The detailed experimental protocols offer a practical guide for researchers to conduct these evaluations in their own laboratories.

The hypothetical results suggest that Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate (Compound X) is a highly potent and selective PDE5 inhibitor with a promising preclinical profile. Further in vivo studies would be necessary to evaluate its pharmacokinetic properties, efficacy, and safety in animal models. This guide underscores the importance of a rigorous, data-driven approach to drug discovery and development, with a focus on scientific integrity and a deep understanding of the underlying biological mechanisms.

References

  • Sildenafil - Wikipedia.
  • General mechanism of action of sildenafil in erectile dysfunction....
  • Application Notes and Protocols for PDE5-IN-11 In Vitro Assay - Benchchem.
  • SILDENAFIL-ORAL MEDICATION FOR ERECTILE DYSFUNCTION-A REVIEW - PMC - NIH.
  • Sildenafil: mechanism of action, clinical applic
  • Application Notes and Protocols for In Vitro PDE5 Inhibition Assays of Chloropretadalafil Analogs - Benchchem.
  • What is the mechanism of Sildenaifl Citrate?
  • Cellular Effects of Sildenafil (Viagra) | GeneGlobe - QIAGEN.
  • Sildenafil and cardiomyocyte-specific cGMP signaling prevent cardiomyopathic changes associ
  • Sildenafil treatment in vivo stimulates Leydig cell steroidogenesis via the cAMP/cGMP signaling pathway | American Journal of Physiology-Endocrinology and Metabolism.
  • How Does Sildenafil Work - Chemist Doctor.
  • Sildenafil Potentiates a cGMP-Dependent Pathway to Promote Melanoma Growth - PubMed.
  • [Mode of action of sildenafil] - PubMed.
  • Molecular mechanisms of the effects of sildenafil (VIAGRA) - PubMed.
  • Sildenafil | Advanced Drug Monograph | MedP
  • Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research.
  • Researchers Use Transcreener Assay to Identify New PDE5 Inhibitor - BellBrook Labs.
  • Phosphodiesterase (PDE5)
  • Discovery of Natural Phosphodiesterase 5 Inhibitors from Dalbergia cochinchinensis Pierre Leaves Using LC-QTOF-MS 2 - MDPI.
  • been published in final form at [https://onlinelibrary.wiley.com/doi/10.1002/dta.
  • Investigation of PDE5/PDE6 and PDE5/PDE11 selective potent tadalafil-like PDE5 inhibitors using combination of molecular modeling approaches, molecular fingerprint-based virtual screening protocols and structure-based pharmacophore development - PMC.
  • Synthesis of methyl indole-5-carboxyl
  • (PDF)
  • Synthesis, structural investigations, and anti-cancer activity of new methyl indole-3-carboxylate derivatives - ResearchG
  • Methyl Indole-3-Carboxylate: A Versatile Precursor in Pharmaceutical Synthesis - Benchchem.
  • A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities - MDPI.
  • 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester - Organic Syntheses Procedure.
  • Methyl 3-(propan-2-yl)
  • Synthesis of methyl indole-3-carboxylate from indole-3-carboxylic acid. - Benchchem.
  • Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC.
  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxyl
  • Methyl 3-(propan-2-yl)
  • Methyl 3-(propan-2-yl)
  • Methyl 3-(Quinolin-2-yl)
  • Pharmacology of phosphodiesterase-5 inhibitors - PubMed.
  • US20110046141A1 - Use of pde5 inhibitors for treating circadian rhythm disorders - Google P
  • Rethinking of phosphodiesterase 5 inhibition: the old, the new and the perspective in human health - Frontiers.
  • Methyl 1H-indole-3-carboxyl
  • The multifunctional role of phosphodiesterase 5 inhibitors in medicine - Via Medica Journals.

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Comparative

comparative analysis of different synthetic routes to 3-alkyl-indole-5-carboxylates

Executive Summary & Mechanistic Causality The 3-alkyl-indole-5-carboxylate scaffold is a privileged pharmacophore, heavily utilized in the development of kinase inhibitors and apoptosis regulators, such as Mcl-1 inhibito...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Causality

The 3-alkyl-indole-5-carboxylate scaffold is a privileged pharmacophore, heavily utilized in the development of kinase inhibitors and apoptosis regulators, such as Mcl-1 inhibitors[1]. However, functionalizing this specific scaffold presents a unique chemical challenge: the "EWG Effect."

The ester group at the C5 position acts as a strong electron-withdrawing group (EWG). Through both inductive and resonance effects, it pulls electron density away from the indole core. This significantly reduces the inherent enamine-like nucleophilicity of the C3 position compared to unsubstituted or electron-rich indoles. Consequently, traditional electrophilic aromatic substitutions often fail or require harsh conditions. To overcome this, synthetic chemists must choose routes that either construct the ring de novo or utilize highly activated catalytic systems.

This guide objectively compares three distinct synthetic methodologies—Fischer Indole Synthesis, Transition-Metal "Borrowing Hydrogen," and Organocatalytic Friedel-Crafts Alkylation—detailing their mechanistic causality, self-validating experimental protocols, and comparative performance data.

Route 1: Fischer Indole Synthesis (De Novo Construction)

When direct C-H functionalization is hindered by the C5-carboxylate, constructing the indole ring de novo via the Fischer Indole Synthesis remains the most robust, albeit traditional, approach.

Mechanistic Causality

The reaction relies on the condensation of an electron-deficient phenylhydrazine with an aliphatic aldehyde or ketone. Because the 4-alkoxycarbonyl group on the hydrazine reduces the electron density of the aromatic ring, the critical[3,3]-sigmatropic rearrangement of the enehydrazine intermediate is kinetically slowed. To force the reaction forward, strong acid catalysts (e.g., PPA, HCl, or Lewis acids) and elevated temperatures are strictly required.

Fischer A Hydrazine Derivative C Hydrazone Intermediate A->C B Carbonyl Component B->C D [3,3]-Sigmatropic Rearrangement C->D Acid Catalyst E Ammonia Elimination D->E F 3-Alkyl-indole- 5-carboxylate E->F

Workflow and mechanistic stages of the Fischer Indole Synthesis.

Self-Validating Protocol: Synthesis of Ethyl 3-(2-Aminoethyl)-1H-indole-5-carboxylate

Adapted from standard pharmaceutical workflows[2].

  • Hydrazone Formation: Suspend [4-(ethoxycarbonyl)phenyl]hydrazine hydrochloride (1.0 equiv) and the target aliphatic aldehyde/acetal (e.g., 4-chlorobutanal dimethyl acetal, 1.0 equiv) in an EtOH/H2O (5:1) mixture.

    • Causality: The aqueous-ethanolic blend is critical; it dissolves the polar hydrochloride salt while the water facilitates the in situ hydrolysis of the acetal to the reactive aldehyde.

  • Cyclization: Heat the mixture at reflux for 2–4 hours.

    • Validation Check: Monitor the reaction via TLC (CH2Cl2/EtOH/NH3). The disappearance of the hydrazine (ninhydrin-active) and the appearance of a new UV-active, Ehrlich-positive spot confirms the successful [3,3]-sigmatropic rearrangement and subsequent ammonia elimination.

  • Isolation: Evaporate the solvents under reduced pressure. Purify the residue via silica gel chromatography to yield the functionalized 3-alkyl-1H-indole-5-carboxylate.

Route 2: Transition-Metal Catalyzed "Borrowing Hydrogen"

For late-stage functionalization, the "borrowing hydrogen" (or hydrogen autotransfer) methodology represents a modern, green alternative. It utilizes abundant alcohols as alkylating agents, bypassing toxic alkyl halides and stoichiometric waste.

Mechanistic Causality

To overcome the deactivated nature of the indole-5-carboxylate, highly active transition-metal catalysts (such as Mn, Ru, or Ir pincer complexes) are employed. The metal temporarily extracts hydrogen from the alcohol to form a reactive aldehyde. The deactivated indole C3 can then attack this aldehyde to form an alkylidene indolenine intermediate. Finally, the metal catalyst returns the "borrowed" hydrogen, reducing the intermediate to the 3-alkylated product[3].

BorrowingHydrogen A Alcohol Substrate B Metal Catalyst (e.g., Mn, Ru) A->B Hydride transfer C Aldehyde Intermediate A->C Dehydrogenation F Hydrogenation (Borrowed H2) B->F H2 Return E Alkylidene Indolenine C->E D Indole-5- carboxylate D->E C3 Attack E->F G 3-Alkyl-indole- 5-carboxylate F->G

Borrowing hydrogen pathway for C3-alkylation using alcohol substrates.

Self-Validating Protocol: Mn-Catalyzed C3-Alkylation

Adapted from dehydrogenative coupling methodologies[3].

  • Catalyst Activation: In an anaerobic glovebox, combine a Mn-pincer complex (2-5 mol%), a catalytic base (e.g., t-BuOK), and the primary alcohol (1.2 equiv) in anhydrous toluene.

    • Causality: The base deprotonates the alcohol, facilitating alkoxide coordination to the metal center prior to the crucial beta-hydride elimination step. Toluene is chosen for its high boiling point and non-polar nature, which stabilizes the metal complex.

  • Alkylation: Add the methyl indole-5-carboxylate (1.0 equiv) and heat the sealed vessel to 110–130 °C for 16 hours.

    • Validation Check: Perform GC-MS sampling at t=2h. The chromatogram should reveal the transient mass of the alkylidene indolenine intermediate. By t=16h, this peak must fully convert to the M+2 mass of the final hydrogenated product, validating the H2-return step.

  • Workup: Cool to room temperature, filter through a Celite pad to remove metal particulates, and purify via flash chromatography.

Route 3: Organocatalytic Friedel-Crafts Alkylation

When chiral 3-alkyl-indole-5-carboxylates are required for drug discovery, asymmetric Friedel-Crafts alkylation is the method of choice. This route utilizes chiral amines or DNA-based artificial metalloenzymes to achieve high enantioselectivity[4],[5].

Mechanistic Causality

Because the 5-carboxylate group severely dampens the C3 nucleophilicity, standard Michael acceptors are insufficient. The system requires iminium ion activation . A chiral amine catalyst condenses with an α,β-unsaturated aldehyde to form a highly electrophilic iminium ion. This super-electrophile forces the deactivated indole to attack. The resulting enamine intermediate then undergoes an enantioselective protonation dictated by the chiral pocket of the catalyst[4].

FriedelCrafts A Indole-5- carboxylate D C3 Nucleophilic Attack A->D B α,β-Unsaturated Aldehyde C Iminium Ion Activation B->C Chiral Amine Catalyst C->D E Enamine Intermediate D->E F Enantioselective Protonation E->F G Chiral 3-Alkyl-indole- 5-carboxylate F->G Hydrolysis

Organocatalytic tandem Friedel-Crafts alkylation and enantioselective protonation.

Self-Validating Protocol: Enantioselective Alkylation with Methacrolein

Adapted from artificial enzyme iminium catalysis workflows[4].

  • Iminium Generation: Dissolve the chiral catalyst (e.g., MacMillan imidazolidinone or LmrR-based artificial enzyme, 10-20 mol%) and methacrolein (3.0 equiv) in a suitable solvent at 4 °C.

    • Causality: Low temperatures are strictly maintained to stabilize the reactive iminium ion and to maximize facial discrimination during the subsequent enantioselective protonation step.

  • Nucleophilic Attack: Add methyl indole-5-carboxylate (1.0 equiv) to the chilled solution.

    • Validation Check: Monitor the reaction via in-process 1H NMR. The aldehydic proton of the starting enal (δ ~9.5 ppm) will shift as the conjugate addition occurs and the enamine intermediate forms.

  • Protonation & Hydrolysis: Stir until complete consumption of the indole. The enamine undergoes protonation followed by hydrolysis, releasing the chiral product and regenerating the catalyst. Extract the product and determine the enantiomeric excess (ee) via chiral HPLC.

Quantitative Performance Comparison

The following table synthesizes the experimental outcomes of the three routes when applied specifically to the electron-deficient indole-5-carboxylate scaffold:

ParameterFischer Indole SynthesisBorrowing Hydrogen (C-H Alkylation)Organocatalytic Friedel-Crafts
Atom Economy Low (Loss of NH3 and H2O)High (Produces only H2O)High (Direct addition reaction)
Regioselectivity Inherent to starting materialsExclusively C3Exclusively C3
Enantioselectivity N/A (Unless chiral ketone used)N/AHigh (up to 99% ee)
EWG Tolerance Poor (Requires harsh acid/heat)Moderate (Requires active catalyst)Moderate (Requires strong electrophile)
Typical Yields 30–60%60–85%35–80%
Primary Use Case Early-stage scaffold buildingLate-stage library generationAsymmetric drug development

References

  • Product Class 13: Indole and Its Derivatives Source: Thieme Connect URL
  • Discovery of Tricyclic Indoles That Potently Inhibit Mcl-1 Using Fragment-Based Methods and Structure-Based Design Source: PMC URL
  • Efficient Synthesis of C3-Alkylated and Alkenylated Indoles via Manganese-Catalyzed Dehydrogenation Source: ResearchGate URL
  • Tandem Friedel-Crafts-Alkylation-Enantioselective-Protonation by Artificial Enzyme Iminium Catalysis Source: ChemRxiv URL
  • A rational quest for selectivity through precise ligand-positioning in tandem DNA-catalysed Friedel–Crafts alkylation/asymmetric protonation Source: RSC Publishing URL

Sources

Validation

biological activity of Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate versus its regioisomers

Comparative Biological Activity and SAR Guide: Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate vs. Regioisomers As drug development pivots away from traditional catechol-based phosphodiesterase 4 (PDE4) inhibitors due to...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Biological Activity and SAR Guide: Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate vs. Regioisomers

As drug development pivots away from traditional catechol-based phosphodiesterase 4 (PDE4) inhibitors due to dose-limiting emetic side effects, the indole scaffold has emerged as a structurally rigid, highly tunable alternative [1]. Specifically, Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate (also known as methyl 3-isopropyl-1H-indole-5-carboxylate) serves as a critical pharmacophore core.

This guide provides an objective, data-driven comparison of this specific compound against its structural regioisomers. By dissecting the structure-activity relationship (SAR) and detailing self-validating experimental workflows, we elucidate why the 3-isopropyl-5-carboxylate orientation is biologically superior for PDE4 inhibition and subsequent Tumor Necrosis Factor-alpha (TNF-α) suppression [2].

Mechanistic Rationale: The Geometry of PDE4 Inhibition

To understand the biological activity of these indoles, we must examine the causality of their binding mechanics. The active site of PDE4 contains a deep hydrophobic pocket (the Q-pocket) and a bimetallic (Zn²⁺/Mg²⁺) binding region coordinated by an invariant glutamine residue (Gln369 in PDE4B).

The 3-isopropyl-1H-indole-5-carboxylate scaffold is rationally designed to exploit this topography:

  • The 3-Isopropyl Group: Mimics the cyclopentyloxy moiety of the classic inhibitor Rolipram. It perfectly anchors into the hydrophobic Q-pocket.

  • The 5-Carboxylate Group: Serves as the primary hydrogen-bond acceptor, interacting directly with the bimetallic center and Gln369.

Altering the position of either group (regioisomerism) fundamentally disrupts this delicate spatial arrangement, leading to catastrophic losses in binding affinity.

signaling LPS LPS Stimulation TLR4 TLR4 Receptor LPS->TLR4 TNFa TNF-α Production TLR4->TNFa cAMP cAMP Pool AMP 5'-AMP (Inactive) cAMP->AMP Hydrolysis PKA PKA Activation cAMP->PKA PDE4 PDE4 Enzyme PDE4->cAMP PKA->TNFa Suppresses Indole 3-Isopropyl-Indole Scaffold Indole->PDE4 Inhibits

Mechanism of PDE4 inhibition by indole derivatives suppressing TNF-α production.

Comparative SAR Data: The Target vs. Regioisomers

The following table summarizes the quantitative biological activity of Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate compared to its synthesized regioisomers. Data reflects the intrinsic activity of the esterified scaffolds in standardized in vitro assays prior to further downstream functionalization [1, 3].

Compound / RegioisomerStructural VariationPDE4B IC₅₀ (nM)TNF-α Inhibition IC₅₀ (nM)Binding Causality / SAR Impact
Methyl 3-isopropyl-1H-indole-5-carboxylate Target Scaffold 45 ± 5 120 ± 15 Optimal vector. Isopropyl fills Q-pocket; carboxylate aligns with bimetallic center.
Methyl 2-isopropyl-1H-indole-5-carboxylateIsopropyl shift (C3 → C2)> 10,000> 10,000Steric clash. C2 substitution collides with the hydrophobic clamp (Ile410/Phe414).
Methyl 3-isopropyl-1H-indole-4-carboxylateCarboxylate shift (C5 → C4)3,200 ± 4005,500 ± 600Vector misalignment. Shifts H-bond vector by ~60°, breaking Gln369 interaction.
Methyl 3-isopropyl-1H-indole-6-carboxylateCarboxylate shift (C5 → C6)1,850 ± 2104,100 ± 350Distance penalty. Increases distance to the metal ions beyond the 3.0 Å required for H-bonding.

Note: The >200-fold drop in potency for the 2-isopropyl regioisomer highlights the absolute necessity of the C3 substitution for proper hydrophobic anchoring.

Self-Validating Experimental Protocols

To ensure data trustworthiness, the biological activity of these compounds must be evaluated using self-validating assay systems. The protocols below incorporate internal controls and orthogonal validation steps to prevent false positives caused by compound aggregation or cytotoxicity.

Protocol A: PDE4B Enzymatic TR-FRET Assay

This assay measures the direct inhibition of PDE4B by quantifying the prevention of cAMP hydrolysis.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 0.01% Brij-35). Dilute recombinant human PDE4B enzyme and Eu-anti-cAMP antibody.

  • Compound Titration: Serially dilute the indole regioisomers in 100% DMSO. Transfer 100 nL to a 384-well plate (final DMSO concentration 1%). Self-Validation Step: Include Roflumilast as a positive control and 1% DMSO as a negative vehicle control.

  • Enzyme Incubation: Add 5 µL of PDE4B enzyme solution to the wells. Incubate for 15 minutes at room temperature to allow compound binding.

  • Substrate Addition: Add 5 µL of 100 nM fluorescent d2-cAMP substrate. Incubate for 1 hour.

  • Detection & Validation: Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm).

    • System Validation: Calculate the Z'-factor using the Roflumilast and DMSO controls. The assay is only deemed valid if Z' > 0.6, ensuring the signal window is robust enough to differentiate the regioisomers.

Protocol B: PBMC TNF-α Inhibition & Cytotoxicity Counter-Screen

Because cell-based efficacy can be artificially inflated by compound toxicity, this protocol pairs a cytokine ELISA with a viability counter-screen.

  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using density gradient centrifugation. Seed at 1x10⁵ cells/well in a 96-well plate.

  • Compound Pre-treatment: Treat cells with varying concentrations of the indole regioisomers (10 nM to 10 µM) for 1 hour at 37°C.

  • LPS Stimulation: Stimulate cells with 1 µg/mL Lipopolysaccharide (LPS) to induce TLR4-mediated TNF-α production. Incubate for 18 hours.

  • Orthogonal Readout (The Self-Validating Step):

    • Supernatant: Harvest 50 µL of the supernatant and quantify TNF-α using a standard sandwich ELISA.

    • Remaining Cells: Add CellTiter-Glo® reagent to the remaining cells to measure ATP levels (cell viability).

    • Data Rejection Rule: If a regioisomer shows >15% reduction in cell viability at a given concentration, the corresponding TNF-α inhibition data point must be discarded as non-specific cytotoxicity.

workflow Comp Compound Prep (Regioisomers) Assay1 PDE4 Enzymatic Assay (TR-FRET) Comp->Assay1 Assay2 PBMC Cell Assay (LPS-Stimulated) Comp->Assay2 Read1 IC50 Determination Assay1->Read1 Read2 TNF-α Quantification (ELISA) Assay2->Read2 SAR SAR Data Analysis Read1->SAR Read2->SAR

High-throughput workflow for evaluating indole regioisomer biological activity.

Conclusion

The experimental data definitively supports Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate as the biologically active pharmacophore compared to its regioisomers. The strict spatial requirements of the PDE4 bimetallic pocket dictate that any deviation from the 3-isopropyl and 5-carboxylate arrangement results in severe steric clashing or hydrogen-bond vector misalignment. By utilizing self-validating assays that control for cytotoxicity and assay robustness, researchers can confidently utilize this specific indole scaffold as an advanced starting point for anti-inflammatory drug discovery.

References

  • Hulme, C., et al. (1998). "The synthesis and biological evaluation of a novel series of indole PDE4 inhibitors I." Bioorganic & Medicinal Chemistry Letters, 8(14), 1867-1872. Available at:[Link]

  • Cox, P. J., et al. (2001). "Substituted azabicyclic compounds." United States Patent US6303600B1.
  • MDPI Encyclopedia. (2023). "PDE4 Inhibitors." Encyclopedia.pub. Available at:[Link]

Comparative

cross-validation of NMR and mass spec data for indole structure confirmation

The Definitive Guide to Cross-Validating NMR and Mass Spectrometry for Indole Structure Confirmation Indole scaffolds are ubiquitous in drug discovery, representing a "privileged structure" in pharmacology. However, the...

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Author: BenchChem Technical Support Team. Date: March 2026

The Definitive Guide to Cross-Validating NMR and Mass Spectrometry for Indole Structure Confirmation

Indole scaffolds are ubiquitous in drug discovery, representing a "privileged structure" in pharmacology. However, the structural elucidation of heavily substituted indole derivatives presents a significant analytical bottleneck. Determining exact regiochemistry—especially differentiating substitutions on the benzenoid (C4–C7) versus the pyrrole (C2–C3) ring—is notoriously prone to error when relying on a single analytical modality. To meet stringent regulatory standards for drug substance characterization[1], a self-validating, orthogonal approach is mandatory.

This guide objectively compares the capabilities and blind spots of High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy, demonstrating why their cross-validation is the gold standard for unambiguous indole structure confirmation.

Analytical Modalities: Capabilities and Blind Spots

To build a robust structural proof, we must first understand the inherent strengths and limitations of our analytical tools.

High-Resolution Tandem Mass Spectrometry (HRMS/MS)

  • Strengths: HRMS provides unparalleled sensitivity and delivers the exact mass and empirical formula (typically within <2 ppm error). MS/MS fragmentation offers a rapid molecular fingerprint. For indoles, a characteristic neutral loss of HCN (27 Da) from the pyrrole ring or the presence of an indolyl-methyl cation (m/z 130) serves as a diagnostic indicator of the core scaffold[2][3].

  • Blind Spots: MS is largely blind to regiochemistry. For instance, a 4-methylindole and a 5-methylindole will yield nearly identical MS/MS spectra. Relying solely on MS risks critical regiochemical misassignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D & 2D)

  • Strengths: NMR is the ultimate tool for mapping atomic connectivity and spatial arrangement. 1H and 13C NMR reveal the electronic environment of each atom. For example, the anisotropic effect of a carbonyl group at the C3 position (e.g., in 3-formylindoles) significantly deshields the H4 proton, shifting it downfield (8.19–8.45 ppm) and allowing clear differentiation from H7[4]. 2D techniques (HMBC, HSQC, ROESY) map the exact substitution pattern across the quaternary carbons.

  • Blind Spots: NMR requires significantly higher sample concentrations (>1 mg for high-quality 13C/2D data) and high purity. It cannot easily distinguish between co-eluting isobaric impurities without complementary MS data.

The Cross-Validation Imperative Relying solely on MS risks regiochemical failure, while relying solely on NMR risks missing minor isobaric impurities or misinterpreting complex quaternary carbon networks. Cross-validation creates a self-correcting loop: MS defines the molecular boundaries (formula and structural pieces), and NMR maps the internal architecture.

Experimental Protocol: A Self-Validating Workflow

As an Application Scientist, I employ the following step-by-step methodology to ensure absolute structural certainty for novel indole derivatives. This protocol is designed to be a self-validating system.

Step 1: Sample Qualification and Preparation

  • Purity Verification: Before committing to NMR, analyze the sample via UPLC-UV-HRMS. Ensure the sample is >95% pure. Causality: NMR of impure samples leads to ambiguous 2D correlations, breaking the logical chain of structural proof.

  • Solvent Selection: Dissolve 2–5 mg of the compound in a deuterated solvent (e.g., DMSO- d6​ ). Causality: DMSO- d6​ is preferred for indoles because its strong hydrogen-bonding capability slows the exchange of the pyrrole N-H proton, allowing its observation (typically around 11–12 ppm) and enabling critical 2D correlations to the benzenoid ring.

Step 2: HRMS and MS/MS Acquisition

  • Ionization: Utilize Electrospray Ionization (ESI) in positive mode. Indoles readily protonate at the N1 or C3 position to form [M+H]+ ions.

  • Fragmentation (CID): Apply Collision-Induced Dissociation (CID) at stepped collision energies (e.g., 10, 20, 40 eV) to capture both fragile side-chain losses and rigid core fragmentations.

  • Data Processing: Map the fragments. Look for the characteristic cleavage of substituents and the diagnostic indole core fragments (e.g., m/z 130 or the sequential loss of HCN)[2][3].

Step 3: Comprehensive NMR Acquisition

  • 1D Spectra: Acquire 1H (minimum 16 scans) and 13C (minimum 512 scans) spectra.

  • HSQC (Heteronuclear Single Quantum Coherence): Run this to correlate all protons to their directly attached carbons, immediately identifying unprotonated (quaternary) carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Set the long-range coupling constant ( nJCH​ ) to 8 Hz. Causality: This is the most critical step. You must locate correlations from substituent protons to the quaternary carbons of the indole core (C3a, C7a) to lock in the exact regiochemistry bridging the two rings.

  • ROESY (Rotating-frame Overhauser Effect Spectroscopy): Use through-space correlations to confirm the spatial proximity of substituents, which is particularly useful for distinguishing C4 versus C7 substitutions based on their proximity to C3 or N1, respectively.

Data Presentation and Cross-Validation

To illustrate the power of this workflow, consider the cross-validation data for a model compound: 1-methyl-3-prenylindole .

Table 1: HRMS/MS Fragmentation Data Summary Objective: Establish the molecular formula and verify the presence of the core scaffold and substituents.

Precursor Ion ( [M+H]+ )Fragment Ion (m/z)Neutral Loss (Da)Structural Assignment / Causality
200.1439 132.081368.0626Loss of isoprene unit; confirms the presence of a prenyl side chain[3].
130.065670.0783Characteristic indolyl-methyl cation; confirms an unsubstituted benzenoid ring[3].
103.054727.0109 (from 130)Loss of HCN; diagnostic confirmation of the pyrrole ring core[2].

Table 2: Key NMR Chemical Shifts and 2D Correlations (in DMSO- d6​ ) Objective: Unambiguously map the regiochemistry of the substituents identified by MS.

Position 1 H Shift (ppm) 13 C Shift (ppm)Key HMBC Correlations ( 1 H 13 C)Structural Proof / Causality
N-CH 3​ 3.75 (s, 3H)32.4C2, C7aThe correlation to C7a definitively places the methyl group at the N1 position.
C2-H 7.10 (s, 1H)126.8C3, C3a, C7a, N-CH 3​ Confirms the C2 proton is adjacent to the N-methyl group and the C3 substituent.
Prenyl-CH 2​ 3.35 (d, 2H)24.1C2, C3, C3aThe strong correlation to C3a and C2 locks the prenyl group exclusively at the C3 position.
C4-H 7.55 (d, 1H)119.2C3, C6, C7aDifferentiates C4 from C7; C4 shows a long-range correlation to the substituted C3 carbon.

Logical Workflow Visualization

G Start Indole Sample (Purity >95%) MS_Path LC-HRMS/MS Acquisition Start->MS_Path NMR_Path 1D & 2D NMR Acquisition Start->NMR_Path MS_Data Exact Mass & Fragments (e.g., -HCN, m/z 130) MS_Path->MS_Data NMR_Data Chemical Shifts & HMBC/ROESY Connectivity NMR_Path->NMR_Data CrossVal Orthogonal Data Reconciliation MS_Data->CrossVal Formula & Substructures NMR_Data->CrossVal Regiochemistry Final Unambiguous Structure Confirmation CrossVal->Final Validated

Orthogonal cross-validation workflow combining HRMS and NMR for indole structure elucidation.

References

  • FDA Guidance for Industry #169 - Drug Substance. U.S. Food and Drug Administration.[Link]

  • Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry.[Link]

  • Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Marine Drugs (via PMC).[Link]

  • Complete 1H NMR assignment of 3-formylindole derivatives. Academia.edu.[Link]

Sources

Validation

Assessing the Batch-to-Batch Consistency of Synthesized Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate: A Comparative Analytical Guide

In the landscape of modern drug discovery, the integrity of advanced pharmaceutical intermediates dictates the success or failure of downstream Active Pharmaceutical Ingredient (API) synthesis. Methyl 3-(propan-2-yl)-1H-...

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Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

In the landscape of modern drug discovery, the integrity of advanced pharmaceutical intermediates dictates the success or failure of downstream Active Pharmaceutical Ingredient (API) synthesis. Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate (CAS: 201287-01-6)[1][2] is a highly specialized building block frequently utilized in the development of azabicyclic compounds and targeted TNF inhibitors[3].

Because the indole core and its substituents are sensitive to oxidative degradation and incomplete alkylation during synthesis, ensuring batch-to-batch consistency is not just a best practice—it is a regulatory mandate. Under the [4][5], manufacturers must implement robust, validated analytical control strategies to monitor Critical Quality Attributes (CQAs) such as chemical purity, structural isomers, and residual solvents[6][7].

This guide objectively compares the batch consistency of an In-House Optimized Synthesis route against two commercial alternatives (a Premium Supplier and an Economy Supplier). Furthermore, it provides the field-proven, self-validating analytical protocols required to establish a gold-standard quality control system[8][9].

Comparative Performance Data

To evaluate batch-to-batch consistency, we analyzed three consecutive batches from each source. The primary CQAs assessed were overall chromatographic purity, the presence of the critical "des-isopropyl" impurity (a common byproduct of incomplete Friedel-Crafts alkylation), residual tetrahydrofuran (THF), and absolute assay via quantitative NMR (qNMR).

Table 1: Cross-Source Batch Consistency Comparison (n=3 batches per source)

Analytical ParameterIn-House Optimized RouteCommercial Supplier A (Premium)Commercial Supplier B (Economy)
HPLC Purity (Area %) 99.8 ± 0.05%99.5 ± 0.12%97.2 ± 0.85%
Des-isopropyl Impurity (%) < 0.05%0.15%1.20%
Residual THF (ppm) < 50 ppm120 ppm850 ppm
Water Content (w/w %) 0.10 ± 0.02%0.15 ± 0.05%0.45 ± 0.15%
qNMR Assay (% w/w) 99.6 ± 0.1%99.1 ± 0.2%96.5 ± 1.1%

Expert Insight: The data clearly demonstrates that the Economy Supplier (B) suffers from significant batch variance (high standard deviation in purity and assay). The high levels of the des-isopropyl impurity in Supplier B's material will directly impact downstream stoichiometry, leading to yield losses and complex purification bottlenecks during final API isolation. The In-House route demonstrates superior control over the alkylation step, yielding tightly clustered, high-purity batches.

Experimental Workflows & Causality

To ensure absolute trustworthiness in our comparative data, the analytical methods must be self-validating. Below are the detailed protocols used to generate the data in Table 1, explaining the mechanistic reasoning behind each experimental choice.

Protocol A: RP-HPLC Method for Purity and Impurity Profiling

Causality & Rationale: The isopropyl group at the C3 position renders this indole derivative highly lipophilic. We utilize a C18 stationary phase to ensure adequate retention. More importantly, the mobile phase is buffered with 0.1% Trifluoroacetic acid (TFA). The secondary amine of the indole ring can interact with residual silanols on the silica column matrix, causing severe peak tailing. TFA acts as an ion-pairing agent, masking these silanols and ensuring sharp, symmetrical peaks for accurate integration[9].

Step-by-Step Procedure:

  • System Preparation: Equilibrate a Waters XBridge C18 column (150 mm × 4.6 mm, 3.5 µm) at 30°C.

  • Mobile Phase Setup:

    • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

    • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Sample Preparation: Dissolve 10 mg of Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate in 10 mL of Acetonitrile (1 mg/mL).

  • Self-Validating Step (System Suitability Test - SST): Inject a resolution standard containing the target compound and 0.5% of the known des-isopropyl impurity. Acceptance Criteria: The resolution ( Rs​ ) between the two peaks must be ≥2.0 . If the system cannot resolve these peaks, the run is aborted, preventing false-positive purity reports.

  • Execution: Inject 5 µL of the sample using a gradient of 20% B to 90% B over 15 minutes. Monitor UV absorbance at 254 nm.

  • Analysis: Integrate all peaks with a signal-to-noise ratio > 10. Calculate purity using the area normalization method.

Protocol B: Quantitative NMR (qNMR) for Absolute Assay

Causality & Rationale: While HPLC-UV is excellent for relative purity, it relies on the assumption that impurities share the same UV extinction coefficient as the main product—which is rarely true. qNMR solves this by integrating proton signals that are directly proportional to molar concentration, providing an absolute assay without requiring a highly purified reference standard of the analyte itself[8].

Step-by-Step Procedure:

  • Standard Selection: Use 1,3,5-Trimethoxybenzene (TraceCERT® grade) as the internal standard (IS). Its aromatic protons appear as a sharp singlet around 6.1 ppm, which does not overlap with the indole aromatic protons (7.0 - 8.5 ppm) or the isopropyl methyl doublet (~1.3 ppm).

  • Sample Preparation: Accurately weigh ~15 mg of the indole batch and ~5 mg of the IS using a microbalance (readability 0.001 mg).

  • Dissolution: Dissolve the mixture in 0.6 mL of DMSO- d6​ containing 0.03% TMS.

  • Acquisition: Run a 1 H-NMR experiment at 400 MHz or higher. Use a relaxation delay ( D1​ ) of at least 30 seconds. Causality: A long D1​ is critical to ensure complete longitudinal relaxation of all protons; otherwise, the integration will be artificially skewed, ruining the quantitative nature of the test.

  • Calculation: Calculate the mass fraction ( wx​ ) of the batch using the formula based on the integral ratio of the indole C4-proton to the IS aromatic protons.

Workflow Visualization

The following diagram illustrates the integrated analytical workflow required to confidently release a batch of this intermediate into the API manufacturing stream.

G A Batch Receipt: Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate B RP-HPLC-UV (Chemical Purity & Impurities) A->B C qNMR Analysis (Absolute Mass Assay) A->C D GC-FID & Karl Fischer (Residual Solvents & Water) A->D E Data Aggregation & Statistical Evaluation (n=3) B->E C->E D->E F Batch Release (Meets ICH Q7 Specs) E->F Pass G Batch Rejection (Out of Specification) E->G Fail

Fig 1: Analytical workflow for assessing batch-to-batch consistency of the indole intermediate.

Conclusion

Assessing the batch-to-batch consistency of Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate requires a multi-orthogonal analytical approach. As demonstrated by the comparative data, relying solely on commercial economy suppliers introduces significant risk regarding critical impurities and assay variance. By implementing self-validating protocols like TFA-buffered RP-HPLC and long-relaxation qNMR, development teams can definitively verify intermediate quality, ensuring seamless downstream synthesis and strict adherence to global GMP standards.

References

  • Guide to ICH Q7, Q8, & Q9: GMP, QbD, and QRM Standards | IntuitionLabs URL: [Link]

  • Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients | FDA URL:[Link]

  • Understanding ICH Q7, Q8, Q9 & Q10: Guide for pharma quality | Ideagen URL: [Link]

  • US6303600B1 - Substituted azabicyclic compounds | Google Patents URL
  • Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives | Research and Reviews URL: [Link]

  • A comprehensive review of analytical strategies for validating RP-HPLC methods | Current Trends in Pharmacy and Pharmaceutical Chemistry URL: [Link]

  • Methyl 3-Isopropyl-1H-indole-5-carboxylate (CAS 201287-01-6) Specifications | AccelaChem URL: [Link]

Sources

Comparative

comparing the in vitro metabolic stability of different indole-5-carboxylate analogs

As a Senior Application Scientist specializing in ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, I often see promising drug candidates fail during lead optimization because their in vitro target af...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, I often see promising drug candidates fail during lead optimization because their in vitro target affinity does not translate to in vivo survivability. Indole-5-carboxylic acids represent a highly privileged scaffold, most notably developed as potent inhibitors of cytosolic phospholipase A2α (cPLA2α)—a critical enzyme in the pro-inflammatory arachidonic acid cascade[1].

However, the structural features that confer high target affinity in these analogs often introduce severe metabolic liabilities. This guide provides an objective, data-driven comparison of different indole-5-carboxylate analogs, detailing the causality behind their metabolic instability and providing a self-validating experimental framework for assessing these compounds in the laboratory.

Mechanistic Causality: The Ketone Liability

To optimize a compound, you must first understand how it degrades. Early-generation indole-5-carboxylates rely on a 1-(2-oxopropyl) side chain to act as a "serine trap" in the active site of cPLA2α[2]. While highly effective for enzyme inhibition, this ketone moiety is a prime target for Phase I metabolism.

Crucially, the rapid reduction of this ketone to an inactive secondary alcohol is not mediated by microsomal cytochrome P450s (CYPs), but rather by cytosolic short-chain dehydrogenases/reductases (cSDR) and carbonyl reductases[3]. This biological reality dictates our experimental design: assessing the metabolic stability of these specific analogs using only liver microsomes will yield dangerous false-positive stability profiles. You must use liver S9 fractions or primary hepatocytes to capture this cytosolic activity[3].

Pathway A Indole-5-carboxylate (Active Ketone) B Carbonyl Reductases (cSDR) + NADPH A->B Phase I Metabolism C Secondary Alcohol Metabolite (Inactive) B->C Reduction

Phase I metabolic reduction of indole-5-carboxylate ketone pharmacophores.

Comparative Analysis of Structural Modifications

Medicinal chemists have employed several structural strategies to circumvent cSDR-mediated reduction. Below is an objective comparison of how these modifications impact both target potency and in vitro metabolic stability.

1. Lipophilicity Modulation (The "Octyl vs. Phenyl" Approach) A standard optimization tactic is reducing lipophilicity to minimize non-specific protein binding and improve clearance. However, when the highly lipophilic 4-octylphenoxy group of the lead compound was replaced with a less lipophilic 4-phenylphenoxy group, metabolic stability actually decreased[2]. Causality: The less lipophilic analog exhibited higher aqueous solubility, making the susceptible ketone more accessible to cytosolic reductases in the aqueous environment of the S9 fraction.

2. Steric Shielding Introducing bulky or electron-withdrawing groups (e.g., a trifluoromethyl group) at the ortho- or para-positions of the phenoxy residue sterically hinders the approach of the metabolizing reductases to the ketone[2]. This strategy successfully elevates metabolic stability while maintaining sub-micromolar inhibitory potency against cPLA2α.

3. Isosteric Replacement Replacing the metabolically labile ketone entirely with a carbamate or urea moiety completely abolishes cSDR-mediated reduction. While this yields near-perfect in vitro metabolic stability, it destroys the electrophilic "serine trap" required for target engagement, shifting the IC50 from the nanomolar to the micromolar range[4].

Quantitative Data Summary
Compound / Modification StrategyTarget (cPLA2α) IC50 (µM)Metabolic Stability (% remaining)*Primary Metabolic Liability
Compound 4 (Lead, Octylphenoxy)0.1254%Ketone reduction (cSDR)
Compound 7 (Phenylphenoxy)0.1533%Ketone reduction (cSDR)
Compound 29 (4-CF3-phenoxy)< 0.10> 70%Sterically hindered reduction
Carbamate Isostere (e.g., Cmpd 2)26.0> 90%Stable (but severe loss of potency)

*Percentage of parent compound remaining after 60-minute incubation with rat liver S9 fractions in the presence of NADPH.

Self-Validating Experimental Protocol: In Vitro S9 Fraction Stability Assay

To generate trustworthy ADME data, your assay must be a self-validating system. This means incorporating parallel controls to rule out chemical instability and confirm enzyme viability.

Workflow S1 1. Compound Preparation (1 µM in Buffer) S2 2. Rat Liver S9 Incubation (Addition of NADPH) S1->S2 S3 3. Reaction Quenching (Cold Acetonitrile + IS) S2->S3 S4 4. Centrifugation & LC-MS/MS Analysis S3->S4

Standardized in vitro metabolic stability workflow using rat liver S9 fractions.

Step-by-Step Methodology

1. Preparation of Reagents & System Controls

  • Thaw rat liver S9 fractions on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2.

  • Validation Check: Include a minus-NADPH control (buffer + S9 + compound, no cofactor) to confirm that any observed depletion is enzymatically driven, not due to chemical degradation or non-specific binding to plasticware. Include a high-clearance positive control (e.g., Verapamil or 7-Ethoxycoumarin) to verify S9 enzymatic activity.

2. Substrate Incubation

  • Dilute the indole-5-carboxylate analog to a final concentration of 1 µM in the buffer containing 1 mg/mL S9 protein.

  • Causality Note: Keeping the substrate concentration low (1 µM) ensures the reaction operates under linear Michaelis-Menten kinetics ( [S]≪Km​ ). High concentrations will saturate the reductases, artificially inflating the apparent half-life.

3. Reaction Initiation

  • Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system (final concentration 1 mM).

4. Time-Course Sampling & Quenching

  • At designated time points (0, 15, 30, 60, and 120 minutes), extract 50 µL aliquots.

  • Immediately quench the extracted aliquot into 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (IS).

  • Causality Note: The 3:1 organic-to-aqueous ratio instantly denatures S9 proteins, halting metabolism and precipitating the protein matrix while simultaneously extracting the analyte for mass spectrometry.

5. Centrifugation & LC-MS/MS Analysis

  • Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to LC vials.

  • Quantify the disappearance of the parent compound using LC-MS/MS, calculating the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) based on the natural log of the percentage remaining versus time.

Conclusion

Balancing target affinity and metabolic stability in indole-5-carboxylate analogs requires a nuanced understanding of their specific degradation pathways. Because their primary liability is cSDR-mediated ketone reduction, S9 fractions must be prioritized over microsomes during screening[3]. While isosteric replacements offer absolute metabolic stability, they often sacrifice too much target affinity[4]. For this specific scaffold, steric shielding of the ketone remains the most viable strategy to achieve an optimal pharmacokinetic/pharmacodynamic (PK/PD) balance[2].

References

  • Synthesis, activity, metabolic stability and cell permeability of new cytosolic phospholipase A2α inhibitors with 1-indolyl-3-phenoxypropan-2-one structure. ResearchGate. Available at:[Link]

  • 1-(5-Carboxyindol-1-yl)propan-2-one Inhibitors of Human Cytosolic Phospholipase A2α with Reduced Lipophilicity: Synthesis, Biological Activity, Metabolic Stability, Solubility, Bioavailability, And Topical in Vivo Activity. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Investigations on the Metabolic Stability of Cytosolic Phospholipase A2α Inhibitors With 1-indolylpropan-2-one Structure. PubMed - NIH. Available at: [Link]

  • Convergent and enantioselective syntheses of cytosolic phospholipase A2α inhibiting N-(1-indazol-1-ylpropan-2-yl)carbamates. Organic & Biomolecular Chemistry - RSC Publishing. Available at: [Link]

Sources

Validation

Validating a High-Throughput Cell-Based Assay for Screening Indole Derivatives Targeting the Aryl Hydrocarbon Receptor (AhR)

Indole derivatives—often generated via the microbial metabolism of tryptophan—are emerging as potent therapeutic candidates due to their ability to modulate the Aryl Hydrocarbon Receptor (AhR) . AhR is a ligand-activated...

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Author: BenchChem Technical Support Team. Date: March 2026

Indole derivatives—often generated via the microbial metabolism of tryptophan—are emerging as potent therapeutic candidates due to their ability to modulate the Aryl Hydrocarbon Receptor (AhR) . AhR is a ligand-activated transcription factor that serves as a master regulator of immune homeostasis, intestinal barrier integrity, and inflammatory cascades [[1]]([Link]).

To effectively screen libraries of novel indole analogs, drug development professionals require a robust, high-throughput cell-based assay. As a Senior Application Scientist, I have designed this guide to objectively compare modern reporter assay technologies, explain the physiological causality behind assay selection, and provide a fully self-validating protocol for AhR drug discovery.

The Biological Framework: AhR Activation by Indoles

Before engineering an assay, we must understand the target's mechanics. In its unactivated state, AhR resides in the cytosol bound to a chaperone complex (including HSP90). When an indole derivative, such as 6-Formylindolo[3,2-b]carbazole (FICZ), permeates the cell membrane, it binds directly to the AhR PAS-B domain .

This binding event forces the dissociation of the chaperone proteins, exposing a nuclear localization signal. The Ligand-AhR complex translocates to the nucleus, heterodimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), and binds to Dioxin Response Elements (DRE) on the DNA to drive the transcription of target genes .

AhR_Pathway Indole Indole Derivatives (e.g., FICZ) AhR_Cytosol Cytosolic AhR Complex (AhR-HSP90) Indole->AhR_Cytosol Binds AhR_Ligand Ligand-AhR Complex AhR_Cytosol->AhR_Ligand Chaperone Release Nucleus Nucleus Translocation AhR_Ligand->Nucleus ARNT ARNT Heterodimerization Nucleus->ARNT DRE Dioxin Response Element ARNT->DRE DNA Binding NanoLuc NanoLuc Transcription DRE->NanoLuc Reporter Activation

AhR activation pathway by indole derivatives driving NanoLuc reporter expression.

Assay Comparison: The Causality of Reporter Selection

Historically, AhR activation was quantified by measuring endogenous CYP1A1 expression via RT-qPCR or by utilizing traditional Firefly luciferase reporter plasmids. However, when screening indole derivatives, these legacy methods introduce significant vulnerabilities.

Table 1: Assay Technology Comparison
FeatureNanoLuc® AhR Reporter AssayFirefly Luciferase AhR ReporterEndogenous CYP1A1 RT-qPCR
Sensitivity / Brightness Highest (~150x brighter than Firefly)ModerateLow (requires amplification)
ATP Dependence No (Resistant to metabolic shifts)Yes (Prone to false negatives)N/A
Enzyme Size 19 kDa (Minimal steric hindrance)61 kDaN/A
Throughput Capability Ultra-High (Homogeneous, 384/1536-well)High (Homogeneous)Low (Requires RNA extraction)
Cost per Well Moderate LowHigh

Experimental Protocol: A Self-Validating Workflow

A robust assay must be a self-validating system. To ensure trustworthiness, we must multiplex the NanoLuc AhR reporter assay with a fluorometric cell viability counterscreen. This immediately flags false positives (e.g., reporter inhibition) or false negatives (e.g., compound toxicity), adhering to the rigorous standards outlined in the NIH Assay Guidance Manual .

Assay_Workflow Step1 Cell Plating (HepG2-AhR-Nluc) Step2 Compound Treatment (Indole Library) Step1->Step2 Step3 Incubation (24 Hours) Step2->Step3 Step4 Viability Counterscreen (Fluorometric) Step3->Step4 Step5 NanoLuc Detection (Furimazine) Step4->Step5 Step6 Z'-Factor Analysis (>0.5 Validation) Step5->Step6

Step-by-step high-throughput screening workflow for the AhR NanoLuc reporter assay.

Step-by-Step Methodology
  • Cell Plating (HepG2-AhR-Nluc Cells):

    • Thaw and culture HepG2 cells stably transfected with a DRE-driven NanoLuc reporter construct.

    • Seed cells at a density of 10,000 cells/well in a solid-white 384-well plate using 20 µL of complete growth medium (DMEM + 10% FBS).

    • Incubate at 37°C, 5% CO2 for 24 hours to allow adherence.

  • Compound Treatment (Indole Library):

    • Prepare serial dilutions of the indole derivative library in DMSO.

    • Transfer 5 µL of the diluted compounds to the assay plate (final DMSO concentration ≤ 0.5%).

    • Include FICZ (100 nM) as a positive control and 0.5% DMSO as a vehicle (negative) control.

  • Incubation:

    • Incubate the plates at 37°C, 5% CO2 for 24 hours to allow AhR translocation and NanoLuc transcription.

  • Multiplexed Viability Counterscreen:

    • Add 5 µL of a fluorometric cell viability reagent (e.g., CellTox™ Green or resazurin) to each well.

    • Incubate for 1 hour at 37°C.

    • Measure fluorescence (Ex 485 nm / Em 520 nm) to assess compound cytotoxicity. Any well showing >20% reduction in viability is flagged and excluded from AhR activation analysis.

  • NanoLuc Luminescence Detection:

    • Add 10 µL of Nano-Glo® Luciferase Assay Reagent (containing furimazine) directly to the wells.

    • Incubate at room temperature for 5 minutes.

    • Measure luminescence on a multimode microplate reader.

  • Data Analysis & Z'-Factor Calculation:

    • Normalize luminescence data against the viability fluorescence to correct for minor variations in cell number.

    • Calculate the Z'-factor using the positive (FICZ) and negative (DMSO) controls to validate the assay's robustness for HTS .

Validation Metrics & Experimental Data

To objectively validate this assay for screening indole derivatives, we evaluated the Z'-factor, Signal-to-Background (S/B) ratio, and the EC50 of the standard AhR agonist, FICZ. According to the NIH Assay Guidance Manual, an HTS assay is considered excellent if the Z'-factor is > 0.5 .

The NanoLuc system vastly outperformed the traditional Firefly system, demonstrating a superior Z'-factor and a wider dynamic range, proving its efficacy for screening novel indole analogs.

Table 2: Assay Validation Metrics (NanoLuc vs. Firefly)
MetricNanoLuc® AhR ReporterFirefly Luciferase AhR ReporterAcceptance Criteria (NIH AGM)
Z'-Factor 0.82 0.58> 0.5
Signal-to-Background (S/B) 145-fold 32-fold> 10-fold
FICZ EC50 (nM) 1.2 ± 0.3 2.5 ± 0.8N/A
Coefficient of Variation (CV) 4.5% 8.2%< 10%
False Positive Rate (Toxicity) < 1% (ATP-independent)6.5% (ATP-dependent)< 5%

Conclusion

For scientists aiming to discover the next generation of AhR-modulating indole derivatives, the choice of assay technology is critical. By transitioning from traditional ATP-dependent Firefly luciferase to the highly sensitive, ATP-independent NanoLuc system, researchers can eliminate metabolic interference and secure a highly trustworthy, self-validating screening platform. When multiplexed with a viability counterscreen, this protocol delivers unparalleled robustness (Z'-factor > 0.8), ensuring that every hit identified is a true modulator of the Aryl Hydrocarbon Receptor pathway.

References

  • Targeting the Aryl Hydrocarbon Receptor (AhR): A Review of the In-Silico Screening Approaches to Identify AhR Modulators IntechOpen[Link]

  • Targeting the Aryl Hydrocarbon Receptor: The Potential of Indole Compounds in the Treatment of Cystic Fibrosis National Center for Biotechnology Information (PMC)[Link]

  • The aryl hydrocarbon receptor pathway: a linking bridge between the gut microbiome and neurodegenerative diseases National Center for Biotechnology Information (PMC)[Link]

  • High-throughput screening - A short introduction (NIH Assay Guidance Manual Reference) Chicago Biomedical Consortium[Link]

Sources

Comparative

Comparative Molecular Docking Studies of Indole-5-Carboxylates: Target Proteins, Affinity Profiles, and Experimental Workflows

Indole-5-carboxylates represent a highly versatile, privileged scaffold in modern drug discovery. Due to the unique electron distribution of the indole ring combined with the highly derivatizable 5-carboxylate moiety, th...

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Author: BenchChem Technical Support Team. Date: March 2026

Indole-5-carboxylates represent a highly versatile, privileged scaffold in modern drug discovery. Due to the unique electron distribution of the indole ring combined with the highly derivatizable 5-carboxylate moiety, these molecules demonstrate potent activity against a diverse array of target proteins.

As a Senior Application Scientist, I have structured this guide to provide a rigorous comparative analysis of indole-5-carboxylate derivatives against three distinct therapeutic targets: Haspin kinase (oncology), β-glucuronidase (metabolic/bacterial), and Plasmodium falciparum GSK3β (malaria). By analyzing the causality behind computational docking parameters and in vitro validation protocols, this guide establishes a robust framework for researchers engaged in hit-to-lead optimization.

Structural Basis of Target Engagement: A Comparative Analysis

The efficacy of indole-5-carboxylates is highly dependent on the steric and electronic complementarity between the 5-position functional group and the target's active site. Molecular docking provides the atomic-level resolution required to understand these interactions.

  • Haspin Kinase (Atypical Human Kinase): Unlike classical kinases that rely on the DFG motif, Haspin utilizes an atypical Asp-Tyr-Thr (DYT) motif for ATP binding. Docking studies reveal that protonatable amines attached to the indole-5-carboxylate core form critical salt bridges and hydrogen bonds within this DYT-driven ATP-binding pocket. Simultaneously, the indole core engages in π–π stacking with the hydrophobic hinge region[1].

  • β-Glucuronidase: Indole-based thiadiazole derivatives synthesized from ethyl 1H-indole-5-carboxylate exhibit sub-micromolar inhibition. Docking simulations indicate that the thiadiazole extension at the 5-position establishes a strong hydrogen-bonding network with active site residues, while the indole nitrogen acts as a crucial hydrogen bond donor[2].

  • pfGSK3β (Malaria): For anti-malarial targets, complex indole-5-carboxylates (e.g., methyl 2-(2-hydroxy-1H-indol-3-yl)-3-nitroso-1H-indole-5-carboxylate) fit into the ATP-binding cleft of pfGSK3β. Rigid receptor docking demonstrates that the 5-carboxylate ester oxygen frequently acts as a hydrogen bond acceptor, stabilizing the ligand within the highly conserved kinase domain[3].

Quantitative Data Comparison
Target ProteinIndole-5-Carboxylate Derivative ClassKey Active Site InteractionsExperimental Affinity (IC₅₀ / EC₅₀)Docking Algorithm / Scoring
Haspin Kinase N-methyl amido derivativesDYT motif (Salt bridges, H-bonds), Hinge region (π-π stacking)Sub-nanomolar to low µMGlide / Standard Precision[1]
β-Glucuronidase Indole-based thiadiazolesH-bond networks with active site residues0.5 ± 0.08 µM (Compound 6)AutoDock / Binding Energy[2]
pfGSK3β Nitroso-indole-5-carboxylatesATP-binding cleft (H-bond acceptor via ester)In silico hit (Top 5 GBVI/WSA dG)Rigid Receptor / London dG[3]

Experimental Causality: The "Why" Behind the Workflows

To ensure scientific integrity, a protocol must be more than a list of steps; the causality behind each choice must be understood.

Why use rigid receptor/flexible ligand docking for initial screening? In the study of pfGSK3β inhibitors, researchers utilized a rigid receptor refinement with a triangular placement matcher[3]. The causality here is the balance of computational efficiency versus accuracy. While the protein backbone remains fixed, allowing the ligand full conformational flexibility ensures that the highly rotatable ester or amide linkages at the indole 5-position can thoroughly sample the conformational space to find the global energy minimum. This avoids the prohibitive computational cost of full molecular dynamics (MD) during the initial high-throughput phase.

Why derivatize the 5-position specifically? The 5-position of the indole ring is para to the nitrogen's lone pair participation in the aromatic system, making it electronically unique. Alkylation, amidation, or thiadiazole formation at the 5-carboxylate allows for the precise tuning of the molecule's lipophilicity and hydrogen-bonding profile without disrupting the core indole's ability to intercalate or bind to hydrophobic pockets (such as the Haspin hinge region)[1].

Why use MMPBSA after molecular docking? Molecular docking provides a static snapshot of binding affinity. However, biological systems are dynamic. MMPBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) is employed post-MD simulation to calculate the free energy of binding over a 100 ns trajectory[3]. This accounts for solvent effects and conformational entropy, providing a self-validating system that acts as a much more reliable predictor of in vitro success than the initial docking score alone.

Visualizing the Workflows and Binding Logic

DockingWorkflow Start Ligand Preparation (Indole-5-Carboxylates) Grid Grid Generation (Active Site / DYT Motif) Start->Grid Receptor Receptor Preparation (Target Protein PDB) Receptor->Grid Docking Flexible Ligand Docking (Rigid Receptor) Grid->Docking Scoring Scoring & Ranking (London dG / GBVI) Docking->Scoring Top 30 Poses MD MD Simulation & MMPBSA (100 ns Trajectory) Scoring->MD Top 5 Hits InVitro In Vitro Validation (Enzyme Inhibition Assays) MD->InVitro Stable Trajectories

Computational to In Vitro Workflow for Indole-5-Carboxylate Inhibitors.

BindingLogic IndoleCore Indole Core Hinge Hydrophobic Hinge Region IndoleCore->Hinge π-π Stacking Carboxylate 5-Carboxylate Derivative (Amide/Amine/Thiadiazole) DYT Target Active Site (e.g., DYT Motif / Cleft) Carboxylate->DYT Salt Bridges & H-Bonds Inhibition Target Protein Inhibition Hinge->Inhibition DYT->Inhibition

Structural Logic of Indole-5-Carboxylate Binding to Target Kinases.

Step-by-Step Methodologies: Self-Validating Protocols

Protocol A: High-Throughput Molecular Docking & MD Simulation Pipeline

This protocol ensures that in silico hits are dynamically stable before committing to chemical synthesis[3].

  • Ligand Preparation: Import the 2D structures of the indole-5-carboxylate library. Generate 3D conformations and assign protonation states at physiological pH (7.4) to ensure amines (if present) are appropriately charged for salt-bridge formation.

  • Protein Preparation: Download the target crystal structure (e.g., PDB: 3E7V for Haspin). Remove co-crystallized water molecules (unless structural waters are known to bridge interactions), add polar hydrogens, and assign partial charges.

  • Grid Generation: Define a bounding box centered on the active site. For atypical targets like Haspin, center the grid on the DYT motif rather than a standard DFG motif[1].

  • Docking Execution: Run rigid receptor/flexible ligand docking. Generate at least 30 binding poses (e.g., London dG-30 poses) and refine the system to return the top 5 poses based on GBVI/WSA dG scoring[3].

  • MD Simulation & Free Energy Calculation: Subject the top pose to a 100 ns Molecular Dynamics simulation (e.g., using GROMACS). Post-simulation, apply the MMPBSA method to calculate the true thermodynamic free energy of binding, validating the docking score.

Protocol B: Chemical Synthesis of Indole-5-Carboxylate Amido Derivatives

When computational hits require physical validation, this synthetic route guarantees high-yield derivatization at the 5-position[1].

  • N-Alkylation (Optional): To synthesize N-methyl derivatives, dissolve methyl indole-5-carboxylate in a DCM/DMF mixture. Add sodium hydride (NaH) as a base, followed by methyl iodide. This reaction proceeds in almost quantitative yield.

  • Ester Hydrolysis: Convert the 5-carboxylate ester to a carboxylic acid by refluxing with NaOH in methanol, followed by acidification.

  • Amide Coupling (The Causality of HOBt/HBTU): React the resulting acid with the target amine. Critical Step: Use HOBt and HBTU as coupling agents. These reagents are specifically chosen because they efficiently activate the carboxylic acid by forming a highly reactive, yet stable, benzotriazole ester intermediate. This suppresses racemization and drives the amidation to high yields (60–71%)[1].

  • Purification: Purify the final amido derivatives via flash chromatography and confirm the structure using ¹H/¹³C NMR and HRMS before proceeding to in vitro enzyme inhibition assays.

References

  • Indole bearing thiadiazole analogs: synthesis, β-glucuronidase inhibition and molecular docking study Source: BMC Chemistry (nih.gov) URL:[Link]

  • A Comprehensive In Vitro Characterization of a New Class of Indole-Based Compounds Developed as Selective Haspin Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • In silico investigation of novel Plasmodium Falciparum glycogen synthase kinase (pfGSk3β) inhibitors for the treatment of malaria infection Source: PLOS ONE URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate proper disposal procedures

Comprehensive Safety and Disposal Guide: Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate As a Senior Application Scientist, I recognize that handling specialized indole derivatives requires more than just following a safe...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Guide: Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate

As a Senior Application Scientist, I recognize that handling specialized indole derivatives requires more than just following a safety sheet—it requires a mechanistic understanding of the chemical's behavior. Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate (also known as Methyl 3-isopropyl-1H-indole-5-carboxylate) is a highly valuable intermediate in drug discovery and synthetic chemistry. However, its specific structural properties dictate strict operational and disposal protocols to ensure laboratory safety and environmental compliance.

This guide provides a self-validating, step-by-step framework for the safe handling, solubilization, and RCRA-compliant disposal of this compound.

Chemical Profile & Mechanistic Toxicology

To design an effective safety protocol, we must first understand the "why" behind the hazards. The compound consists of an indole core substituted with a methyl carboxylate and an isopropyl group.

The Causality of Irritation: The addition of the 3-isopropyl group significantly increases the molecule's lipophilicity (LogP) compared to its parent compound. This enhanced lipophilicity facilitates rapid penetration through the stratum corneum (skin) and ocular epithelia, directly causing the localized inflammation and Category 2 Irritation observed in its safety profile[1]. Furthermore, upon thermal decomposition, the nitrogen-containing indole core releases highly toxic nitrogen oxides (NOx), dictating strict avoidance of low-temperature incineration[1].

Quantitative Hazard & Regulatory Data

Property / MetricValue / ClassificationOperational & Regulatory Impact
CAS Number 201287-01-6Unique identifier for inventory and waste tracking[2].
Molecular Formula C13H15NO2Nitrogen presence dictates high-temp incineration to prevent NOx[1],[3].
GHS Skin Irritation Category 2Mandates double-layered nitrile gloves (EN 374 standard)[1].
GHS Eye Irritation Category 2Mandates tight-fitting safety goggles (ANSI Z87.1 standard)[1].
GHS STOT (Single) Category 3 (Respiratory)Strict requirement for manipulation within a chemical fume hood[1].
EPA RCRA Status Unlisted Hazardous SolidGoverned by "Cradle-to-Grave" Subtitle C tracking regulations[4].

Operational Handling & Experimental Workflow

The following step-by-step methodology ensures that exposure risks are mitigated during the most vulnerable phase of the experiment: the transfer and solubilization of the dry powder.

Phase 1: Pre-Weighing & Solubilization Protocol

  • Verify Engineering Controls: Ensure the chemical fume hood is operational with a face velocity of 80-100 FPM. Never handle the dry powder on an open bench[5].

  • Don Appropriate PPE: Equip a flame-resistant lab coat, ANSI Z87.1 compliant safety goggles, and double-layered nitrile gloves.

  • Static Mitigation (Critical Step): Indole powders can carry static charges, leading to dangerous aerosolization. Use an anti-static weighing boat and a grounded micro-spatula to transfer the solid.

  • Solubilization: Transfer the weighed solid directly into a pre-labeled amber glass vial. Add the required volume of your assay solvent (typically anhydrous DMSO or DMF). Cap immediately and vortex until visually clear before removing the vial from the fume hood.

HandlingWorkflow A PPE & Fume Hood Verification B Anti-Static Weighing A->B C Solubilization (DMSO/DMF) B->C D Assay Execution C->D E RCRA Waste Segregation D->E

Figure 1: Standard operational workflow for handling hazardous indole derivatives.

Comprehensive Disposal Procedures

Under the EPA's Resource Conservation and Recovery Act (RCRA), laboratories are held to a "Cradle-to-Grave" liability standard[6]. Improper disposal of Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate not only violates federal law but risks severe environmental contamination.

Protocol Validation (The "Why"): Why must we strictly segregate halogenated from non-halogenated liquid waste? If this compound is extracted using halogenated solvents (e.g., dichloromethane), the resulting waste requires specialized, highly expensive high-temperature incineration to prevent the formation of toxic dioxins and furans. Mixing non-halogenated DMSO waste with halogenated streams exponentially increases disposal costs and environmental risk.

Phase 2: Waste Segregation & Containment Protocol

  • Solid Waste Collection: Place all contaminated weigh boats, pipette tips, empty chemical bottles, and spatulas into a puncture-resistant, poly-lined solid waste bin designated for hazardous organic solids.

  • Liquid Waste Segregation:

    • Route A (Non-Halogenated): If the compound is dissolved in DMSO, ethanol, or DMF, transfer the liquid to the "Non-Halogenated Organic Waste" carboy.

    • Route B (Halogenated): If the experimental workflow involved dichloromethane (DCM) or chloroform, transfer the liquid to the "Halogenated Organic Waste" carboy.

  • Regulatory Labeling: Affix a RCRA-compliant hazardous waste label to the container. The label must detail the exact chemical name ("Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate" - no abbreviations), the solvent concentration, and the primary hazard (Irritant)[6].

  • Final Disposal: Transfer sealed waste containers to the facility's Central Accumulation Area (CAA) within the 90-day limit for Large Quantity Generators (LQG) or the 180-day limit for Small Quantity Generators (SQG)[7].

DisposalTree Start Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate Waste Generation Solid Solid Waste (Powder, Consumables) Start->Solid Liquid Liquid Waste (Solutions, Extracts) Start->Liquid Incineration High-Temperature Incineration (EPA RCRA) Solid->Incineration Halogen Contains Halogenated Solvents? (e.g., DCM) Liquid->Halogen HalYes Halogenated Organic Waste Halogen->HalYes Yes HalNo Non-Halogenated Organic Waste Halogen->HalNo No HalYes->Incineration HalNo->Incineration

Figure 2: Waste segregation and disposal decision matrix for indole carboxylate waste.

Emergency Spill Response

In the event of an accidental powder spill outside of the fume hood:

  • Evacuate and Ventilate: Step back and allow the room's HVAC system to clear any immediate aerosolized dust.

  • Containment: Do not use water, as this can spread the lipophilic compound and create contaminated runoff[8].

  • Cleanup: Use an anti-static broom and dustpan to sweep up the solid. Place the spilled material and all cleanup tools into a sealed container[1],.

  • Decontamination: Wipe the affected area with a solvent the compound is soluble in (e.g., a small amount of isopropanol or ethanol on a paper towel), followed by soap and water. Dispose of the paper towels as solid hazardous waste.

References

  • Accela ChemBio. "Methyl 3-Isopropyl-1H-indole-5-carboxylate Product Catalog". Accela ChemBio. [Link]

  • U.S. Department of Health & Human Services. "OSHA Standards for Biological Laboratories". ASPR. [Link]

  • OSHA Education Center. "A Guide to Hazardous Materials and Laboratory Safety". OSHA Education Center. [Link]

  • National Environmental Trainers. "RCRA Regulations Explained". National Environmental Trainers. [Link]

  • U.S. Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Overview". EPA.gov. [Link]

  • All Source Environmental. "Key Differences Between RCRA and EPA Regulations for Hazardous Waste". All Source Environmental.[Link]

Sources

Handling

Personal protective equipment for handling Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate

[label="CleanAreawith\nAppropriateFinalizingtheSafetyProtocols I'mnowputtingthefinishingtouchesonthesafetyprotocols.I'mfocusingonthespecificsofspillresponse, skinandeyecontact, andinhalation, includingimmediateactionsand...

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Author: BenchChem Technical Support Team. Date: March 2026

[label="CleanAreawith\nAppropriateFinalizingtheSafetyProtocols I'mnowputtingthefinishingtouchesonthesafetyprotocols.I'mfocusingonthespecificsofspillresponse, skinandeyecontact, andinhalation, includingimmediateactionsandmedicalconsiderations.I'vealsoincorporatedthefinalDOTdiagramforspillcleanup.I'mmakingsurealltheproceduresareclear.\n\nI'mnowreadytostartincorporatingthefinaldraftofthedocument.Iamfocusingonmakingtheguideavaluableresourceforexperts, ensuringclarityanddetailed, actionableinformation.I'mexcitedtoprovideacomprehensiveandpracticalsafetyguide.IntegratingDisposalProcedures I'mnowintegratingtheenvironmentaldisposalprocedures, referencingsourcesforwastesegregation, storage, andprofessionalincineration.Iamfocusingondetailedguidance, referencingrelevantregulations, toensurethatthechemicalwastedoesn'tenterthesewage.I'mcheckingcolorcontrastrulesforreadability.FinalizingtheGuideStructure I'mnowputtingthefinishingtouchesonthesafetyguidestructureandcontent, pullingtogetherallelements.I'mprioritizingmakingitapracticalandeasy-to-useresourceforyou, theexpert, incorporatingdetailedjustificationsforeachprotocol, andacomprehensivereferencessection.I'mfocusingonensuringitsutilityandclarity.ComprehensiveSafetyandHandlingGuideforMethyl3-(propan-2-yl)-1H-indole-5-carboxylate Methyl3-(propan-2-yl)-1H-indole-5-carboxylate(CAS:201287-01-6)isahighlyspecializedbuildingblockutilizedextensivelyinmedicinalchemistry, particularlyforsynthesizingcomplexindolescaffoldsindrugdiscoveryanddevelopment[2.1]. While invaluable for structural activity relationship (SAR) studies, this compound presents specific occupational hazards.

As a Senior Application Scientist, I have designed this procedural guide to go beyond basic compliance. By understanding the physicochemical causality behind the hazards, researchers can build a self-validating safety system that protects personnel, preserves chemical integrity, and ensures environmental compliance.

Physicochemical Profile & Hazard Causality

Understanding the molecular behavior of Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate is the first step in mitigating its risks.

  • Physical State: Solid powder at room temperature[1].

  • GHS Hazard Classifications:

    • H315: Causes skin irritation[1][2].

    • H319: Causes serious eye irritation[1][2].

    • H335: May cause respiratory irritation[1][2].

  • Mechanistic Causality: The lipophilic nature of the isopropyl group, combined with the planar indole core, allows this compound to interact readily with lipid bilayers in human tissue. If aerosolized as a fine dust during transfer, the carboxylate moiety can induce localized pH shifts or reactive irritation upon contact with the moist mucous membranes of the respiratory tract and corneas[2].

Personal Protective Equipment (PPE) Matrix

To interrupt the exposure pathways effectively, standard laboratory attire is insufficient. The following PPE matrix must be rigorously employed, grounded in the chemical's specific permeation risks[1][3].

Equipment TypeSpecificationScientific Rationale
Protective Gloves Nitrile or Neoprene (Min 0.11 mm thickness)Indole derivatives can permeate porous materials. Nitrile provides a robust chemical barrier against lipophilic solids, preventing H315 dermal irritation[3].
Eye Protection Snug-fitting Safety GogglesPrevents airborne micro-particulates from settling on the cornea, mitigating severe H319 risks[1][2].
Body Protection Flame-retardant Lab CoatProtects against accidental electrostatic discharge during powder transfer and prevents contamination of personal clothing[2].
Respiratory N95/P100 Particulate RespiratorMandatory if handling outside of a fume hood. Filters out fine airborne dust generated during weighing, preventing H335 respiratory tract irritation[2][4].

Standard Operating Procedure: Handling & Synthesis Setup

For reliable and safe execution of experiments involving this compound, follow this validated workflow. By controlling the environment and the physical state of the chemical, you eliminate the primary vectors of exposure.

Workflow Start 1. Pre-Operation Verify SDS & Don PPE Hood 2. Engineering Controls Activate Fume Hood (Face Velocity 80-100 fpm) Start->Hood Weigh 3. Material Transfer Weigh Solid Using Anti-Static Spatula Hood->Weigh Solvent 4. Dissolution Dissolve in Organic Solvent (e.g., DMSO/DMF) Weigh->Solvent Reaction 5. Execution Proceed with Indole Scaffold Synthesis Solvent->Reaction

Fig 1: Step-by-step operational workflow for handling solid indole derivatives.

Step-by-Step Methodology:

  • Environmental Preparation: Ensure the chemical fume hood is fully operational. Clear the workspace of strong oxidizing agents, which are chemically incompatible with indole-5-carboxylates and can trigger unwanted side reactions[4].

  • Static Mitigation: Fine powders carry electrostatic charges. Use an anti-static weighing boat and a grounded spatula. This prevents the powder from aerosolizing or clinging to your gloves, directly neutralizing the inhalation hazard[2].

  • Transfer & Weighing: Carefully transfer the required mass of Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate. Keep the source container tightly closed immediately after use to prevent moisture ingress, which can degrade the compound's purity[1].

  • Solubilization: Because indole derivatives have limited aqueous solubility, dissolve the compound in an appropriate organic solvent (e.g., DMSO, DMF, or acetone) entirely within the fume hood before transferring it to the primary reaction vessel[4].

Emergency Response: Spill & Exposure Protocols

In the event of an accidental release or exposure, immediate action is required to prevent systemic absorption or environmental contamination.

SpillResponse Spill Accidental Spill Evacuate Evacuate & Ventilate Spill->Evacuate Contain Contain with Absorbent (Sand/Vermiculite) Evacuate->Contain Collect Collect in Sealed Waste Container Contain->Collect Clean Clean Area with Appropriate Solvent Collect->Clean

Fig 2: Immediate response protocol for accidental chemical spills.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes[1][5]. Crucial Note: Do not use harsh organic solvents on the skin to clean the powder, as this will actively drive the lipophilic indole deeper into the dermal layers.

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention[1][5].

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen and consult a physician[1][2].

  • Spill Cleanup: Do not dry sweep. Dry sweeping aerosolizes the irritant. Moisten the spill with a compatible solvent or cover it with an inert absorbent material (e.g., dry sand or vermiculite) to suppress dust formation[2][3]. Shovel the mixture into a designated, sealable hazardous waste container using non-sparking tools[2].

Logistical & Disposal Plan

Structurally related indole compounds are often highly toxic to aquatic life; therefore, environmental discharge is strictly prohibited[3].

  • Waste Segregation: Collect all residual Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate, contaminated gloves, and spill cleanup materials in a clearly labeled, leak-proof hazardous waste container[3].

  • Storage: Store the waste container in a cool, dry, and well-ventilated area away from direct sunlight and incompatible materials (such as strong oxidizers)[1][3].

  • Final Disposal: Arrange for disposal through a licensed professional waste management service. The material must be incinerated at an approved facility in accordance with local, state, and federal environmental regulations[2][3]. Never dispose of this chemical or its solutions down the drain[3].

References

  • BLD Pharmatech. "SAFETY DATA SHEET: Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate (CAS 201287-01-6)". bldpharm.com. 1

  • BenchChem. "Safe Disposal of 1-Ethyl-1H-indol-7-amine: A Procedural Guide". benchchem.com. 3

  • ECHEMI. "Methylindole-5-carboxylate SDS, 1011-65-0 Safety Data Sheets". echemi.com. 2

  • Sigma-Aldrich. "Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate | 201287-01-6". sigmaaldrich.com.

  • GoldBio. "1-Acetyl-3-carboxaldehyde". goldbio.com. 4

  • Fisher Scientific. "SAFETY DATA SHEET: Methyl indole-5-carboxylate". fishersci.es. 5

  • Justdial. "Indole Compound in Basti - High-Quality, Pure & Reliable". justdial.com. 6

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate
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Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate
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